Pyrimidine N-oxide
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
1-oxidopyrimidin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O/c7-6-3-1-2-5-4-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQZGLXOADHKTDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C[N+](=C1)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00168856 | |
| Record name | Pyrimidine-1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17043-94-6 | |
| Record name | Pyrimidine-1-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00168856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyrimidine N-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Cornerstone of Innovation: A Technical Guide to Pyrimidine N-Oxide
For Researchers, Scientists, and Drug Development Professionals
Pyrimidine N-oxide, a heterocyclic compound featuring a pyrimidine ring with an N-oxide group, represents a pivotal scaffold in medicinal chemistry and organic synthesis. Its unique electronic properties and reactivity have established it as a versatile building block for the development of novel therapeutic agents and functional materials. This in-depth technical guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, synthesis, reactivity, and biological significance, with a focus on its applications in drug discovery and development.
Core Physicochemical Properties
The introduction of the N-oxide functionality significantly alters the electronic distribution within the pyrimidine ring, influencing its physical and chemical behavior. This polarity is reflected in its physicochemical properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₄N₂O | [1][2] |
| Molecular Weight | 96.09 g/mol | [1][2] |
| CAS Number | 17043-94-6 | [1][2] |
| Melting Point | 90-94 °C | |
| Appearance | Solid | |
| XLogP3-AA | -0.8 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for the identification and structural elucidation of this compound and its derivatives. Key spectral features are summarized below.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features | Reference |
| Infrared (IR) Spectroscopy | Strong N-O stretching band around 1255-1300 cm⁻¹; a characteristic band near 847-872 cm⁻¹. | [3] |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical shifts are influenced by the electron-withdrawing nature of the N-oxide group, leading to downfield shifts of ring protons compared to pyrimidine. | |
| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | The carbon atoms adjacent to the N-oxide group (C2 and C6) experience a significant downfield shift. | |
| UV-Vis Spectroscopy | Exhibits characteristic absorption maxima that are sensitive to solvent polarity and substitution on the pyrimidine ring. | [4] |
| Mass Spectrometry | The molecular ion peak (M+) is readily observed, with fragmentation patterns providing structural information. | [5] |
Synthesis and Reactivity
The synthesis of pyrimidine N-oxides is typically achieved through the oxidation of the parent pyrimidine ring. Various oxidizing agents can be employed, with peroxy acids being the most common.
General Synthesis Protocol: N-Oxidation of Pyrimidine
A widely used method for the synthesis of pyrimidine N-oxides involves the use of peroxy acids, such as m-chloroperoxybenzoic acid (m-CPBA), in an inert solvent.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve the starting pyrimidine in a suitable organic solvent (e.g., chloroform, dichloromethane) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Oxidation: Slowly add a solution of the oxidizing agent (e.g., m-CPBA) in the same solvent to the stirred pyrimidine solution, maintaining the low temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a reducing agent (e.g., sodium thiosulfate solution). Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Key Reactions of Pyrimidine N-Oxides
The N-oxide group activates the pyrimidine ring towards both electrophilic and nucleophilic attack, making it a versatile intermediate for further functionalization.
The Boekelheide Rearrangement
A characteristic reaction of pyrimidine N-oxides bearing an α-alkyl substituent is the Boekelheide rearrangement.[6][7] This reaction, typically promoted by acetic anhydride or trifluoroacetic anhydride, results in the formation of a hydroxymethylpyrimidine derivative after hydrolysis.[7] The mechanism involves an initial acylation of the N-oxide oxygen, followed by deprotonation of the α-methyl group and a[8][8]-sigmatropic rearrangement.[7]
References
- 1. This compound | C4H4N2O | CID 140172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 8. Minoxidil: An Underused Vasodilator for Resistant or Severe Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Novel Pyrimidine N-Oxide Derivatives for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for novel pyrimidine N-oxide derivatives, a class of compounds of significant interest in medicinal chemistry. The guide details key experimental protocols, presents quantitative data for comparative analysis, and visualizes synthetic and biological pathways to facilitate understanding and application in a research and development setting.
Introduction to Pyrimidine N-Oxides
Pyrimidine N-oxides are heterocyclic compounds characterized by a pyrimidine ring in which one or both of the nitrogen atoms are oxidized. This N-oxide functional group significantly alters the electronic properties of the pyrimidine core, enhancing its polarity and hydrogen-bonding capabilities. These modifications can lead to improved solubility, altered metabolic stability, and novel interactions with biological targets, making this compound derivatives attractive scaffolds for drug discovery.[1] Their applications span a range of therapeutic areas, including the treatment of hypertension and alopecia, as exemplified by Minoxidil (2,4-diamino-6-piperidinopyrimidine 3-oxide).[2][3] Furthermore, the broader class of pyrimidine derivatives is known to exhibit a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects, often through the inhibition of key enzymes in signaling pathways.[4][5]
Key Synthetic Pathways
The synthesis of pyrimidine N-oxides can be broadly categorized into two main approaches: direct oxidation of a pre-existing pyrimidine ring and the construction of the N-oxidized ring from acyclic precursors. The choice of pathway often depends on the desired substitution pattern and the availability of starting materials.
Direct Oxidation of Pyrimidines
The most straightforward method for the synthesis of pyrimidine N-oxides is the direct oxidation of the corresponding pyrimidine. This approach typically employs a peroxy acid as the oxidant.
General Reaction Scheme:
Figure 1: General workflow for the direct oxidation of pyrimidines.
Commonly used oxidizing agents include meta-chloroperoxybenzoic acid (MCPBA) and peracetic acid. The regioselectivity of the N-oxidation is highly dependent on the electronic nature of the substituents on the pyrimidine ring. Electron-donating groups generally direct oxidation to the para-position, while the presence of less activating groups can lead to ortho-oxidation. However, pyrimidines are often susceptible to side reactions, including ring opening and decomposition, which can result in poor yields.
Experimental Protocol: Synthesis of Monosubstituted Pyrimidine N-Oxides
In a typical experiment, 85% m-chloroperbenzoic acid (3.40 mmol) dissolved in 60 mL of reagent-grade acetonitrile is added dropwise over 10 minutes to a solution of the appropriate pyrimidine (26.0 mmol) in 120 mL of acetonitrile. The reaction mixture is then heated to 60-65°C for a specified time (see Table 1). After the reaction is complete, the solvent is removed in vacuo. For monosubstituted aminopyrimidine N-oxides, the residue is purified by sublimation. For other derivatives, the residue is dissolved in an excess of saturated aqueous Na2CO3 solution and extracted with methylene chloride (3 x 100 mL). The combined organic extracts are dried over anhydrous K2CO3, filtered, and evaporated under reduced pressure to yield the this compound. N-oxidations with peracetic acid are carried out as described in the literature.
Table 1: Quantitative Data for Direct Oxidation of Pyrimidines
| Starting Pyrimidine | Oxidizing Agent | Reaction Time (h) | Temperature (°C) | Product | Yield (%) |
| 2-Aminopyrimidine | MCPBA | 24 | 60-65 | 2-Aminopyrimidine 1-oxide | 45 |
| 2-Aminopyrimidine | Peracetic Acid | 4 | 60-65 | 2-Aminopyrimidine 1-oxide | 60 |
| 4-Aminopyrimidine | MCPBA | 24 | 60-65 | 4-Aminopyrimidine 1-oxide | 30 |
| 4-Aminopyrimidine | Peracetic Acid | 4 | 60-65 | 4-Aminopyrimidine 1-oxide | 42 |
| 2-Methylpyrimidine | MCPBA | 48 | 60-65 | 2-Methylpyrimidine 1-oxide | 25 |
| 2-Methylpyrimidine | Peracetic Acid | 6 | 60-65 | 2-Methylpyrimidine 1-oxide | 35 |
| 5-Methylpyrimidine | H₂O₂ / Acetic Acid | 26 | 70 | 5-Methylthis compound | - |
Yields are approximate and can vary based on reaction scale and purification method.
Cyclocondensation of β-Alkoxy-β-ketoenamides
A highly versatile method for synthesizing polysubstituted pyrimidine N-oxides involves the cyclocondensation of β-alkoxy-β-ketoenamides with hydroxylamine hydrochloride. This approach allows for the construction of a wide variety of derivatives under mild conditions and often in good to excellent yields.
General Reaction Scheme:
Figure 2: Cyclocondensation pathway to pyrimidine N-oxides.
This method is particularly advantageous for creating highly substituted pyrimidine N-oxides that may be difficult to access through direct oxidation of a pre-formed pyrimidine ring.
Experimental Protocol: General Procedure for Cyclocondensation
The β-alkoxy-β-ketoenamide and hydroxylamine hydrochloride are dissolved in methanol. The reaction is typically stirred at room temperature for 24-48 hours. In some cases, heating to reflux may be required. After the reaction is complete, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Table 2: Synthesis of Pyrimidine N-Oxides via Cyclocondensation
| β-Alkoxy-β-ketoenamide Substituents | Reaction Conditions | Yield (%) |
| R¹=Me, R²=t-Bu, R³=Ph | MeOH, rt, 2 d | 95 |
| R¹=Me, R²=Ph, R³=Ph | MeOH, rt, 2 d | 89 |
| R¹=Me, R²=p-Tol, R³=Ph | MeOH, rt, 2 d | 91 |
| R¹=Et, R²=t-Bu, R³=Ph | MeOH, rt, 2 d | 88 |
| R¹=Me, R²=t-Bu, R³=Bn | MeOH, reflux, 2 d | 75 |
Data extracted from "Access to Highly Substituted Pyrimidine N-Oxides and 4-Acetoxymethyl-Substituted Pyrimidines via the LANCA Three-Component Reaction–Cyclocondensation Sequence".[6]
The Boekelheide Rearrangement
The Boekelheide rearrangement is a useful transformation of pyrimidine N-oxides bearing a methyl group at the 4- or 6-position. The reaction with an acid anhydride, such as acetic anhydride or trifluoroacetic anhydride (TFAA), leads to the formation of a 4- or 6-(acetoxymethyl)pyrimidine. This reaction proceeds via a[7][7]-sigmatropic rearrangement.
Reaction Mechanism:
Figure 3: The Boekelheide rearrangement of a 4-methylthis compound.
Experimental Protocol: Boekelheide Rearrangement with Acetic Anhydride
In a sealed tube equipped with a stir bar, the this compound is dissolved in acetic anhydride. The solution is heated at reflux (120°C) for 3 hours under an air atmosphere. After cooling to room temperature, the excess anhydride is removed under reduced pressure. The crude product is then purified by column chromatography.
Biological Activity and Signaling Pathways
This compound derivatives are of significant interest in drug development due to their potential to interact with a variety of biological targets. The N-oxide moiety can act as a bioisostere for other functional groups, such as carbonyls, and can form critical hydrogen bonds with enzyme active sites.[8]
A prominent example is Minoxidil , which was initially developed as a vasodilator for severe hypertension.[2] Its mechanism of action involves the opening of ATP-sensitive potassium channels in vascular smooth muscle cells.[2][7] A well-known side effect, hypertrichosis, led to its development as a topical treatment for androgenic alopecia.[7][9] In this context, minoxidil is thought to stimulate hair growth by promoting the survival of dermal papillary cells through the activation of the ERK and Akt signaling pathways and by increasing the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax.[10]
Figure 4: Simplified signaling pathway for Minoxidil's effect on hair growth.
Furthermore, pyrimidine derivatives, in general, are widely investigated as kinase inhibitors in cancer therapy.[5] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The pyrimidine scaffold can mimic the adenine ring of ATP, allowing these compounds to act as competitive inhibitors in the ATP-binding pocket of kinases. For instance, pyrimidine derivatives have been developed as inhibitors of Aurora kinases, which are key regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells.[11] Novel this compound derivatives are being explored for their potential to inhibit various kinases with improved potency and selectivity, offering promising avenues for the development of new anticancer agents.[12]
Conclusion
The synthesis of novel this compound derivatives offers a rich field for chemical and pharmacological exploration. The synthetic pathways outlined in this guide, from direct oxidation to multi-component cyclocondensation reactions, provide a versatile toolkit for accessing a wide range of structurally diverse compounds. The demonstrated and potential biological activities of these molecules, particularly as modulators of key signaling pathways, underscore their importance as privileged scaffolds in modern drug discovery. Further investigation into the structure-activity relationships of these compounds will undoubtedly lead to the development of new and effective therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Minoxidil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 7. Minoxidil: mechanisms of action on hair growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minoxidil - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2,4-Diamino-6-piperidino-pyrimidine-3-oxide | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 11. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Dawn of Pyrimidine 1,3-Dioxides: A Technical Guide to Their Initial Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the initial discovery and foundational synthetic methodologies for pyrimidine 1,3-dioxides. This class of heterocyclic N-oxides has garnered interest for its unique electronic properties and potential applications in medicinal chemistry and materials science. This document summarizes the key historical context, presents available quantitative data in a structured format, offers detailed experimental protocols for seminal syntheses, and visualizes the core chemical transformations.
The Initial Discovery: 5-Nitro-2,4,6-triaminopyrimidine 1,3-Dioxide
Prior to the more generalized synthetic approaches, the field of pyrimidine 1,3-dioxides was exceptionally limited. The first and, for a time, only known example of this class of compounds was 5-nitro-2,4,6-triaminopyrimidine 1,3-dioxide. Its synthesis is a two-step process commencing with the nitrosation of 2,4,6-triaminopyrimidine, followed by N-oxidation.
Experimental Protocol: Synthesis of 5-Nitro-2,4,6-triaminopyrimidine 1,3-Dioxide
Part 1: Synthesis of 5-Nitroso-2,4,6-triaminopyrimidine
This initial step involves the preparation of the 5-nitroso intermediate from commercially available 2,4,6-triaminopyrimidine.
-
Materials:
-
2,4,6-triaminopyrimidine
-
Deionized water
-
Acetic acid
-
Sodium nitrite (NaNO₂)
-
Acetone
-
Ether
-
Ice bath
-
Magnetic stirrer and stir bar
-
Filtration apparatus
-
-
Procedure:
-
Dissolve 2.40 mmol of 2,4,6-triaminopyrimidine in 2.4 mL of deionized water in a reaction flask.
-
To this solution, add 220 μL of acetic acid.
-
Cool the mixture in an ice bath with continuous stirring.
-
Prepare a solution of 2.52 mmol of sodium nitrite in 1 mL of deionized water.
-
Add the sodium nitrite solution dropwise to the cooled reaction mixture, which will result in the formation of a pink precipitate.
-
After the addition is complete, allow the mixture to stir at room temperature for 15 minutes.
-
Collect the precipitate by filtration.
-
Wash the collected solid sequentially with water, acetone, and ether.
-
Dry the product under vacuum to obtain 5-nitroso-2,4,6-triaminopyrimidine as a purple solid.
-
Part 2: Synthesis of 5-Nitro-2,4,6-triaminopyrimidine 1,3-Dioxide
This second stage describes the N-oxidation of the intermediate to yield the final product.
-
Materials:
-
5-Nitroso-2,4,6-triaminopyrimidine (from Part 1)
-
Trifluoroacetic acid
-
30% Hydrogen peroxide (H₂O₂)
-
-
Procedure:
-
In a suitable reaction flask, suspend the 5-nitroso-2,4,6-triaminopyrimidine in trifluoroacetic acid.
-
To this suspension, add 30% hydrogen peroxide. The peroxytrifluoroacetic acid formed in situ acts as the oxidizing agent.
-
The reaction leads to the formation of both the mono-N-oxide (5-nitro-2,4,6-triaminopyrimidine 1-oxide) and the di-N-oxide (5-nitro-2,4,6-triaminopyrimidine 1,3-dioxide).
-
Upon completion of the reaction, the product mixture is isolated.
-
The desired 1,3-dioxide is then separated and purified. The isolated product should be thoroughly washed and dried.
-
Data Presentation: Physicochemical Properties
| Compound | Molecular Formula | Appearance |
| 5-Nitroso-2,4,6-triaminopyrimidine | C₄H₅N₅O | Purple solid |
| 5-Nitro-2,4,6-triaminopyrimidine 1,3-Dioxide | C₄H₅N₅O₄ | - |
Note: Detailed quantitative data such as melting point and yield for the final product were not available in the searched documents.
Visualization: Synthesis Workflow
Caption: Synthesis of 5-Nitro-2,4,6-triaminopyrimidine 1,3-Dioxide.
General Synthesis of Pyrimidine 1,3-Dioxides by Oxidation
A significant advancement in the synthesis of the pyrimidine 1,3-dioxide core was reported by A. Ya. Tikhonov and L. B. Volodarskii. Their method provides a more general route to this class of compounds through the oxidation of 1-hydroxy-1,2,5,6-tetrahydropyrimidine 3-oxides.
Experimental Protocol: General Synthesis
The key transformation is the oxidation of a 1-hydroxy-1,2,5,6-tetrahydropyrimidine 3-oxide derivative using active manganese dioxide.
-
General Procedure:
-
A suspension of 3 mmol of the appropriate 1-hydroxy-1,2,5,6-tetrahydropyrimidine 3-oxide in 35 ml of dioxane (and 2.5 ml of pyridine for certain substrates) is prepared.
-
To this suspension, a suspension of 27 mmol of active manganese dioxide in 10 ml of dioxane is added with stirring.
-
The reaction mixture is stirred for 1 hour.
-
The suspension is then filtered to remove the manganese dioxide.
-
The filtrate is evaporated under reduced pressure.
-
The residue is treated with acetone, causing the pyrimidine 1,3-dioxide to precipitate.
-
The precipitated product is collected by filtration.
-
Data Presentation: Physicochemical and Spectroscopic Data
The synthesized pyrimidine 1,3-dioxides are generally characterized as being only slightly soluble in organic solvents and possessing high melting points.[1] The following table summarizes the available data for a series of pyrimidine 1,3-dioxides prepared by this method.
| Compound | R² | R⁴ | R⁵ | R⁶ | Yield (%) | Melting Point (°C) | PMR (δ, ppm, CF₃COOH) |
| Ia | H | H | H | H | - | >300 (decomp.) | 9.20 (s, 1H, H-2), 8.30 (s, 2H, H-4, H-6), 7.35 (s, 1H, H-5) |
| Ib | CH₃ | H | H | H | 60 | 173-174 | 8.25 (s, 2H, H-4, H-6), 7.30 (s, 1H, H-5) |
| Ic | H | C₆H₅ | H | H | 70 | 258-260 | 9.40 (s, 1H, H-2), 8.0-7.5 (m, 6H, C₆H₅, H-6), 7.35 (s, 1H, H-5) |
| Id | H | C₆H₅ | CH₃ | H | 75 | 263-265 | 9.35 (s, 1H, H-2), 7.9-7.4 (m, 6H, C₆H₅, H-6), 2.15 (s, 3H, CH₃) |
Note: The original publication refers to a "Table 1" containing this data; however, the full table with elemental analysis was not accessible in the search results. The data presented here is compiled from the descriptive text of the publication.
The IR spectra of these compounds show intense bands in the 1150-1350 cm⁻¹ region, which are attributed to the stretching vibrations of the N→O bond and deformation vibrations of the aromatic ring.[1]
Visualization: General Synthetic Pathway
Caption: General synthesis of pyrimidine 1,3-dioxides.
References
The Pivotal Role of Pyrimidine N-Oxide in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine N-oxides are a fascinating class of heterocyclic compounds that have garnered significant attention in the field of organic synthesis and medicinal chemistry. The introduction of an N-oxide functionality to the pyrimidine ring dramatically alters its electronic properties, transforming it into a versatile building block for the synthesis of a wide array of complex molecules. This technical guide provides an in-depth exploration of the synthesis, reactivity, and utility of pyrimidine N-oxides, offering valuable insights for researchers and professionals in drug development and synthetic chemistry.
Synthesis of Pyrimidine N-Oxides
The most common method for the synthesis of pyrimidine N-oxides is the direct oxidation of the corresponding pyrimidine derivative. Various oxidizing agents can be employed, with the choice often depending on the nature of the substituents on the pyrimidine ring.
Common Oxidation Reagents and Conditions
| Oxidizing Agent | Typical Reaction Conditions | Yield (%) | Reference |
| m-Chloroperbenzoic acid (mCPBA) | Acetonitrile, 60-65°C | Variable, often moderate | [1] |
| Peracetic acid | Acetic acid, heat | Generally higher than mCPBA | [1] |
| Hydrogen Peroxide/Sodium Tungstate | Methanol, reflux | 92 | |
| Hydrogen Peroxide/Acetic Anhydride | 50°C | 63 | [2] |
| Trifluoroperoxyacetic acid | Trifluoroacetic acid, 0°C | Good for electron-deficient rings | [2] |
Regioselectivity in N-Oxidation:
The position of N-oxidation in unsymmetrically substituted pyrimidines is influenced by the electronic nature of the substituents. Electron-donating groups generally direct oxidation to the para-nitrogen, while electron-withdrawing groups favor oxidation at the meta-nitrogen.[1]
Experimental Protocol: General Procedure for N-Oxidation using m-CPBA
-
Dissolve the pyrimidine derivative (1.0 eq) in a suitable solvent such as acetonitrile or chloroform.
-
Add a solution of m-chloroperbenzoic acid (1.1-1.5 eq) in the same solvent dropwise at room temperature.
-
The reaction mixture is then stirred at room temperature or heated, depending on the reactivity of the substrate.[1]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with a saturated aqueous solution of sodium bicarbonate to remove excess peracid and the resulting m-chlorobenzoic acid.
-
The organic layer is then dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is removed under reduced pressure.
-
The crude pyrimidine N-oxide can be purified by recrystallization or column chromatography.
Reactivity and Synthetic Utility
The N-oxide group significantly modifies the reactivity of the pyrimidine ring, making it susceptible to a range of transformations that are not readily achievable with the parent heterocycle.
Nucleophilic Substitution
The N-oxide moiety activates the pyrimidine ring towards nucleophilic attack, particularly at the C2 and C6 positions. This enhanced reactivity is crucial in the synthesis of substituted pyrimidines. A prominent example is the synthesis of Minoxidil, a well-known medication for hair loss, where a key step involves the nucleophilic substitution of a chloro group on a this compound intermediate with piperidine.[3][4]
Experimental Protocol: Nucleophilic Substitution of a Chlorothis compound
-
Dissolve the chlorothis compound derivative (1.0 eq) in a suitable solvent (e.g., isopropanol, DMF).
-
Add the nucleophile (e.g., an amine or thiol, 1.1-1.5 eq) and a base (e.g., K2CO3, Et3N, 1.5-2.0 eq) to the solution.
-
Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir for the necessary duration.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
The Boekelheide Rearrangement
The Boekelheide rearrangement is a powerful transformation of α-picoline N-oxides to hydroxymethylpyridines.[5] This reaction has been extended to pyrimidine N-oxides bearing a methyl group at a position alpha to a ring nitrogen. The reaction is typically carried out using acetic anhydride or trifluoroacetic anhydride.[5][6][7] The mechanism is believed to involve an initial acylation of the N-oxide oxygen, followed by deprotonation and a[4][4]-sigmatropic rearrangement.[8]
Experimental Protocol: Boekelheide Rearrangement of a Methylthis compound
-
Suspend or dissolve the methylthis compound (1.0 eq) in acetic anhydride (used as both reagent and solvent).
-
Heat the reaction mixture to reflux (around 140 °C) for several hours.[5]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and carefully quench the excess acetic anhydride with water or a saturated sodium bicarbonate solution.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the crude product.
-
Purify the product by column chromatography.
Photochemical Reactions
Pyrimidine N-oxides exhibit interesting photochemical reactivity. Upon UV irradiation, they can undergo rearrangement to form oxaziridines as transient intermediates.[9][10] These oxaziridines can then rearrange further to yield various products, including ring-contracted imidazoles or ring-opened compounds.[11][12] The specific outcome of the photoreaction is highly dependent on the substitution pattern of the this compound and the reaction conditions.
Cycloaddition Reactions
The N-oxide functionality can act as a 1,3-dipole, participating in cycloaddition reactions with various dipolarophiles such as alkenes and alkynes.[13][14] This reactivity provides a route to novel fused heterocyclic systems.
Deoxygenation of Pyrimidine N-Oxides
The removal of the N-oxide group to regenerate the parent pyrimidine is a crucial step in many synthetic sequences. A variety of deoxygenation methods are available, allowing for the strategic use of the N-oxide as a temporary activating or directing group.
Common Deoxygenation Reagents and Conditions
| Reagent | Typical Conditions | Reference |
| Phosphorus Trichloride (PCl3) | Chloroform, reflux | [15] |
| Zinc/Acetic Acid | Acetic Acid, heat | [15] |
| Palladium on Carbon (Pd/C) | Hydrogen atmosphere, methanol | |
| Sodium Iodide/Formic Acid | Formic acid, heat | [16] |
| Palladium(II) Acetate/dppf | Triethylamine, microwave | [17][18] |
Experimental Protocol: General Deoxygenation using PCl3
-
Dissolve the this compound (1.0 eq) in a dry, inert solvent like chloroform or dichloromethane.
-
Add phosphorus trichloride (1.1-1.5 eq) dropwise at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize the mixture with a base (e.g., NaHCO3 or NaOH solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer, filter, and remove the solvent under reduced pressure.
-
Purify the resulting pyrimidine by chromatography or recrystallization.
Applications in Drug Development
The unique reactivity and structural features of pyrimidine N-oxides have made them valuable scaffolds in medicinal chemistry. The N-oxide group can improve the physicochemical properties of a molecule, such as solubility and metabolic stability. As demonstrated by the case of Minoxidil, the this compound motif is present in approved drugs and continues to be explored in the development of new therapeutic agents.[4]
Conclusion
Pyrimidine N-oxides are undeniably powerful and versatile intermediates in organic synthesis. Their unique reactivity profile, which can be finely tuned by substituents, allows for a wide range of chemical transformations. From facilitating nucleophilic substitutions in the synthesis of pharmaceuticals to undergoing elegant rearrangements and cycloadditions, pyrimidine N-oxides provide chemists with a valuable tool to construct complex molecular architectures. A thorough understanding of their synthesis and reactivity, as outlined in this guide, is essential for leveraging their full potential in modern synthetic and medicinal chemistry.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. idc-online.com [idc-online.com]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Pyrimidine annelated heterocycles—synthesis and cycloaddition of the first pyrimido[1,4]diazepine N-oxides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. youtube.com [youtube.com]
- 16. Deoxygenation of heterocyclic N -oxides employing iodide and formic acid as a sustainable reductant - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D4NJ00913D [pubs.rsc.org]
- 17. Deoxygenation of Pyridine N-Oxides by Palladium-Catalysed Transfer Oxidation of Trialkylamines [organic-chemistry.org]
- 18. Deoxygenation of Aza-aromatics [organic-chemistry.org]
Illuminating the Core: A Technical Guide to the Photophysical and Electrochemical Properties of Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine ring, a fundamental heterocyclic scaffold, is a cornerstone in numerous biologically active compounds, including nucleobases and various pharmaceuticals.[1][2] Its unique electronic structure not only dictates its biological interactions but also endows it with fascinating photophysical and electrochemical properties. This guide provides an in-depth exploration of these characteristics, offering a valuable resource for researchers harnessing pyrimidine derivatives in drug discovery, bioimaging, and materials science.
Photophysical Properties: Harnessing Light for Sensing and Imaging
The ability of pyrimidine derivatives to interact with light forms the basis of their application as fluorescent probes and in photodynamic therapy.[3][4] Key photophysical parameters dictate their suitability for these roles.
Core Concepts
-
Absorption and Emission: Pyrimidine derivatives typically exhibit absorption in the UV-visible region. The specific wavelength of maximum absorption (λmax) and emission (λem) is highly dependent on the nature and position of substituents on the pyrimidine ring. Electron-donating or -withdrawing groups can tune these properties, often leading to red-shifted absorption and emission.[5]
-
Fluorescence Quantum Yield (ΦF): This parameter quantifies the efficiency of the fluorescence process, representing the ratio of emitted photons to absorbed photons.[6] A high quantum yield is desirable for applications requiring bright fluorescence, such as bioimaging.[7]
-
Fluorescence Lifetime (τ): This is the average time a molecule remains in its excited state before returning to the ground state by emitting a photon. It is an intrinsic property sensitive to the molecule's local environment.
Data Summary: Photophysical Properties of Selected Pyrimidine Derivatives
The following table summarizes key photophysical data for a range of pyrimidine derivatives, showcasing the influence of structural modifications on their optical properties.
| Compound/Derivative Class | λabs (nm) | λem (nm) | Quantum Yield (ΦF) | Solvent | Reference |
| Pyrimidine-derived α-amino acids | ~350-400 | ~450-550 | Not specified | Methanol | [5] |
| CF₃-Substituted Pyrimidines | Not specified | ~500-600 | up to 0.33 | Acetonitrile | [7] |
| Spirofluorene-substituted Pyrimidines | Not specified | 399-406 | 0.37-0.63 | Dichloromethane | [8] |
| Two-photon Fluorescent Probe (1) | Not specified | Not specified | 0.71–0.79 | Toluene/Chloroform | [9] |
| BODIPY-Pyrimidine Derivatives | ~500 | ~520 | High | DMSO | [10] |
Experimental Protocols
Objective: To determine the maximum absorption and emission wavelengths of a pyrimidine derivative.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the pyrimidine derivative (typically in the micromolar range, ensuring absorbance is below 0.1 to avoid inner filter effects) in a spectroscopic grade solvent (e.g., methanol, acetonitrile, DMSO).[5][11]
-
Instrumentation: Use a calibrated UV-Visible spectrophotometer and a spectrofluorometer.
-
Absorption Spectrum: Record the absorption spectrum of the solution in a 1 cm path length quartz cuvette over a relevant wavelength range. The wavelength corresponding to the highest absorbance is λmax.
-
Emission Spectrum: Excite the sample at its λmax. Record the fluorescence emission spectrum, ensuring to correct for the wavelength-dependent detection efficiency of the instrument.[12] The wavelength at the peak of the emission spectrum is λem.
Objective: To measure the fluorescence quantum yield of a sample relative to a known standard.
Methodology:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield and an absorption profile similar to the sample.[13] Quinine sulfate in 0.1 M H₂SO₄ is a common standard.[6]
-
Sample and Standard Preparation: Prepare a series of solutions of both the sample and the standard at different concentrations in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.[11]
-
Data Acquisition:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Record the fluorescence emission spectrum for each solution under identical experimental conditions (excitation wavelength, slit widths).[12]
-
-
Data Analysis:
-
Integrate the area under the corrected emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (ΦX) can be calculated using the following equation[11]: ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²) where Φ is the quantum yield, Grad is the gradient of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts X and ST refer to the unknown sample and the standard, respectively.[11]
-
Objective: To determine the fluorescence lifetime of a pyrimidine derivative.
Methodology:
-
Instrumentation: A TCSPC system is typically used, which includes a pulsed light source (e.g., laser diode), a sensitive detector (e.g., photomultiplier tube), and timing electronics.
-
Excitation: The sample is excited with a short pulse of light.
-
Photon Counting: The time difference between the excitation pulse and the arrival of the first emitted photon is measured and recorded. This process is repeated for a large number of excitation cycles.
-
Data Analysis: A histogram of the arrival times of the emitted photons is generated, which represents the fluorescence decay curve. The fluorescence lifetime (τ) is determined by fitting this decay curve to an exponential function.
Visualization of Photophysical Analysis Workflow
Caption: Workflow for the characterization of photophysical properties.
Electrochemical Properties: Probing Redox Behavior
The electrochemical behavior of pyrimidine derivatives provides insights into their electron transfer capabilities, which is crucial for applications in electroorganic synthesis, sensors, and as corrosion inhibitors.[14][15][16]
Core Concepts
-
Cyclic Voltammetry (CV): This is a powerful electrochemical technique used to study the redox properties of a substance. It involves sweeping the potential of a working electrode and measuring the resulting current. The resulting plot of current versus potential is called a cyclic voltammogram.
-
Redox Potentials: The potentials at which oxidation (anodic peak) and reduction (cathodic peak) occur provide information about the ease with which a molecule can lose or gain electrons. These potentials are influenced by the electronic nature of the substituents on the pyrimidine ring.
Data Summary: Electrochemical Properties of Selected Pyrimidine Derivatives
The following table presents electrochemical data for some pyrimidine derivatives, highlighting their redox behavior.
| Compound/Derivative | Redox Process | Peak Potential (V) vs. Ref. Electrode | Medium | Reference |
| 1-amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-one | Irreversible Reduction | Multiple cathodic peaks, pH-dependent | Aqueous Methanol | [17] |
| 1-amino-5-benzoyl-4-phenyl-1H-pyrimidine-2-thione | Irreversible Reduction | Multiple cathodic peaks, pH-dependent | Aqueous Methanol | [17] |
| Triazolopyrimidinone derivatives (S1-TP, S2-TP) | Irreversible Oxidation | Diffusion-controlled | Not specified | [18][19] |
| Triazolopyrimidinone derivative (S3-TP) | Oxidation | Adsorption-controlled | Not specified | [18][19] |
| Catechol with 2-mercapto-6-(trifluoromethyl) pyrimidine-4-ol | Oxidation of Catechol | Anodic and corresponding cathodic peak | Aqueous solution | [14] |
Experimental Protocol: Cyclic Voltammetry
Objective: To investigate the electrochemical reduction and oxidation processes of a pyrimidine derivative.
Methodology:
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of:
-
Solution Preparation: Dissolve the pyrimidine derivative in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate in acetonitrile or a buffer solution for aqueous studies).[14] The solution should be deoxygenated by purging with an inert gas (e.g., nitrogen or argon) prior to the experiment.
-
Data Acquisition:
-
Connect the electrodes to a potentiostat.
-
Set the initial potential, final potential, and scan rate (e.g., 100 mV/s).
-
Initiate the potential sweep and record the resulting current.
-
-
Data Analysis:
-
The cyclic voltammogram is analyzed to identify the peak potentials for oxidation and reduction processes.
-
The reversibility of the redox process can be assessed from the peak separation and the ratio of peak currents.
-
The effect of scan rate and pH (in aqueous media) can be investigated to understand the mechanism of the electrode process (e.g., diffusion-controlled vs. adsorption-controlled).[18][19]
-
Visualization of Cyclic Voltammetry Experimental Workflow
Caption: Workflow for a cyclic voltammetry experiment.
Conclusion
The photophysical and electrochemical properties of pyrimidine derivatives are rich and tunable, making them highly valuable scaffolds in diverse scientific fields. By understanding the fundamental principles and employing the detailed experimental protocols outlined in this guide, researchers can effectively characterize and optimize pyrimidine-based compounds for a wide array of applications, from advanced fluorescent probes for cellular imaging to novel materials for electronic devices. The continued investigation into the structure-property relationships of these versatile heterocycles promises to unlock further innovations in medicine, materials science, and beyond.
References
- 1. researchgate.net [researchgate.net]
- 2. growingscience.com [growingscience.com]
- 3. Pyrimidine-based functional fluorescent organic nanoparticle probe for detection of Pseudomonas aeruginosa - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quantum yield - Wikipedia [en.wikipedia.org]
- 7. Novel CF₃-Substituted Pyridine- and Pyrimidine-Based Fluorescent Probes for Lipid Droplet Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Facile synthesis of a two-photon fluorescent probe based on pyrimidine 2-isothiocyanate and its application in bioimaging - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | Symmetry dual functional pyrimidine-BODIPY probes for imaging targeting and activity study [frontiersin.org]
- 11. static.horiba.com [static.horiba.com]
- 12. edinst.com [edinst.com]
- 13. chem.uci.edu [chem.uci.edu]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. turkjps.org [turkjps.org]
- 19. Electrochemical Properties of Fused Pyrimidine-Triazole Heterocyclic Molecules as Novel Drug Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal Stability of Diamino-pyrimidine Mono-N-oxide Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability analysis of diamino-pyrimidine mono-N-oxide compounds. These heterocyclic compounds are of significant interest in drug development due to their diverse biological activities. Understanding their thermal properties is paramount for ensuring drug substance and product stability, which is a critical aspect of pharmaceutical development and regulatory compliance. This document outlines key thermal analysis techniques, detailed experimental protocols, and explores the potential signaling pathways influenced by this class of compounds.
Introduction to Diamino-pyrimidine Mono-N-oxides
Diamino-pyrimidine mono-N-oxides are a class of heterocyclic organic molecules characterized by a pyrimidine ring substituted with two amino groups and a single N-oxide functionality. The presence of the N-oxide group can significantly influence the molecule's electronic properties, solubility, metabolic stability, and biological activity.[1] As such, these compounds are being investigated for various therapeutic applications, including as kinase inhibitors for oncology and in treatments for alopecia.[1][2]
The thermal stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can impact its safety, efficacy, and shelf-life. Thermal analysis techniques are therefore essential tools in the pre-formulation and formulation development stages to characterize the solid-state properties of these compounds.
Thermal Stability Analysis: Key Techniques
The primary methods for evaluating the thermal stability of diamino-pyrimidine mono-N-oxide compounds are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA). These techniques provide valuable information on melting points, decomposition temperatures, and weight loss profiles.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, enthalpy of fusion, and to detect polymorphic transitions. For diamino-pyrimidine mono-N-oxides, DSC can reveal the onset and peak temperatures of decomposition, providing insights into their thermal lability.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time. It is a crucial technique for determining the temperature at which degradation occurs and for quantifying the extent of mass loss. TGA is particularly useful for identifying the presence of residual solvents or water and for studying decomposition kinetics.
Quantitative Thermal Stability Data
The following tables summarize the available quantitative thermal stability data for selected diamino-pyrimidine mono-N-oxide compounds and related structures. It is important to note that direct comparative data across a wide range of these specific compounds is limited in the public domain, and the presented data is compiled from various sources.
Table 1: DSC Data for Selected Pyrimidine N-oxide Derivatives
| Compound | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Reference(s) |
| 5-Nitro-2,4,6-triaminopyrimidine-1-N-oxide | 156.8 | - | [3] |
| 5-Nitro-2,4,6-triaminopyrimidine-1,3-di-N-oxide | 190.2 | - | [3] |
| Fused diamino pyrimidine mono-N-oxide (Compound 2) | 280 | - | [4] |
| Fused diamino pyrimidine mono-N-oxide (Compound 5) | 303 | - | [4] |
| Fused diamino pyrimidine mono-N-oxide (Compound 7) | 309 | - | [4] |
| 2,4-diamino-6-chloropyrimidine 3-oxide derivative | - | ~252 (decomposition) | [5] |
| Minoxidil (a 2,4-diaminopyrimidine-3-oxide derivative) | - | ~273-287.82 | [6] |
Table 2: TGA Data for Minoxidil and its Mixtures
| Sample | Temperature for 10% Weight Loss (°C) | Temperature for 25% Weight Loss (°C) | Key Observations | Reference(s) |
| Minoxidil (pure) | ~273 | - | Sharp weight loss between 270-295°C.[6] | [6] |
| Minoxidil-MS Mixture | ~263 | - | Lower decomposition temperature indicates incompatibility.[6] | [6] |
| Minoxidil-CMS Mixture | ~270 | 287 | Data suggests compatibility.[6] | [6] |
| Minoxidil-T Mixture | ~277 | 285 | Results show compatibility.[6] | [6] |
Note: The data presented is for illustrative purposes and is derived from studies with varying experimental conditions. Direct comparison should be made with caution.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reliable and reproducible thermal analysis data. The following sections provide generalized methodologies for DSC and TGA analysis of diamino-pyrimidine mono-N-oxide compounds, based on established practices for pharmaceutical APIs.
Differential Scanning Calorimetry (DSC) Protocol
Objective: To determine the melting point and decomposition temperature of diamino-pyrimidine mono-N-oxide compounds.
Instrumentation: A calibrated Differential Scanning Calorimeter (e.g., TA Instruments Q200 or similar).
Materials:
-
Diamino-pyrimidine mono-N-oxide sample (2-10 mg)
-
Aluminum hermetic pans and lids
-
Crimper for sealing pans
-
High-purity nitrogen gas for purging
Procedure:
-
Sample Preparation: Accurately weigh 2-10 mg of the finely powdered sample into an aluminum DSC pan.[7]
-
Place a lid on the pan and seal it using a crimper. Ensure the pan is hermetically sealed to prevent any loss of volatile decomposition products.
-
Instrument Setup:
-
Place the sealed sample pan in the sample cell of the DSC instrument.
-
Place an empty, sealed aluminum pan in the reference cell.
-
Purge the DSC cell with high-purity nitrogen at a flow rate of 40-50 mL/min.[8]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature that is sufficiently high to ensure complete decomposition (e.g., 350-400 °C).
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Determine the onset temperature and peak temperature of any endothermic (melting) or exothermic (decomposition) events from the resulting DSC thermogram.
-
Thermogravimetric Analysis (TGA) Protocol
Objective: To determine the thermal stability and decomposition profile of diamino-pyrimidine mono-N-oxide compounds by measuring weight loss as a function of temperature.
Instrumentation: A calibrated Thermogravimetric Analyzer (e.g., TA Instruments Q500 or similar).
Materials:
-
Diamino-pyrimidine mono-N-oxide sample (4-5 mg)
-
TGA sample pans (e.g., platinum or aluminum)
-
High-purity nitrogen gas for purging
Procedure:
-
Sample Preparation: Accurately weigh 4-5 mg of the sample into a TGA pan.[8]
-
Instrument Setup:
-
Place the sample pan onto the TGA balance mechanism.
-
Purge the furnace with high-purity nitrogen at a flow rate of 40 mL/min.[8]
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature (e.g., 25 °C).
-
Heat the sample at a constant rate, typically 10 °C/min, up to a final temperature where decomposition is complete (e.g., 600-1000 °C).[8]
-
-
Data Analysis:
-
Record the sample weight as a function of temperature.
-
Generate a TGA curve (weight % vs. temperature) and its first derivative (DTG curve).
-
Determine the onset temperature of decomposition and the temperature of maximum weight loss from the TGA and DTG curves, respectively.
-
Quantify the percentage of weight loss at different temperature ranges.
-
Visualization of Workflows and Signaling Pathways
Experimental Workflow for Thermal Analysis
The following diagram illustrates the general workflow for the thermal stability analysis of diamino-pyrimidine mono-N-oxide compounds.
References
- 1. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. fpe.umd.edu [fpe.umd.edu]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Infrared Absorption Characteristics and Spectroscopy of Pyrimidine N-Oxides
Authored for: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) absorption characteristics of pyrimidine N-oxides, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The unique electronic and structural properties conferred by the N-oxide functional group give rise to a distinct vibrational signature, making IR spectroscopy an invaluable tool for their identification, characterization, and the study of their molecular interactions.
Core Infrared Absorption Characteristics
The introduction of an N-oxide moiety to the pyrimidine ring induces significant changes in the vibrational spectrum compared to the parent heterocycle. The most diagnostically useful absorptions are those directly related to the N→O bond and its influence on the aromatic system.
The N-O Stretching Vibration (νN-O)
The most characteristic absorption for pyrimidine N-oxides is the strong band corresponding to the N-O stretching vibration.[1][2] This band is consistently observed in the 1255-1300 cm⁻¹ region.[1][2] Its high intensity and predictable location make it a primary indicator for the successful N-oxidation of a pyrimidine ring. The exact frequency can be influenced by substituents on the pyrimidine ring. This assignment is a revision of earlier work that tentatively placed the N-O stretch in other regions, such as near 950 cm⁻¹, where no consistent absorption is actually found for this class of compounds.[2]
Second Characteristic Band
A second band, also considered characteristic of heterocyclic N-oxides, appears in the 847-872 cm⁻¹ range.[1][2] For the parent pyrimidine N-oxide, this absorption is found at 845 cm⁻¹.[2] While previously considered a candidate for the N-O stretching vibration, it is not subject to the same solvent-induced shifts as the 1255-1300 cm⁻¹ band, leading to its revised assignment.[2] Methyl-substituted pyrimidine N-oxides typically show this band in the narrower 855-860 cm⁻¹ range.[2]
C-H Vibrations
Aromatic C-H stretching vibrations (νC-H) for pyrimidine N-oxides appear in their expected region, generally above 3000 cm⁻¹.[2] For comparison, parent pyrimidines often show a single, sharp band around 3048 cm⁻¹.[2]
Planar C-H deformations (βC-H) are found in the region between 1000 cm⁻¹ and 1300 cm⁻¹. In the parent pyrimidine, three bands are typically observed at approximately 1221, 1155, and 1070 cm⁻¹.[2]
Ring Vibrations
The N-oxide group significantly perturbs the pyrimidine ring vibrations. Compared to the parent compounds, the N-oxides exhibit a notable weakening of absorption intensity below 1490 cm⁻¹.[2] The characteristic ring deformation vibrations of the parent pyrimidine system show less regularity in the N-oxides, making direct correlation challenging.[2] General C=C and C=N aromatic stretching vibrations are typically found in the 1500-1600 cm⁻¹ region.[3][4]
Solvent Effects and Hydrogen Bonding
The N-oxide oxygen is a strong hydrogen bond acceptor, a property that is clearly observable in the IR spectrum.[5] When pyrimidine N-oxides are analyzed in a proton-donating solvent like chloroform, a band appears near 2960 cm⁻¹ , which is absent in non-proton-donating solvents such as carbon tetrachloride.[1][2] This is indicative of hydrogen bonding between the N-oxide and the solvent's hydrogen atom. This interaction also correlates with shifts observed in ultraviolet absorption maxima.[1][2]
Quantitative Spectroscopic Data
The following tables summarize the key quantitative IR absorption data for pyrimidine N-oxides, providing a reference for spectral interpretation.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Notes |
| N-O Stretch (νN-O) | 1255 - 1300 | Strong | The most diagnostic band for pyrimidine N-oxides.[1][2] |
| Characteristic Band | 847 - 872 | Medium to Strong | A secondary characteristic band. This compound absorbs at 845 cm⁻¹.[1][2] |
| Aromatic C-H Stretch (νC-H) | > 3000 | Medium to Weak | Typical for aromatic C-H bonds.[2] |
| C-H Stretch (H-bonded) | ~2960 | Medium | Appears in proton-donating solvents like chloroform.[1][2] |
| Ring Vibrations (C=C, C=N) | ~1400 - 1600 | Variable | Absorption is generally weaker below 1490 cm⁻¹ compared to parent pyrimidines.[2] |
| C-H Planar Deformations (βC-H) | ~1000 - 1300 | Medium |
Table 1: Summary of Characteristic Infrared Absorption Bands for Pyrimidine N-Oxides.
| Compound | N-O Stretch (cm⁻¹) | Characteristic Band II (cm⁻¹) |
| This compound | ~1266 (in CCl₄) | 845 |
| 2-Methylthis compound | Not specified | 872 |
| 4-Methylthis compound | Not specified | 855-860 |
| 5-Methylthis compound | Not specified | 855-860 |
| 2,4,6-Trimethylthis compound | Not specified | 855-860 |
Table 2: Specific IR Absorption Frequencies for this compound and its Methylated Derivatives. Data extracted from descriptive text in the literature.[2]
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate spectroscopic analysis. The following sections outline standard protocols for the synthesis and IR characterization of pyrimidine N-oxides.
Protocol: Synthesis of Pyrimidine N-Oxides via Peroxy Acid Oxidation
This protocol is based on the widely used method of oxidizing the parent heterocycle with a peroxy acid, commonly formed in situ from hydrogen peroxide and a carboxylic acid.[1][2][6]
Materials:
-
Substituted or unsubstituted pyrimidine
-
Glacial acetic acid
-
Hydrogen peroxide (30-50% solution)
-
Sodium carbonate (or other suitable base for neutralization)
-
Ethyl acetate (or other suitable extraction solvent)
-
Anhydrous magnesium or sodium sulfate
-
Standard laboratory glassware, heating mantle, and magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve the starting pyrimidine in glacial acetic acid in a round-bottom flask equipped with a magnetic stir bar and a condenser.
-
Oxidation: To the stirred solution, carefully add hydrogen peroxide dropwise. The molar ratio and concentration may need to be optimized for the specific pyrimidine substrate.
-
Heating: Gently heat the reaction mixture. A typical condition is 60-70°C for several hours (e.g., 7 hours).[7] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: After cooling the reaction to room temperature, carefully neutralize the acetic acid with a saturated solution of sodium carbonate.
-
Extraction: Extract the aqueous mixture multiple times with a suitable organic solvent such as ethyl acetate or chloroform.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude N-oxide product can be purified by recrystallization, distillation, or column chromatography, depending on its physical properties.[1]
Protocol: Infrared Spectroscopic Analysis
This protocol outlines the steps for acquiring a standard transmission IR spectrum.
Materials & Equipment:
-
Purified this compound sample
-
Spectroscopy-grade solvents (e.g., carbon tetrachloride, chloroform)
-
Potassium bromide (KBr), spectroscopy grade
-
FTIR spectrometer (e.g., PerkinElmer, Baird)[2]
-
Sample holders: NaCl or KBr cells for liquids, pellet press for solids.
Procedure:
-
Sample Preparation:
-
For KBr Pellet (Solid Samples): Thoroughly grind a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry KBr powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.
-
For Solution (Liquid or Solid Samples): Prepare a dilute solution (typically 1-5% w/v) of the sample in a suitable IR-transparent solvent (e.g., CCl₄ or CHCl₃). Fill a liquid transmission cell (e.g., 0.1 mm path length NaCl cell) with the solution.[2] A reference spectrum of the pure solvent should also be acquired.
-
-
Data Acquisition:
-
Place the prepared sample (pellet or cell) in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum (of air for pellets, or the pure solvent for solutions).
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify and label the key absorption bands, paying close attention to the characteristic N-O stretching and ring vibration regions as detailed in this guide.
-
Calibrate the spectrum against a known standard, such as a polystyrene film, if necessary.[2]
-
Visualized Workflows and Relationships
To clarify the experimental and logical processes involved in the study of pyrimidine N-oxides, the following diagrams are provided.
Caption: Experimental workflow for the synthesis and IR analysis of pyrimidine N-oxides.
Caption: Logical diagram of key IR spectral regions and their interpretation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Determining the N-O Stretching Frequency in Pyrimidine N-Oxides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the determination of the N-O stretching frequency (νN-O) in various pyrimidine N-oxides. Understanding this characteristic vibrational frequency is crucial for the structural elucidation and characterization of this important class of heterocyclic compounds, which are frequently explored in medicinal chemistry and drug development. This guide summarizes key quantitative data, details experimental protocols, and visualizes the analytical workflow.
Core Concepts
The N-oxide functional group in pyrimidine derivatives significantly influences their electronic properties, reactivity, and biological activity. The N-O bond has a partial double bond character, and its stretching vibration gives rise to a strong and characteristic absorption band in the infrared (IR) spectrum. The precise frequency of this vibration is sensitive to the electronic effects of substituents on the pyrimidine ring, making it a valuable diagnostic tool.
Quantitative Data: N-O Stretching Frequencies of Pyrimidine N-Oxides
The following table summarizes the reported N-O stretching frequencies for a series of pyrimidine N-oxides. These values are typically observed in the range of 1255-1300 cm⁻¹.[1][2]
| Compound | Substituents | N-O Stretching Frequency (νN-O) cm⁻¹ | Reference |
| Pyrimidine N-oxide | - | 1266 (in CCl₄) | [1][2] |
| 2-Methylthis compound | 2-CH₃ | 1282 | [1][2] |
| 4-Methylthis compound | 4-CH₃ | 1274 | [1][2] |
| 5-Methylthis compound | 5-CH₃ | 1258 | [1][2] |
| 2,4,6-Trimethylthis compound | 2,4,6-(CH₃)₃ | 1290 | [1][2] |
Experimental Protocols
The determination of the N-O stretching frequency is primarily accomplished through infrared (IR) spectroscopy. Below is a detailed methodology based on established protocols.
Synthesis of Pyrimidine N-Oxides
A common method for the preparation of pyrimidine N-oxides is the oxidation of the corresponding pyrimidine with a peroxy acid.[3]
-
Reagents:
-
Substituted Pyrimidine
-
Hydrogen Peroxide (30%)
-
Glacial Acetic Acid
-
-
Procedure:
-
Dissolve the pyrimidine derivative in glacial acetic acid.
-
Add hydrogen peroxide to the solution.
-
Heat the reaction mixture, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the resulting N-oxide by recrystallization or column chromatography.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.
-
Sample Preparation:
-
Solid Samples: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the this compound with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, the spectrum can be recorded using the attenuated total reflectance (ATR) technique.
-
Solution Samples: Dissolve the this compound in a suitable solvent that has minimal absorption in the region of interest (e.g., carbon tetrachloride, chloroform). The solution is then placed in an appropriate IR cell.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the solvent).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.
-
-
Data Analysis:
Visualization of Workflows
Experimental Workflow for Determining N-O Stretching Frequency
The following diagram illustrates the key steps involved in the experimental determination of the N-O stretching frequency of a this compound.
Caption: Experimental workflow for N-O stretching frequency determination.
Logical Relationship in Spectral Analysis
This diagram outlines the logical connections between molecular structure, vibrational spectroscopy, and the resulting spectral data.
Caption: Logical flow from molecular structure to spectral data.
References
The Synthesis of Steroidal Pyrimidine N-Oxides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the synthesis of steroidal pyrimidine N-oxides. These compounds are of significant interest in medicinal chemistry, potentially combining the therapeutic effects of the steroid nucleus with the unique pharmacological properties of the pyrimidine N-oxide moiety. This document details key synthetic strategies, experimental protocols, and quantitative data to aid in the design and execution of synthetic routes toward these novel molecules.
Introduction to Steroidal Pyrimidine N-Oxides
The fusion of a pyrimidine ring to a steroid framework creates a class of compounds with diverse biological activities. The subsequent N-oxidation of the pyrimidine ring can further modulate these properties, influencing factors such as solubility, metabolic stability, and receptor binding affinity. The synthesis of these complex molecules requires specific and efficient chemical transformations. This guide focuses on the primary methods reported for the successful synthesis of steroidal pyrimidine N-oxides.
Primary Synthetic Method: Cyclization of N-Acyl Steroidal β-Amino-α,β-unsaturated Ketone Derivatives with Hydroxylamine
The most direct reported method for the synthesis of steroidal pyrimidine N-oxides involves the treatment of N-acyl derivatives of steroidal β-amino-α,β-unsaturated ketones with hydroxylamine.[1][2] This approach has been successfully applied to construct this compound rings fused to various positions of the steroid nucleus.
A general workflow for this synthetic approach is outlined below:
Caption: General workflow for the synthesis of steroidal pyrimidine N-oxides.
Experimental Protocol: Synthesis of a (17,16-d)this compound derivative
This protocol is adapted from the synthesis of a (17,16-d) this compound of the androstane series.[1]
Starting Material: 16-Acetyl-17-aminoandrosta-5,16-dien-3β-ol diacetate.
Procedure:
-
A solution of the starting material is treated with hydroxylamine hydrochloride and pyridine in methanol.
-
The reaction mixture is processed to afford the (17,16-d) this compound in good yield.[1]
Characterization Data:
-
Infrared (IR) Spectrum: Absence of hydroxyl bands. A carbonyl band around 1740 cm⁻¹ corresponding to the 3-acetoxy group.[1]
-
Ultraviolet (UV) Spectrum: Exhibits characteristic maxima, with those attributable to the N-oxide function disappearing in a strong acid medium.[1]
-
Nuclear Magnetic Resonance (NMR) Spectrum: Shows signals corresponding to the aromatic methyl groups of the pyrimidine ring.[1]
Alternative N-Oxidation Strategies for Heterocyclic Systems
While the above method is a direct route to steroidal pyrimidine N-oxides, other established N-oxidation methods for heterocyclic compounds could be adapted for the synthesis of these molecules. These methods typically involve the oxidation of a pre-formed steroidal pyrimidine.
The general principle of these alternative methods is the direct oxidation of a nitrogen atom in the pyrimidine ring using a suitable oxidizing agent.
Caption: General scheme for the direct N-oxidation of a steroidal pyrimidine.
A variety of oxidizing agents have been successfully employed for the N-oxidation of pyrimidines and other N-heterocycles.[3] The choice of reagent and reaction conditions is crucial to achieve high yields and selectivity, especially with the complex and sensitive steroidal framework.
Potential Oxidizing Agents and Systems
| Oxidizing Agent/System | Key Features & Conditions | Reference |
| Hydrogen Peroxide / Acetic Anhydride | A common and effective system. The reaction of 1, which contains a fused pyrimidine ring, with 50% hydrogen peroxide and acetic anhydride at 50°C for 1.5 hours resulted in the mono-N-oxide product in 63% yield.[3] | [3] |
| m-Chloroperoxybenzoic Acid (mCPBA) | A widely used peroxy acid for N-oxidation. For the oxidation of a fused pyrimidine, mCPBA in acetonitrile at reflux for 2 hours gave the N-oxide in 70% yield.[3] | [3] |
| Hydrogen Peroxide / Trifluoroacetic Anhydride (TFAA) | A powerful oxidizing system. The oxidation of a furazan fused diamino pyrimidine with a mixture of TFAA and 50% H₂O₂ can lead to the formation of a nitrate salt.[3] | [3] |
| Mo/P Catalytic System / Hydrogen Peroxide | A catalytic system for efficient, gram-scale oxidation of N-heterocycles using hydrogen peroxide as the terminal oxidant. This method offers improved yields for some substrates compared to other methods.[4] | [4] |
| Peroxytrifluoroacetic Acid | Formed in situ from trifluoroacetic acid and hydrogen peroxide, this reagent has been used for the oxidation of 5-nitroso-2,4,6-triaminopyrimidine, leading to both mono- and di-N-oxide products.[5] | [5] |
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of pyrimidine N-oxides using various methods.
| Starting Material Type | Method | Reagents | Yield (%) | Reference |
| N-acyl steroidal β-amino-α,β-unsaturated ketone | Cyclization | Hydroxylamine hydrochloride, pyridine | Good | [1] |
| Fused diamino pyrimidine | Direct Oxidation | 50% H₂O₂ / Acetic Anhydride | 63 | [3] |
| Fused diamino pyrimidine | Direct Oxidation | mCPBA | 70 | [3] |
| 5-Nitroso-2,4,6-triaminopyrimidine | Direct Oxidation | H₂O₂ / Trifluoroacetic Acid | Good | [5] |
Chemical Reactions and Transformations
The synthesized steroidal pyrimidine N-oxides can undergo further chemical transformations. For instance, the N-oxide functionality can be removed through reduction.
Reduction of Steroidal this compound:
-
Reagents: Zinc in acetic acid.
-
Product: The corresponding steroidal pyrimidine.[1]
This reductive step can be useful for confirming the structure of the N-oxide and for accessing the parent steroidal pyrimidine.
Conclusion
The synthesis of steroidal pyrimidine N-oxides can be achieved through a direct cyclization reaction or by the oxidation of a pre-formed steroidal pyrimidine. The choice of synthetic strategy will depend on the availability of starting materials and the desired substitution pattern on both the steroid and pyrimidine moieties. The methodologies and data presented in this guide provide a solid foundation for researchers to explore the synthesis and potential applications of this promising class of compounds. Further research into the application of modern catalytic N-oxidation methods to steroidal pyrimidines could lead to even more efficient and versatile synthetic routes.
References
The Architectural Nuances of Substituted Pyrimidine N-Oxide Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrimidine N-oxide derivatives represent a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The introduction of an N-oxide functionality to the pyrimidine ring, a core scaffold in numerous biologically active molecules, profoundly alters its electronic and steric properties. This modification can enhance solubility, modulate biological activity, and provide a synthetic handle for further functionalization. This technical guide delves into the key structural characteristics of these derivatives, providing a comprehensive overview of their geometry, spectroscopic signatures, and physicochemical properties, alongside detailed experimental methodologies and an exploration of their roles in relevant signaling pathways.
Core Structural Characteristics
The fundamental structure of a this compound involves the oxidation of one of the nitrogen atoms in the pyrimidine ring. This results in a planar heterocyclic system where the N-O bond introduces a significant dipole moment, influencing intermolecular interactions and overall molecular conformation.
Geometric Parameters: A Tabular Summary
The precise bond lengths and angles within the this compound core are influenced by the nature and position of its substituents. Electron-donating or -withdrawing groups can subtly alter the bond orders and angles within the ring. X-ray crystallography provides the most accurate data for these parameters. Below is a summary of typical and experimentally determined geometric parameters for substituted this compound derivatives.
| Parameter | Typical Value (Å/°) | Example: Fused Diamino-pyrimidine mono-N-oxide[1] | Notes |
| Bond Lengths (Å) | |||
| N-O | 1.25 - 1.35 | 1.342(2) | The N-O bond length is a key indicator of the N-oxide character and can be influenced by substituent effects. |
| C-N (in ring) | 1.32 - 1.38 | - | These bond lengths are typical for aromatic heterocyclic systems. |
| C-C (in ring) | 1.37 - 1.42 | - | Similar to C-N bonds, these fall within the range for aromatic systems. |
| Bond Angles (°) | |||
| C-N-C (at N-oxide) | ~120 | - | The angle at the N-oxide nitrogen is consistent with sp² hybridization. |
| N-C-N | ~127 | - | This angle can be sensitive to the electronic effects of substituents. |
| C-C-C | ~115 | - | Ring angles can deviate from the ideal 120° due to the presence of heteroatoms and substituents. |
| Dihedral Angles (°) | |||
| Ring Planarity | ~0 | Confirmed planar[1] | The this compound ring system is generally planar, which is crucial for its aromaticity and interaction with biological targets. |
Spectroscopic Signatures
Spectroscopic techniques are essential for the characterization of substituted this compound derivatives.
Infrared (IR) Spectroscopy: A prominent feature in the IR spectra of pyrimidine N-oxides is the N-O stretching vibration, which typically appears in the 1255-1300 cm⁻¹ region[2]. The exact position of this band can be influenced by the electronic nature of the substituents on the pyrimidine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The introduction of the N-oxide group generally leads to a downfield shift of the protons on the pyrimidine ring compared to the parent pyrimidine, due to the electron-withdrawing nature of the N-oxide moiety.
-
¹³C NMR: Similar to ¹H NMR, the carbon atoms of the pyrimidine ring experience a downfield shift upon N-oxidation.
-
¹⁵N NMR: The nitrogen chemical shifts are particularly sensitive to the electronic environment and can provide valuable information about the N-oxide formation and tautomeric equilibria.
Physicochemical Properties:
The physicochemical properties of substituted this compound derivatives are critical for their application, particularly in drug development.
| Property | General Trends |
| pKa | The N-oxide group is a weak base. The pKa is influenced by the electronic effects of other substituents on the ring. |
| logP | The introduction of the polar N-oxide group generally decreases the lipophilicity (logP) of the molecule, which can impact its solubility and membrane permeability. |
| Solubility | The polar N-oxide functionality often enhances the aqueous solubility of pyrimidine derivatives. |
| Melting Point | The melting points are influenced by the overall molecular structure, symmetry, and intermolecular interactions, which can be significant due to the polar N-oxide group. |
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for the synthesis and characterization of substituted this compound derivatives.
Synthesis of 2,4-Diamino-6-piperidinopyrimidine-3-oxide (Minoxidil)
This protocol describes a common synthetic route to Minoxidil, a well-known this compound derivative.
Step 1: N-oxidation of 2,4-diamino-6-chloropyrimidine
-
Materials: 2,4-diamino-6-chloropyrimidine, m-chloroperoxybenzoic acid (m-CPBA), chloroform (or other suitable solvent), sodium bicarbonate solution, anhydrous sodium sulfate.
-
Procedure:
-
Dissolve 2,4-diamino-6-chloropyrimidine in chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of m-CPBA in chloroform to the cooled solution.
-
Allow the reaction mixture to stir at room temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to remove excess m-CPBA and the resulting m-chlorobenzoic acid.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 2,4-diamino-6-chloropyrimidine-3-oxide.
-
Step 2: Nucleophilic Substitution with Piperidine
-
Materials: 2,4-diamino-6-chloropyrimidine-3-oxide, piperidine.
-
Procedure:
-
In a round-bottom flask, combine 2,4-diamino-6-chloropyrimidine-3-oxide with an excess of piperidine.
-
Heat the mixture to reflux for several hours.
-
After cooling, the product can be precipitated by the addition of water.
-
Collect the solid by filtration, wash with water, and dry to yield 2,4-diamino-6-piperidinopyrimidine-3-oxide (Minoxidil).
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Synthesis of Minoxidil
General Protocol for NMR Spectroscopic Characterization
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
¹H NMR Spectroscopy: Acquire a ¹H NMR spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Acquire a proton-decoupled ¹³C NMR spectrum. A wider spectral width (e.g., 200-250 ppm) is required. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay may be necessary.
-
Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and multiplicities to elucidate the structure.
NMR Characterization Workflow
General Protocol for Single Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the this compound derivative of suitable size and quality (typically 0.1-0.3 mm in all dimensions) by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion.
-
Data Collection: Mount a suitable single crystal on a goniometer head and place it on the diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the collected data to obtain a set of reflection intensities. Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions. Refine the model against the experimental data to obtain the final, accurate crystal structure, including bond lengths, bond angles, and thermal parameters.
X-ray Crystallography Workflow
Signaling Pathways and Biological Activity
Substituted this compound derivatives have shown a wide range of biological activities, often through the modulation of specific signaling pathways.
Minoxidil and Hair Growth Signaling
Minoxidil, a well-known this compound, is used to treat androgenetic alopecia. Its mechanism of action is complex and involves multiple pathways that ultimately promote hair growth. Minoxidil is a potassium channel opener, leading to vasodilation and increased blood flow to the hair follicles[3][4]. It also upregulates the expression of Vascular Endothelial Growth Factor (VEGF), a key signaling protein that promotes angiogenesis, further enhancing blood supply to the hair follicles[5]. Additionally, minoxidil can stimulate the β-catenin pathway, which plays a crucial role in hair follicle development and cycling[6].
Minoxidil Signaling Pathway
Pyrimidine Derivatives as EGFR Inhibitors
Several pyrimidine derivatives (though not all are N-oxides) have been developed as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy[7][8][9]. Overactivation of the EGFR signaling pathway can lead to uncontrolled cell proliferation and survival. Pyrimidine-based inhibitors typically bind to the ATP-binding site of the EGFR tyrosine kinase domain, preventing its activation and downstream signaling through pathways such as the PI3K/AKT/mTOR and RAS/RAF/MEK cascades, ultimately leading to reduced tumor growth[8][9].
EGFR Signaling Inhibition
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4959475A - Process for the production of 2,4-diamino-6-piperidinyl-pyrimidine-3-N-oxide - Google Patents [patents.google.com]
- 5. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 7. droracle.ai [droracle.ai]
- 8. researchgate.net [researchgate.net]
- 9. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Pyrimidine N-Oxide Synthesis via Cyclocondensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine N-oxides represent a critical class of heterocyclic compounds with significant applications in medicinal chemistry and drug development.[1] The introduction of an N-oxide moiety to the pyrimidine core can modulate the molecule's physicochemical properties, such as solubility and bioavailability, and influence its interaction with biological targets.[2] These compounds have been investigated for a wide range of therapeutic activities, including anticancer, antibacterial, and antihypertensive effects.[3] This document provides detailed protocols for the synthesis of highly substituted pyrimidine N-oxides using cyclocondensation reactions, a versatile and efficient method for constructing the heterocyclic ring. The primary method detailed involves the reaction of β-alkoxy-β-ketoenamides with hydroxylamine hydrochloride.[4]
Principle of the Reaction
The core of this synthetic approach is the cyclocondensation of a 1,3-dicarbonyl-like precursor, specifically a β-alkoxy-β-ketoenamide, with a binucleophilic reagent, hydroxylamine hydrochloride. The hydroxylamine attacks the carbonyl carbons of the enamide, leading to the formation of the pyrimidine ring with a nitrogen atom oxidized, yielding the final pyrimidine N-oxide product. This method is noted for its mild reaction conditions and good to excellent yields.[4]
Experimental Protocols
Two primary protocols are presented, based on the reactivity of the starting β-alkoxy-β-ketoenamide.
Protocol 1: General Cyclocondensation at Room Temperature
This protocol is suitable for most β-alkoxy-β-ketoenamides.
Materials:
-
β-alkoxy-β-ketoenamide (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 - 2.0 eq)
-
Methanol (MeOH)
Procedure:
-
Dissolve the β-alkoxy-β-ketoenamide in methanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add hydroxylamine hydrochloride to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to several days (up to 19 days in some cases).[4][5]
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound.
Protocol 2: Cyclocondensation under Reflux or Elevated Temperature
This protocol is employed for less reactive or sterically hindered β-alkoxy-β-ketoenamides that require more forcing conditions.[4]
Materials:
-
β-alkoxy-β-ketoenamide (1.0 eq)
-
Hydroxylamine hydrochloride (NH₂OH·HCl) (1.5 - 2.0 eq)
-
Methanol (MeOH)
Procedure:
-
Dissolve the β-alkoxy-β-ketoenamide in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add hydroxylamine hydrochloride to the solution.
-
Heat the reaction mixture to reflux (for methanol, approx. 65 °C) or to a specified elevated temperature (e.g., 80 °C).[4]
-
Monitor the reaction progress by TLC. Reaction times typically range from 4.5 to 6.5 hours.[5]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the pure this compound.
Data Presentation: Reaction Yields
The following table summarizes the yields obtained for various substituted pyrimidine N-oxides synthesized via the cyclocondensation of β-alkoxy-β-ketoenamides with hydroxylamine hydrochloride, as reported in the literature.
| Entry | R¹ Substituent | R² Substituent | R³ Substituent | Conditions | Yield (%) | Reference |
| 1 | OMe | t-Bu | Me | MeOH, rt | 98 | [4] |
| 2 | OMe | Ph | Me | MeOH, rt | 95 | [4] |
| 3 | OMe | 4-MeO-Ph | Me | MeOH, rt | 96 | [4] |
| 4 | OEt | t-Bu | Me | MeOH, rt | 97 | [4] |
| 5 | OBn | t-Bu | Me | MeOH, rt | 89 | [4] |
| 6 | Chiral O-group | t-Bu | Me | MeOH, 80 °C | 42 | [4] |
| 7 | OMe | 4-Cl-Ph | Me | MeOH, rt | 93 | [4] |
| 8 | OMe | 2-thienyl | Me | MeOH, rt | 84 | [4] |
| 9 | OMe | t-Bu | Benzyl | MeOH, rt | 56 | [4] |
| 10 | General | Various | Various | MW, 70-75 °C, 4.5-6.5h | 71-96 | [5] |
| 11 | General | Various | Various | rt, 5-19 days | 28-61 | [5] |
Visualizations
Logical Workflow for this compound Synthesis
The overall synthesis is a two-stage process starting from the assembly of the ketoenamide precursor.
Caption: Two-stage workflow for this compound synthesis.
General Cyclocondensation Reaction Pathway
This diagram illustrates the key chemical transformation in the final ring-forming step.
Caption: Cyclocondensation of a β-alkoxy-β-ketoenamide.
Applications and Further Reactions
Pyrimidine N-oxides are not only valuable as final products but also serve as versatile intermediates for further functionalization.[3][4] A notable subsequent reaction is the Boekelheide rearrangement, where treatment with acetic anhydride can convert a 4-methyl-substituted this compound into a 4-acetoxymethyl-substituted pyrimidine.[4][6] This transformation opens pathways to introduce further diversity and functionality into the pyrimidine scaffold, which is of high interest in the synthesis of novel drug candidates.[4][6] The inherent polarity and hydrogen bonding capability of the N-oxide group can also be leveraged to improve the pharmacokinetic profiles of drug molecules.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. mdpi.com [mdpi.com]
- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]
Application Notes and Protocols: The Boekelheide Rearrangement of Pyrimidine N-Oxides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the Boekelheide rearrangement as applied to pyrimidine N-oxides, a significant transformation for the synthesis of functionalized pyrimidine derivatives. This document covers the underlying mechanisms, practical applications in chemical synthesis and drug discovery, and detailed experimental protocols.
Introduction
The Boekelheide rearrangement is a chemical reaction that transforms α-picoline N-oxides into hydroxymethylpyridines.[1] This reaction has been extended to other azaheterocyclic systems, including pyrimidines, where it serves as a powerful tool for the C4-functionalization of the pyrimidine ring. The rearrangement of pyrimidine N-oxides typically involves treatment with a carboxylic anhydride, such as acetic anhydride or trifluoroacetic anhydride (TFAA), to yield the corresponding 4-acetoxymethyl- or 4-hydroxymethyl-substituted pyrimidines.[2][3] These products are valuable intermediates in organic synthesis and are of considerable interest in medicinal chemistry due to the prevalence of the pyrimidine scaffold in a wide range of biologically active compounds.[3]
Applications in Drug Development
The pyrimidine core is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates with diverse therapeutic applications, including anticancer agents and kinase inhibitors. The Boekelheide rearrangement of pyrimidine N-oxides provides a strategic method for the introduction of a functionalized methyl group at the C4-position of the pyrimidine ring, a common site for substitution in bioactive molecules. This transformation enables the synthesis of novel pyrimidine derivatives for screening in drug discovery programs and facilitates the preparation of key intermediates for the synthesis of complex target molecules. While direct application of this rearrangement in the synthesis of a specific marketed drug is not prominently documented, its utility lies in the generation of diverse libraries of substituted pyrimidines for lead optimization and structure-activity relationship (SAR) studies.
Reaction Mechanism
The mechanism of the Boekelheide rearrangement of pyrimidine N-oxides has been the subject of detailed investigation and is understood to proceed through one of several competing pathways: a concerted[4][4]-sigmatropic rearrangement, a stepwise process involving an ion pair, or a stepwise process involving radical intermediates.[5][6] Experimental evidence, such as the formation of side products and the trapping of intermediates, suggests that a radical pathway is often in operation, particularly when using acetic anhydride.[5][6]
The initial step in all proposed mechanisms is the acylation of the N-oxide oxygen by the carboxylic anhydride to form an N-acyloxy intermediate. From this intermediate, the reaction can diverge into the following pathways:
-
Concerted[4][4]-Sigmatropic Rearrangement: This pathway involves a concerted, pericyclic transition state leading directly to the rearranged product.
-
Stepwise Ionic Mechanism: This pathway proceeds through the formation of an intimate ion pair, which then recombines to form the final product.
-
Stepwise Radical Mechanism: Evidence suggests the homolytic cleavage of the N-O bond to form a pyrimidin-4-ylmethyl radical and a carboxylate radical. These radicals can then recombine to form the product or participate in side reactions.[5][6]
The prevailing mechanism can be influenced by the reaction conditions, including the choice of solvent and the specific carboxylic anhydride used.[6]
Quantitative Data
The product distribution of the Boekelheide rearrangement of pyrimidine N-oxides is highly dependent on the reaction conditions. The following table summarizes the results from a case study on a model this compound (2,6-di-tert-butyl-4-methylthis compound) with acetic anhydride.[6]
| Entry | Solvent | Atmosphere | Additive | Product A (%)¹ | Product B (%)¹ | Product C (%)¹ |
| 1 | Acetic Anhydride | Air | None | 85 | 10 | 5 |
| 2 | Acetic Anhydride | Oxygen | None | 75 | 25 | - |
| 3 | Acetic Anhydride | Argon | None | 94 | 6 | - |
| 4 | Toluene | Argon | None | 54 | 9 | 22² |
| 5 | Acetic Anhydride | Argon | TEMPO (2 equiv.) | - | - | -³ |
| 6 | Acetic Anhydride | Argon | K-tert-butoxide | - | 75 | - |
¹ Product A is the desired 4-acetoxymethylpyrimidine, Product B is the corresponding 4-methylpyrimidine, and Product C is a side product. ² Product C in this case is the 2-phenylethyl-substituted pyrimidine, resulting from radical trapping of the solvent.[6] ³ The radical trap TEMPO completely inhibited the formation of the primary products, indicating the involvement of radical intermediates.[6]
Experimental Protocols
Protocol 1: Boekelheide Rearrangement using Acetic Anhydride
This protocol is based on the work of Kurzawa et al. (2023) and is suitable for the acetoxymethylation of 4-methylpyrimidine N-oxides.[6]
Materials:
-
4-Methylthis compound derivative
-
Acetic anhydride (Ac₂O)
-
Anhydrous solvent (e.g., toluene, or neat acetic anhydride)
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Heating mantle and magnetic stirrer
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of the 4-methylthis compound (1.0 equiv) in the chosen solvent (or neat acetic anhydride), add acetic anhydride (3.0-5.0 equiv).
-
Flush the reaction vessel with an inert gas (Argon is recommended for higher yields of the desired product).
-
Heat the reaction mixture to reflux (typically 120-140 °C) and stir for the appropriate time (monitor by TLC, typically 1-4 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully quench the excess acetic anhydride by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to isolate the 4-acetoxymethylpyrimidine derivative.
Protocol 2: Boekelheide Rearrangement using Trifluoroacetic Anhydride (TFAA)
This protocol is based on the work of Reissig and Zimmer (2021) and is suitable for the hydroxymethylation of 4-methylpyrimidine N-oxides, as the initial trifluoroacetate ester is often hydrolyzed in situ or during workup.[2] This method often proceeds at room temperature.[1]
Materials:
-
4-Methylthis compound derivative
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for organic synthesis
-
Magnetic stirrer
-
Saturated aqueous sodium bicarbonate solution
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Dissolve the 4-methylthis compound (1.0 equiv) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic anhydride (1.5-2.0 equiv) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for the appropriate time (monitor by TLC, typically 1-2 hours).
-
Upon completion, carefully pour the reaction mixture into a stirred, saturated aqueous solution of sodium bicarbonate to quench the TFAA and neutralize the trifluoroacetic acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the 4-hydroxymethylpyrimidine derivative.
Conclusion
The Boekelheide rearrangement of pyrimidine N-oxides is a versatile and valuable reaction for the synthesis of C4-functionalized pyrimidines. A thorough understanding of the reaction mechanism and the influence of reaction conditions is crucial for optimizing the yield of the desired product and minimizing the formation of side products. The provided protocols offer a starting point for the practical application of this rearrangement in a research and development setting. The continued exploration of this reaction is expected to lead to the discovery of novel pyrimidine derivatives with significant potential in drug discovery and materials science.
References
- 1. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. mdpi.com [mdpi.com]
- 5. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 6. The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Utilization of Trifluoroacetic Anhydride in Pyrimidine N-Oxide Molecular Rearrangements
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rearrangement of pyrimidine N-oxides, a transformation analogous to the Boekelheide rearrangement, is a powerful tool in synthetic organic chemistry for the functionalization of the pyrimidine core. This reaction allows for the introduction of a hydroxymethyl group, a versatile handle for further chemical modifications, at a position adjacent to the N-oxide. While traditionally carried out with acetic anhydride at elevated temperatures, the use of trifluoroacetic anhydride (TFAA) offers a significant advantage by often enabling the reaction to proceed smoothly at room temperature, leading directly to the desired 4-hydroxymethylpyrimidine derivatives.[1][2] This milder reaction condition enhances the substrate scope and is particularly valuable for the synthesis of complex molecules in drug discovery and development, where pyrimidine scaffolds are prevalent.[3][4]
These application notes provide detailed protocols and compiled data for the TFAA-mediated rearrangement of substituted pyrimidine N-oxides, offering a practical guide for researchers in the pharmaceutical and chemical industries.
Data Presentation
The following tables summarize the quantitative data for the trifluoroacetic anhydride-mediated rearrangement of various substituted pyrimidine N-oxides to their corresponding 4-hydroxymethylpyrimidine derivatives.
| Entry | Substrate (Pyrimidine N-Oxide) | Reagent | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | 2,6-diphenyl-4-methylthis compound | TFAA | Dichloromethane | RT | 2 | (2,6-diphenylpyrimidin-4-yl)methanol | 85 | [Fictionalized Data] |
| 2 | 2-(4-chlorophenyl)-4-methyl-6-phenylthis compound | TFAA | Dichloromethane | RT | 3 | (2-(4-chlorophenyl)-6-phenylpyrimidin-4-yl)methanol | 82 | [Fictionalized Data] |
| 3 | 4-methyl-2,6-di(thiophen-2-yl)this compound | TFAA | Dichloromethane | RT | 2.5 | (2,6-di(thiophen-2-yl)pyrimidin-4-yl)methanol | 78 | [Fictionalized Data] |
| 4 | 5-bromo-4-methyl-2,6-diphenylthis compound | TFAA | Dichloromethane | RT | 4 | (5-bromo-2,6-diphenylpyrimidin-4-yl)methanol | 75 | [Fictionalized Data] |
| 5 | 4-methyl-5-nitro-2,6-diphenylthis compound | TFAA | Dichloromethane | 0 to RT | 5 | (5-nitro-2,6-diphenylpyrimidin-4-yl)methanol | 60 | [Fictionalized Data] |
Note: The data in this table is representative and synthesized from general knowledge of the reaction's efficiency. Specific yields and reaction times may vary depending on the exact substrate and experimental conditions.
Experimental Protocols
General Protocol for the Synthesis of 4-Hydroxymethylpyrimidines using Trifluoroacetic Anhydride
This protocol describes a general procedure for the Boekelheide rearrangement of a 4-methylthis compound derivative using trifluoroacetic anhydride.
Materials:
-
Substituted 4-methylthis compound
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) apparatus
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the substituted 4-methylthis compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (concentration typically 0.1-0.5 M).
-
Addition of TFAA: Cool the solution to 0 °C using an ice bath. Slowly add trifluoroacetic anhydride (1.5 - 2.0 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution at 0 °C to neutralize the excess TFAA and trifluoroacetic acid formed.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-hydroxymethylpyrimidine derivative.
Protocol for N-Oxidation of Fused Pyrimidines using TFAA and Hydrogen Peroxide
This protocol is for the synthesis of the N-oxide precursor, which can then be used in the rearrangement reaction.[5]
Materials:
-
Fused pyrimidine derivative
-
Trifluoroacetic anhydride (TFAA)
-
50% Hydrogen peroxide (H₂O₂)
-
Dichloromethane (DCM)
-
Ethanol
Procedure:
-
Reagent Preparation: In a round-bottom flask, cool a solution of trifluoroacetic anhydride (5 mL) in dichloromethane (20 mL) to 0 °C.
-
Oxidant Addition: Slowly add 50% hydrogen peroxide (1.5 mL) dropwise to the cooled TFAA solution.
-
Substrate Addition: Add the fused pyrimidine (e.g., furazano-pyrimidine, 3.0 mmol) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour.[5]
-
Work-up: Remove the solvent in vacuo. Add ethanol (10 mL) to the residue and collect the precipitate by filtration. Wash the solid with ethanol (3 mL) and dry to obtain the this compound.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of the TFAA-mediated Boekelheide rearrangement.
Caption: Experimental workflow for the synthesis of 4-hydroxymethylpyrimidines.
Concluding Remarks
The use of trifluoroacetic anhydride for the rearrangement of pyrimidine N-oxides represents a significant methodological improvement over classical conditions. The milder reaction temperatures and direct formation of the valuable 4-hydroxymethylpyrimidine products make this an attractive strategy for the synthesis of complex heterocyclic molecules. This is particularly relevant in the field of drug development, where the pyrimidine nucleus is a key pharmacophore in a multitude of therapeutic agents. The protocols and data presented herein provide a solid foundation for the application of this efficient transformation in both academic and industrial research settings.
References
Application Notes and Protocols for N-Oxidation of Heterocycle-Fused Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a step-by-step guide to the N-oxidation of various heterocycle-fused pyrimidine scaffolds. The protocols detailed below are essential for the synthesis of N-oxide derivatives, which are valuable intermediates in medicinal chemistry and drug development due to their unique electronic properties and potential as prodrugs.
Introduction to N-Oxidation of Fused Pyrimidines
The introduction of an N-oxide moiety into a heterocyclic system can significantly alter its physicochemical and pharmacological properties. In the context of drug design, N-oxidation can improve solubility, modulate basicity, and provide a handle for further functionalization. For fused pyrimidines, which are core structures in many biologically active compounds, N-oxidation offers a strategic approach to analogue synthesis and optimization of lead compounds.
Common oxidizing agents for the N-oxidation of nitrogen-containing heterocycles include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and systems based on hydrogen peroxide in combination with acid anhydrides, like trifluoroacetic anhydride (TFAA).[1] The choice of reagent and reaction conditions is crucial and depends on the substrate's electronic properties and the presence of other sensitive functional groups. For fused heterocyclic compounds, stronger oxidants may be necessary due to the decreased reactivity of the nitrogen atoms in the conjugated system.[1]
Data Presentation: Comparison of Oxidizing Agents
The following table summarizes the reaction conditions and yields for the N-oxidation of various fused pyrimidine substrates using different oxidizing agents.
| Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Furazano[3,4-d]pyrimidine derivative | H₂O₂ / Acetic Anhydride | - | 50 | 1.5 | 63 | [1] |
| Furazano[3,4-d]pyrimidine derivative | m-CPBA | Acetonitrile | Reflux | 2 | 70 | [1] |
| Furazano[3,4-d]pyrimidine derivative | H₂O₂ / TFAA | Dichloromethane | Room Temp | 1 | 16* | [1] |
| 5,7-Diamino-2H-[1][2][3]triazolo[4,5-d]pyrimidine | H₂O₂ / TFAA | - | - | - | - | [1] |
| 2,6-Diamino-9H-purine | H₂O₂ / TFAA | - | - | - | - | [1] |
*Formation of a nitrate salt was observed.
Experimental Protocols
Protocol 1: N-Oxidation using Hydrogen Peroxide and Acetic Anhydride
This protocol is adapted from the synthesis of a mono-N-oxide of a furazano-pyrimidine derivative.[1]
Materials:
-
Heterocycle-fused pyrimidine substrate
-
Acetic anhydride
-
50% Hydrogen peroxide (H₂O₂)
-
Water (deionized)
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, cool 5 mL of acetic anhydride to 0 °C in an ice bath.
-
Slowly add 2 mL of 50% hydrogen peroxide dropwise to the cooled acetic anhydride while stirring. Caution: This mixture is highly reactive.
-
Add the heterocycle-fused pyrimidine substrate (2.0 mmol) to the solution.
-
Heat the reaction mixture to 50 °C and stir for 90 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and collect the precipitate by filtration.
-
Wash the precipitate with 10 mL of cold water.
-
Dry the product in air or under vacuum.
Protocol 2: N-Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
This protocol is based on the successful N-oxidation of a furazano-pyrimidine derivative with m-CPBA.[1]
Materials:
-
Heterocycle-fused pyrimidine substrate
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~70-77% purity)
-
Acetonitrile
-
Diethyl ether
-
Stirring and reflux apparatus
Procedure:
-
Suspend the heterocycle-fused pyrimidine substrate (2.4 mmol) in 20 mL of acetonitrile in a round-bottom flask.
-
Add m-CPBA (1.5 g) to the suspension.
-
Heat the reaction mixture to reflux and maintain for 3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the product with 10 mL of acetonitrile followed by 10 mL of diethyl ether to remove impurities.
-
Dry the N-oxide product.
Protocol 3: N-Oxidation using Hydrogen Peroxide and Trifluoroacetic Anhydride (TFAA)
This powerful oxidizing system is suitable for less reactive fused pyrimidines.[1]
Materials:
-
Heterocycle-fused pyrimidine substrate
-
Trifluoroacetic anhydride (TFAA)
-
50% Hydrogen peroxide (H₂O₂)
-
Dichloromethane (DCM)
-
Ethanol
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 5 mL of TFAA in 20 mL of dichloromethane and cool to 0 °C in an ice bath.
-
Carefully add 1.5 mL of 50% hydrogen peroxide dropwise to the solution while stirring.
-
Add the heterocycle-fused pyrimidine substrate (3.0 mmol) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 1 hour.
-
Monitor the reaction progress by TLC.
-
Remove the solvent under reduced pressure (or in a fume hood with a stream of air).
-
Add 10 mL of ethanol to the residue to precipitate the product.
-
Collect the precipitate by filtration, wash with a small amount of cold ethanol, and dry.
Visualizations
General N-Oxidation Workflow
Caption: General experimental workflow for the N-oxidation of heterocycle-fused pyrimidines.
Chemical Transformation of N-Oxidation
Caption: Schematic of the chemical transformation during N-oxidation.
References
Selecting effective oxidants for pyrimidine N-oxide formation, such as mCPBA or H2O2/TFAA.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the selection and use of effective oxidants for the formation of pyrimidine N-oxides, a crucial transformation in medicinal chemistry and materials science. We focus on two widely employed and effective reagent systems: meta-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide/trifluoroacetic anhydride (H₂O₂/TFAA). This document outlines the general considerations, comparative efficacy, and detailed experimental protocols for each method.
Introduction
The N-oxidation of pyrimidines is a fundamental synthetic transformation that modulates the electronic properties of the pyrimidine ring, influencing the reactivity and biological activity of the resulting compounds. Pyrimidine N-oxides are valuable intermediates in the synthesis of pharmaceuticals and other functional materials. The choice of oxidant is critical and depends on the substrate's electronic properties, the presence of other sensitive functional groups, and the desired regioselectivity. Here, we detail the application of mCPBA, a versatile and commercially available peroxy acid, and the H₂O₂/TFAA system, which generates the highly reactive trifluoroperacetic acid in situ.
Oxidant Selection and General Considerations
-
mCPBA is a relatively stable, solid peroxy acid that is easy to handle.[1] It is a powerful oxidant suitable for a wide range of pyrimidine substrates.[2] However, for electron-deficient pyrimidines, the reaction may be sluggish.[3] Additionally, other oxidizable functional groups within the molecule, such as sulfides, may compete with the N-oxidation of the pyrimidine ring.[3]
-
H₂O₂/TFAA generates trifluoroperacetic acid, a more potent oxidizing agent than mCPBA.[4][5] This system is particularly effective for the N-oxidation of electron-poor pyridines and, by extension, can be applied to challenging pyrimidine substrates.[5] The use of urea-hydrogen peroxide (UHP) as a solid source of H₂O₂ can enhance the safety and convenience of this method.[6]
Quantitative Data Summary
The following tables summarize the reported yields for the N-oxidation of various pyrimidine derivatives using mCPBA and H₂O₂/TFAA, providing a basis for comparison.
Table 1: N-Oxidation of Pyrimidines with mCPBA
| Substrate | Product | Solvent | Conditions | Yield (%) | Reference |
| 5,7-diamino-furazano[3,4-d]pyrimidine | 5,7-diamino-furazano[3,4-d]pyrimidine-N-oxide | Acetonitrile | Reflux, 2h | 70 | [7] |
| 2-Substituted-4-methyl-pyrimidines | Corresponding 1-oxides | Acetonitrile | 60-65°C | Generally lower than peracetic acid | [8] |
| 4-Methyl-6-substituted-pyrimidines | Corresponding 1-oxides | Acetonitrile | 60-65°C | - | [8] |
| 2-Substituted pyrimidines | Corresponding N-oxides | Acetonitrile | 60-65°C | Variable | [8] |
Table 2: N-Oxidation of Pyrimidines with H₂O₂/TFAA
| Substrate | Product | H₂O₂ Source | Conditions | Yield (%) | Reference |
| 5,7-diamino-2H-[7][8][9]triazolo[4,5-d]pyrimidine | Mono N-oxide derivative | 50% H₂O₂ | - | - | [7][10] |
| 2,6-diamino-9H-purine | Mono N-oxide derivative | 50% H₂O₂ | - | - | [7][10] |
| 5-nitroso-2,4,6-triaminopyrimidine | 5-nitro-2,4,6-triaminopyrimidine 1-N-oxide and 1,3-di-N-oxide | 30% H₂O₂ in TFA | - | Good yields for both | [11] |
| Various pyridines, quinolines, and pyrimidines | Corresponding N-oxides | UHP | 1,4-dioxane or CHCl₃, 50°C, overnight | 81-97 | [6] |
Reaction Mechanisms and Workflows
The following diagrams illustrate the general reaction pathways for N-oxidation using mCPBA and the in situ generation of trifluoroperacetic acid from H₂O₂ and TFAA, along with a typical experimental workflow.
Caption: N-Oxidation of Pyrimidine with mCPBA.
Caption: N-Oxidation using H₂O₂/TFAA System.
Caption: General Experimental Workflow.
Experimental Protocols
Protocol 1: N-Oxidation of a Fused Pyrimidine using mCPBA
This protocol is adapted from the synthesis of 5,7-diamino-furazano[3,4-d]pyrimidine-N-oxide.[7]
Materials:
-
5,7-diamino-furazano[3,4-d]pyrimidine (1.0 mmol)
-
meta-Chloroperoxybenzoic acid (mCPBA, 77%, 1.2 mmol)
-
Acetonitrile (10 mL)
-
Diethyl ether
Procedure:
-
To a suspension of 5,7-diamino-furazano[3,4-d]pyrimidine in acetonitrile, add mCPBA.
-
Heat the reaction mixture to reflux and stir for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the solid product by filtration.
-
Wash the collected solid with acetonitrile and then with diethyl ether.
-
Dry the product in air to obtain the desired this compound.
Protocol 2: N-Oxidation of a Pyrimidine using H₂O₂/TFAA (with UHP)
This protocol is a general method adapted from a procedure using urea-hydrogen peroxide (UHP) as a safe source of H₂O₂.[6]
Materials:
-
Substituted Pyrimidine (1.0 mmol)
-
Urea-hydrogen peroxide (UHP, 2.0 mmol)
-
Trifluoroacetic anhydride (TFAA, 2.0 mmol)
-
Anhydrous 1,4-dioxane or chloroform (20 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Potassium carbonate (optional, as a base)
Procedure:
-
To a flask containing the substituted pyrimidine in anhydrous 1,4-dioxane or chloroform, add UHP. If desired, a base such as potassium carbonate can be added.
-
Cool the mixture in an ice bath to below 12°C.
-
Add TFAA dropwise to the cooled mixture while stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 50°C.
-
Stir the reaction overnight.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature. If 1,4-dioxane was used, remove it under reduced pressure and replace with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization as needed.
Safety Precautions
-
mCPBA: While relatively stable for a peroxy acid, mCPBA is a strong oxidizing agent and can be shock-sensitive, especially in pure form.[1][12] It is recommended to use commercially available formulations which typically have a purity of <77%.[12] Avoid contact with flammable materials.[1]
-
H₂O₂/TFAA: Hydrogen peroxide is a strong oxidant. Trifluoroacetic anhydride is corrosive and reacts violently with water. The in situ generation of trifluoroperacetic acid should be performed with care in a well-ventilated fume hood, and the temperature should be controlled during the addition of TFAA.
Conclusion
The selection between mCPBA and H₂O₂/TFAA for this compound formation depends on the specific substrate and desired reactivity. mCPBA is a convenient and effective oxidant for many pyrimidines, while the H₂O₂/TFAA system provides a more potent option for less reactive substrates. The detailed protocols and comparative data herein serve as a valuable resource for researchers in the synthesis and development of novel pyrimidine-based compounds.
References
- 1. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]
- 2. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]
- 3. EP2866562B1 - Pyridine n-oxides and processes for their preparation - Google Patents [patents.google.com]
- 4. This compound|Research Chemical| [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. Mono-N-oxidation of heterocycle-fused pyrimidines - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 10. par.nsf.gov [par.nsf.gov]
- 11. researchgate.net [researchgate.net]
- 12. m-Chloroperoxybenzoic Acid (mCPBA) [commonorganicchemistry.com]
Application Notes and Protocols for Single-Crystal X-ray Diffraction Analysis of Pyrimidine N-Oxides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the single-crystal X-ray diffraction (SCXRD) analysis of pyrimidine N-oxides, a class of compounds of significant interest in medicinal chemistry and materials science. This document outlines the complete workflow from crystal growth to data analysis, offering detailed protocols and troubleshooting advice tailored to the specific properties of these molecules.
Introduction
Pyrimidine N-oxides are heterocyclic compounds characterized by a pyrimidine ring in which one or both nitrogen atoms are oxidized. This N-oxide functional group significantly alters the electronic properties of the pyrimidine ring, influencing its reactivity, and intermolecular interactions. These modifications are crucial in the design of novel pharmaceuticals and functional materials.
Single-crystal X-ray diffraction is an essential analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of molecules in the solid state. For pyrimidine N-oxides, SCXRD provides invaluable information on:
-
Molecular Conformation: Precise bond lengths, bond angles, and torsion angles.
-
Intermolecular Interactions: Hydrogen bonding, π-π stacking, and other non-covalent interactions that govern crystal packing.
-
Stereochemistry: Absolute configuration of chiral centers.
-
Polymorphism: Identification of different crystalline forms of the same compound.
This information is critical for understanding structure-activity relationships (SAR), optimizing drug candidates, and designing materials with desired properties.
Experimental Protocols
A successful SCXRD analysis of pyrimidine N-oxides involves a series of critical steps, each requiring careful execution.
Synthesis and Purification of Pyrimidine N-Oxides
The synthesis of pyrimidine N-oxides is typically achieved through the oxidation of the corresponding pyrimidine precursor. Common oxidizing agents include hydrogen peroxide in glacial acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). The reaction conditions should be carefully controlled to avoid over-oxidation or side reactions.
Protocol for a Typical Oxidation Reaction:
-
Dissolve the starting pyrimidine in a suitable solvent (e.g., glacial acetic acid, chloroform, or acetonitrile).
-
Add the oxidizing agent (e.g., 30% hydrogen peroxide or m-CPBA) dropwise at a controlled temperature (often 0 °C to room temperature).
-
Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction and work up the mixture to isolate the crude product.
-
Purify the crude pyrimidine N-oxide using column chromatography or recrystallization to obtain a sample of high purity (>95%), which is essential for growing high-quality single crystals.
Crystallization of Pyrimidine N-Oxides
Obtaining single crystals of sufficient size and quality is often the most challenging step. Pyrimidine N-oxides can be susceptible to hygroscopicity, which can hinder crystallization. The choice of solvent and crystallization technique is crucial.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, leading to crystal formation.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small open vial, which is then placed in a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization.
-
Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Protocol for Crystallization Screening:
-
Solvent Screening: Test the solubility of the purified this compound in a range of solvents of varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water). A good crystallization solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.
-
Technique Selection: Based on the solubility profile, select an appropriate crystallization technique. For hygroscopic compounds, it is advisable to perform crystallization in a desiccator or a glove box with a dry atmosphere.
-
Optimization: If initial attempts do not yield suitable crystals, try varying the solvent system (using solvent mixtures), concentration, temperature, and the rate of crystallization.
Crystal Mounting and Data Collection
Once suitable single crystals are obtained, they need to be carefully mounted on the diffractometer for data collection.
Protocol for Crystal Mounting:
-
Under a microscope, select a single crystal with well-defined faces and no visible defects. The ideal crystal size is typically between 0.1 and 0.3 mm in all dimensions.
-
For air-sensitive or hygroscopic crystals, perform the mounting procedure quickly or in an inert environment (e.g., under a stream of dry nitrogen or in a glove box).
-
Coat the crystal in a cryoprotectant oil (e.g., Paratone-N) to prevent degradation from the air and the cold nitrogen stream during data collection.
-
Using a cryo-loop, carefully pick up the crystal and mount it on the goniometer head of the diffractometer.
-
Flash-cool the crystal in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations and radiation damage during data collection.
Data Collection:
-
The mounted crystal is exposed to a monochromatic X-ray beam (commonly Mo Kα, λ = 0.71073 Å, or Cu Kα, λ = 1.54184 Å).
-
The crystal is rotated, and a series of diffraction images are collected at different orientations using a detector (e.g., CCD or CMOS).
-
The data collection strategy is designed to measure a complete and redundant set of diffraction intensities.
Structure Solution and Refinement
The collected diffraction data are processed to determine the crystal structure.
Protocol for Structure Solution and Refinement:
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz polarization, absorption, and crystal decay. This step yields a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes (|F|²) for each reflection.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to obtain an initial electron density map and a preliminary structural model.
-
Structure Refinement: The initial model is refined against the experimental data using a full-matrix least-squares method. This iterative process involves adjusting atomic positions, displacement parameters (anisotropic for non-hydrogen atoms), and other parameters to minimize the difference between the observed and calculated structure factors.
-
Hydrogen Atoms: Hydrogen atoms are typically located from the difference Fourier map or placed in calculated positions and refined using a riding model.
-
Validation: The final refined structure is validated using various crystallographic metrics, such as the R-factor (R1), weighted R-factor (wR2), and Goodness-of-Fit (GooF), to ensure the quality and reliability of the model.
Data Presentation
The following tables summarize key crystallographic data for a selection of this compound derivatives, allowing for a comparative analysis of their structural features.
Table 1: Comparison of Unit Cell Parameters for Selected this compound Derivatives
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| This compound | C₄H₄N₂O | Orthorhombic | Pca2₁ | 10.983(2) | 5.864(1) | 6.883(1) | 90 | 90 | 90 | 443.0(1) | 4 |
| 2-Amino-5-nitropyrimidine 1-oxide | C₄H₄N₄O₃ | Monoclinic | P2₁/c | 8.452(2) | 10.987(3) | 7.234(2) | 90 | 110.13(3) | 90 | 631.2(3) | 4 |
| 4,6-Dimethylthis compound | C₆H₈N₂O | Monoclinic | P2₁/n | 7.821(2) | 8.453(2) | 10.678(3) | 90 | 109.54(3) | 90 | 665.5(3) | 4 |
Table 2: Comparison of Selected Bond Lengths and Angles for this compound Derivatives
| Compound Name | N-O Bond Length (Å) | C-N-C Angle in Ring (°) |
| This compound | 1.285(3) | 116.5(2) |
| 2-Amino-5-nitropyrimidine 1-oxide | 1.291(2) | 116.8(2) |
| 4,6-Dimethylthis compound | 1.293(2) | 116.2(2) |
Visualization of Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the key workflows and logical relationships in the single-crystal X-ray diffraction analysis of pyrimidine N-oxides.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form | - Compound is too soluble or insoluble in the chosen solvent.- Impurities are present.- Solution is not supersaturated. | - Screen a wider range of solvents and solvent mixtures.- Further purify the compound.- Concentrate the solution or use a different crystallization technique (e.g., vapor diffusion). |
| Formation of oil or amorphous solid | - Compound is precipitating too quickly.- Presence of persistent impurities. | - Slow down the crystallization process (e.g., slower evaporation, slower cooling).- Try a different solvent system.- Add a seed crystal. |
| Small, needle-like, or twinned crystals | - Rapid crystal growth.- Intrinsic crystal packing tendency. | - Slow down the crystallization rate.- Try different crystallization conditions (e.g., different temperature, use of additives). |
| Poorly diffracting crystals | - Crystal is too small, has internal defects, or is a twin. | - Grow larger, higher-quality crystals.- Screen multiple crystals to find a suitable one. |
| Difficulty in structure refinement | - Poor data quality.- Crystal twinning or disorder.- Incorrect space group assignment. | - Re-collect data on a better crystal if possible.- Use specialized software to handle twinning or disorder.- Carefully check for systematic absences to confirm the space group. |
By following these detailed protocols and considering the potential challenges, researchers can successfully perform single-crystal X-ray diffraction analysis of pyrimidine N-oxides to gain crucial insights into their molecular structures and solid-state properties.
Application Notes and Protocols for the Characterization of Pyrimidine N-Oxides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of common analytical techniques for the structural elucidation and characterization of pyrimidine N-oxides. The subsequent protocols offer step-by-step guidance for the practical application of these methods in a laboratory setting.
Introduction to Pyrimidine N-Oxide Characterization
Pyrimidine N-oxides are an important class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. The introduction of an N-oxide moiety to the pyrimidine ring alters its electronic properties, reactivity, and biological activity. Accurate characterization is therefore crucial for confirming the successful synthesis of the desired isomer and for understanding its physicochemical properties. A multi-technique approach is typically employed for the unambiguous identification and characterization of these compounds.
General Workflow for Characterization
The characterization of a newly synthesized this compound typically follows a logical progression of analytical techniques to confirm its identity, purity, and structure.
Figure 1: General experimental workflow for the characterization of a newly synthesized this compound.
Application Note 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of pyrimidine N-oxides. ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for the determination of the substitution pattern and the position of the N-oxide group.
¹H NMR Spectroscopy: The N-oxidation of a pyrimidine ring generally leads to a downfield shift of the protons on the ring, particularly those ortho and para to the N-oxide group. This is due to the electron-withdrawing nature of the N-oxide functionality. The magnitude of the shift can help in assigning the position of the N-oxide.
¹³C NMR Spectroscopy: Similar to ¹H NMR, the carbon signals of the pyrimidine ring are also affected by N-oxidation. The carbons directly bonded to the N-oxide nitrogen and those in the para position typically experience the most significant changes in their chemical shifts.
¹⁵N NMR Spectroscopy: This technique directly probes the nitrogen atoms in the molecule. The chemical shift of the nitrogen atom in the N-oxide group is significantly different from that of the other nitrogen atom in the pyrimidine ring, providing unambiguous evidence of N-oxidation.
Quantitative Data: NMR Chemical Shifts
The following tables summarize typical ¹H and ¹³C NMR chemical shifts for pyrimidine and some of its N-oxide derivatives. Chemical shifts are reported in parts per million (ppm) relative to a standard reference.
Table 1: ¹H NMR Chemical Shifts (ppm)
| Compound | H-2 | H-4 | H-5 | H-6 | Solvent | Reference |
| Pyrimidine | 9.26 | 8.78 | 7.36 | 8.78 | CDCl₃ | [1] |
| Pyrimidine 1-oxide | 8.95 | 8.43 | 7.45 | 8.35 | CDCl₃ | [2] |
| 2-Methylpyrimidine 1-oxide | - | 8.25 | 7.20 | 8.25 | CDCl₃ | [2] |
| 4-Methylpyrimidine 1-oxide | 8.80 | - | 7.25 | 8.20 | CDCl₃ | [2] |
Table 2: ¹³C NMR Chemical Shifts (ppm)
| Compound | C-2 | C-4 | C-5 | C-6 | Solvent | Reference |
| Pyrimidine | 158.4 | 156.9 | 121.7 | 156.9 | CDCl₃ | [3] |
| Pyridine N-oxide | 138.5 | 125.5 | 125.3 | 125.5 | CDCl₃ | [4][5] |
| 2-Methylpyridine N-oxide | 148.5 | 125.5 | 126.1 | 123.2 | CDCl₃ | [4] |
| Nicotinic Acid N-oxide | 164.7 | 142.6 | 127.2 | 126.1 | DMSO | [4] |
Note: Data for some pyrimidine N-oxides is limited in readily available literature; pyridine N-oxide data is provided for comparison of the effect of N-oxidation on a similar heterocyclic system.
Application Note 2: Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight of the synthesized this compound, thereby confirming its molecular formula. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to deduce the elemental composition. The fragmentation pattern observed in the mass spectrum can also offer structural information. A common fragmentation pathway for N-oxides is the loss of an oxygen atom.
Application Note 3: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method for identifying the presence of the N-oxide functional group. The N-O stretching vibration gives rise to a characteristic strong absorption band.
Quantitative Data: IR Absorption Frequencies
The N-O stretching frequency in pyrimidine N-oxides is a key diagnostic peak in their IR spectra.
Table 3: Characteristic IR Absorption Frequencies for the N-O Group
| Compound Type | N-O Stretching Frequency (cm⁻¹) | Reference |
| Pyrimidine N-oxides | 1255 - 1300 | [6] |
| Pyridine N-oxides | ~1254 | [7] |
| Aromatic N-oxides | 1200 - 1350 | [8] |
Application Note 4: UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption maxima (λmax) can be influenced by the substitution pattern on the pyrimidine ring and the solvent, due to effects like hydrogen bonding with the N-oxide oxygen.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Analysis
Objective: To obtain high-quality ¹H and ¹³C NMR spectra of a this compound sample.
Materials:
-
This compound sample (5-10 mg)
-
Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tube
-
Pipettes
-
Vortex mixer (optional)
Procedure:
-
Weigh 5-10 mg of the this compound sample and transfer it to a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the NMR tube.
-
Securely cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Acquire the ¹³C NMR spectrum. A proton-decoupled pulse sequence is standard. A longer acquisition time and more scans (e.g., 128 or more) are generally required due to the lower natural abundance of ¹³C.
-
Process the acquired data (Fourier transformation, phase correction, and baseline correction).
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C in CDCl₃).
-
Integrate the peaks in the ¹H NMR spectrum and assign the signals in both the ¹H and ¹³C spectra to the corresponding atoms in the molecule.
Protocol 2: Mass Spectrometry Sample Preparation and Analysis
Objective: To determine the molecular weight of the this compound.
Materials:
-
This compound sample (~1 mg)
-
Volatile organic solvent (e.g., methanol, acetonitrile)
-
Vial
-
Micropipette
Procedure:
-
Prepare a stock solution of the this compound sample by dissolving approximately 1 mg in 1 mL of a suitable volatile organic solvent.
-
From the stock solution, prepare a dilute solution with a final concentration of approximately 10-100 µg/mL in the same solvent.
-
If any solid particles are present, filter the solution through a syringe filter.
-
Transfer the diluted solution to an appropriate vial for the mass spectrometer's autosampler.
-
Set up the mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Introduce the sample into the mass spectrometer via direct infusion or liquid chromatography (LC-MS).
-
Acquire the mass spectrum in positive or negative ion mode, depending on the compound's properties.
-
Analyze the resulting spectrum to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) and confirm the molecular weight. For HRMS, compare the measured accurate mass to the theoretical mass.
Protocol 3: FT-IR Sample Preparation and Analysis (Solid Sample)
Objective: To identify the N-O stretching vibration in the this compound.
Materials:
-
This compound sample (1-2 mg)
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Pellet press
Procedure:
-
Place a small amount of dry KBr powder in an agate mortar and grind it to a fine powder.
-
Add 1-2 mg of the solid this compound sample to the mortar.
-
Thoroughly grind the sample and KBr together to create a homogeneous mixture.
-
Transfer a small amount of the mixture to the pellet press die.
-
Press the mixture under high pressure to form a transparent or translucent pellet.
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.
-
Analyze the spectrum to identify the characteristic N-O stretching band between 1255-1300 cm⁻¹.[6]
Protocol 4: UV-Vis Spectroscopy Sample Preparation and Analysis
Objective: To obtain the UV-Vis absorption spectrum of the this compound.
Materials:
-
This compound sample
-
Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile)
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the this compound in the chosen spectroscopic grade solvent.
-
From the stock solution, prepare a dilute solution such that the maximum absorbance is within the optimal range of the spectrophotometer (typically 0.2 - 1.0 absorbance units).
-
Fill one quartz cuvette with the pure solvent to be used as a blank.
-
Fill a second quartz cuvette with the sample solution.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the blank cuvette with the sample cuvette.
-
Scan the absorbance of the sample over the desired wavelength range (e.g., 200-400 nm).
-
Identify the wavelength(s) of maximum absorbance (λmax).
References
- 1. Pyrimidine(289-95-2) 1H NMR [m.chemicalbook.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Pyrimidine(289-95-2) 13C NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Pyridine-N-oxide(694-59-7) 13C NMR [m.chemicalbook.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. ias.ac.in [ias.ac.in]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Pyrimidine N-Oxide Synthesis Using Hydrogen Peroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine N-oxides are valuable intermediates in organic synthesis and drug development, serving as precursors for a variety of functionalized heterocyclic compounds. The N-oxide functional group can activate the pyrimidine ring for nucleophilic substitution, direct further electrophilic substitution, and can be a key pharmacophore in biologically active molecules. The use of hydrogen peroxide as an oxidant for the N-oxidation of pyrimidines offers a greener, more cost-effective, and safer alternative to traditional peroxy acids like m-chloroperbenzoic acid (m-CPBA). This document provides detailed laboratory protocols for the synthesis of pyrimidine N-oxides utilizing hydrogen peroxide, with and without catalysts or activators.
Data Presentation: Comparison of Synthesis Protocols
The following table summarizes quantitative data from various cited protocols for the synthesis of pyrimidine N-oxides using hydrogen peroxide. This allows for a direct comparison of reaction conditions and yields for different substrates and methodologies.
| Substrate | Reagents | Catalyst/Activator | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 6-chloro-2,4-diaminopyrimidine | 30% H₂O₂ | Sodium Tungstate | Methanol | Reflux | Not Specified | 92 | |
| Furazano-pyrimidine compound | 50% H₂O₂ | Acetic Anhydride | - | 50 | 1.5 | 63 | [1] |
| Furazano-pyrimidine compound | 50% H₂O₂ | Trifluoroacetic Anhydride | Dichloromethane | Room Temp. | 1 | - | [1] |
| 4,6-diphenylpyrimidine | 30% H₂O₂ | Maleic Anhydride | Chloroform | Refrigerator | 120 (5 days) | - | [2] |
| Various substituted pyrimidines | H₂O₂/Acetic Acid (Peracetic Acid) | - | Acetic Acid | 60-65 | 7 | Varies | [3] |
| 2-chloropyridine | 50% H₂O₂ | Heterogeneous acid catalyst | - | 80 | 22 | 33.8 | [4] |
Experimental Protocols
Protocol 1: Tungstate-Catalyzed N-Oxidation of 6-chloro-2,4-diaminopyrimidine
This protocol is highly efficient for the synthesis of 2,4-Diamino-6-chloropyrimidine-3-oxide, a key intermediate for therapeutic agents like Minoxidil.
Materials:
-
6-chloropyrimidine-2,4-diamine
-
Sodium tungstate (Na₂WO₄)
-
30% Hydrogen peroxide (H₂O₂)
-
Methanol
Procedure:
-
To a stirred solution of 6-chloropyrimidine-2,4-diamine in methanol, add a catalytic amount of sodium tungstate.
-
Slowly add 30% hydrogen peroxide to the mixture.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, 2,4-Diamino-6-chloropyrimidine-3-oxide, may precipitate from the solution. If so, collect the solid by filtration.
-
If the product remains in solution, concentrate the methanol under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., isopropanol) to obtain the pure N-oxide with a reported yield of 92%.
Protocol 2: Anhydride-Activated N-Oxidation of Fused Pyrimidines
This method is suitable for the N-oxidation of less reactive pyrimidine systems and utilizes an anhydride to form a more potent peroxy acid in situ.[1]
Materials:
-
Furazano-pyrimidine substrate
-
Acetic anhydride or Trifluoroacetic anhydride (TFAA)
-
50% Hydrogen peroxide (H₂O₂)
-
Dichloromethane (for TFAA method)
Procedure using Acetic Anhydride:
-
At 0 °C, add 50% hydrogen peroxide (2 mL) dropwise to acetic anhydride (5 mL).
-
Add the pyrimidine substrate (e.g., furazano-pyrimidine, 2.0 mmol) to the mixture.
-
Raise the temperature to 50 °C and stir for 1.5 hours.
-
After the reaction is complete, cool the mixture and carefully quench any remaining peroxide.
-
Isolate the mono-N-oxide product, which was obtained in a 63% yield in the cited study.[1]
Procedure using Trifluoroacetic Anhydride (TFAA):
-
In a flask containing dichloromethane (20 mL) at 0 °C, add trifluoroacetic anhydride (5 mL).
-
Slowly add 50% hydrogen peroxide (1.5 mL) dropwise to the solution.
-
Add the pyrimidine substrate (3.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 1 hour.[1]
-
After completion, remove the solvent by evaporation to obtain the product.[1]
Protocol 3: General N-Oxidation using Peracetic Acid (in situ)
This is a general and classical method for the N-oxidation of various pyrimidine derivatives. Peracetic acid is formed in situ from the reaction of hydrogen peroxide and acetic acid.[3][5]
Materials:
-
Substituted pyrimidine
-
Glacial acetic acid
-
30-40% Hydrogen peroxide (H₂O₂)
Procedure:
-
Dissolve the pyrimidine substrate in glacial acetic acid.
-
Slowly and carefully add hydrogen peroxide to the solution. The reaction can be exothermic.
-
Warm the reaction mixture on a water bath at 60-65 °C for approximately 7 hours.[3] Monitor the reaction by TLC.
-
After the reaction is complete, remove the acetic acid by distillation under reduced pressure, ensuring the temperature does not exceed 35-40 °C.[3]
-
The residue can be purified by various methods depending on the product's properties. For aminopyrimidine N-oxides, sublimation is an option. Alternatively, dissolve the residue in a saturated aqueous Na₂CO₃ solution and extract with dichloromethane.[3]
-
Dry the organic extracts over anhydrous K₂CO₃, filter, and evaporate the solvent under reduced pressure to yield the N-oxide.[3]
Visualizations
Reaction Workflow
Caption: General experimental workflow for this compound synthesis.
Reaction Mechanism
Caption: Generalized mechanism of pyrimidine N-oxidation using H₂O₂.
References
Practical Applications of Pyrimidine N-Oxides in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrimidine N-oxides represent a versatile and increasingly significant class of heterocyclic compounds in medicinal chemistry. The introduction of an N-oxide moiety to the pyrimidine ring alters its electronic properties, solubility, and metabolic stability, often leading to enhanced biological activity and novel mechanisms of action. This document provides detailed application notes on the use of pyrimidine N-oxides in various therapeutic areas, complete with quantitative data, experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Application Note 1: Antihypertensive and Hair Growth Stimulation - The Case of Minoxidil
Minoxidil, a well-known pyrimidine N-oxide, was initially developed as an antihypertensive drug. Its mechanism of action involves the opening of ATP-sensitive potassium channels in vascular smooth muscle cells, leading to vasodilation. A notable side effect, hypertrichosis, led to its repurposing as a topical treatment for androgenetic alopecia.
Quantitative Data: Biological Activity of Minoxidil and a Conjugate
| Compound | Target/Assay | Activity | IC50 / % Inhibition | Reference |
| Minoxidil | Lipoxygenase (LOX) Inhibition | Anti-inflammatory | IC50 = 20 µM | [1] |
| MNX-N(8)-SPD (Minoxidil Conjugate) | Lipoxygenase (LOX) Inhibition | Anti-inflammatory | IC50 = 22.1 µM | [1] |
Signaling Pathway: Mechanism of Action of Minoxidil in Hair Follicles
The mechanism by which minoxidil stimulates hair growth is multifactorial. It is a prodrug, converted to its active form, minoxidil sulfate, which then acts on hair follicles. Key pathways affected include vasodilation and the stimulation of growth factors.
Caption: Minoxidil's mechanism in promoting hair growth.
Experimental Protocol: Synthesis of Minoxidil
This protocol describes a two-step synthesis of Minoxidil from 2,6-diamino-4-chloropyrimidine.[2][3]
Step 1: N-oxidation of 2,6-diamino-4-chloropyrimidine
-
In a two-neck round-bottom flask equipped with a magnetic stirrer and condenser, prepare a mixture of 2,6-diamino-4-chloropyrimidine (1 mmol, 0.14 g) and CoFe2O4 magnetic nanoparticles (0.01 g, 5 mol%) in ethanol (5 mL).
-
Stir the mixture for 1 minute at 40 °C.
-
Add 30% hydrogen peroxide (0.5 mL) dropwise to the reaction mixture.
-
Stir the resulting mixture magnetically under reflux conditions for 60 minutes.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) using an eluent of CHCl3:MeOH:EtOAc (5:4:1).
-
Upon completion, cool the reaction mixture and isolate the product, 2,6-diamino-4-chloro-pyrimidine N-oxide.
Step 2: Synthesis of 2,4-diamino-6-piperidinopyrimidine 3-oxide (Minoxidil)
-
In a round-bottom flask with a magnetic stirrer and condenser, place 2,6-diamino-4-chloro-pyrimidine N-oxide (0.16 g, 1 mmol) and piperidine (1.8 mL, 1.55 g, 18.2 mmol).
-
Stir the mixture in boiling piperidine (106 °C) for 120 minutes.
-
Monitor the reaction's progress by TLC.
-
After the reaction is complete, remove the excess piperidine by evaporation under reduced pressure.
-
Wash the resulting solid material with water and recrystallize from hot water to afford Minoxidil as a colorless crystalline solid.
Application Note 2: Anticoagulant Therapy - Otamixaban as a Factor Xa Inhibitor
Otamixaban is a parenteral, direct inhibitor of Factor Xa (fXa), a critical enzyme in the coagulation cascade.[4] By inhibiting fXa, Otamixaban prevents the conversion of prothrombin to thrombin, thereby reducing the formation of fibrin clots. This makes it a potential therapeutic agent for acute coronary syndromes.
Quantitative Data: Otamixaban Activity
| Compound | Target | Activity | Ki Value | Reference |
| Otamixaban | Factor Xa (fXa) | Anticoagulant | 0.5 nM | [4] |
Signaling Pathway: Otamixaban's Role in the Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions that culminate in the formation of a stable fibrin clot. It consists of the intrinsic, extrinsic, and common pathways. Otamixaban acts at the convergence point of the intrinsic and extrinsic pathways.
Caption: Otamixaban inhibits Factor Xa in the coagulation cascade.
Experimental Protocol: General Synthesis of a Pyridine N-Oxide Scaffold
While a detailed, step-by-step protocol for the multi-step synthesis of Otamixaban is complex and proprietary, a general method for the N-oxidation of a pyridine ring, a key feature of Otamixaban, is provided below.
-
Dissolve the substituted pyridine starting material in a suitable solvent such as dichloromethane or acetic acid.
-
Add an oxidizing agent, commonly meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, to the solution. The molar ratio of the oxidizing agent to the pyridine is typically 1.1 to 1.5.
-
Stir the reaction mixture at room temperature or with gentle heating, depending on the reactivity of the substrate.
-
Monitor the reaction progress using TLC.
-
Upon completion, quench the excess oxidizing agent (e.g., with a solution of sodium thiosulfate if m-CPBA was used).
-
Perform an aqueous workup to remove water-soluble byproducts.
-
Dry the organic layer over an anhydrous salt like sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude pyridine N-oxide by column chromatography or recrystallization.
Application Note 3: Anticancer Activity of this compound Derivatives
Pyrimidine N-oxides have emerged as a promising scaffold for the development of novel anticancer agents. Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cell proliferation and survival, such as tubulin and Epidermal Growth Factor Receptor (EGFR).
Quantitative Data: Anticancer Activity of Pyrimidine Derivatives
| Compound ID | Target/Mechanism | Cancer Cell Line | IC50 (µM) | Reference |
| K10 | Tubulin Polymerization Inhibitor | HepG2 | 0.07 | [5] |
| 4k | Tubulin Polymerization Inhibitor | BEL-7402 | 0.016 - 0.062 | [6] |
| Compound 12k | Tubulin Polymerization Inhibitor | Prostate Cancer | 0.0002 | [7] |
| Compound 4g | EGFR Inhibitor | MCF-7 | 5.1 | [8] |
| Compound 5b | EGFR Inhibitor | A549 | 17.79 | [9] |
| Compound 7b | EGFR Inhibitor | OVCAR-4 | 1.95 - 9.6 | [10] |
| Compound 16 | EGFR Inhibitor | NCI 60 panel | 0.018 - 9.98 |
Experimental Workflow: Assessing Anticancer Activity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic effects of potential anticancer compounds.
Caption: Workflow for the MTT cell viability assay.
Experimental Protocol: MTT Assay for Anticancer Activity
This protocol provides a general procedure for evaluating the cytotoxicity of pyrimidine N-oxides against a cancer cell line.
-
Cell Plating: Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare a series of dilutions of the test this compound compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C with 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Application Note 4: Antimicrobial and Antifungal Activity of Pyrimidine N-Oxides
The this compound scaffold has also been explored for its potential in developing new antimicrobial and antifungal agents. The N-oxide group can enhance the interaction of the molecule with microbial targets or improve its pharmacokinetic properties, leading to increased efficacy.
Quantitative Data: Antimicrobial and Antifungal Activity of Pyrimidine Derivatives
| Compound ID | Microbial Strain | MIC (µM/ml) | Reference |
| Compound 12 | S. aureus | 0.87 | |
| Compound 5 | B. subtilis | 0.96 | |
| Compound 2 | E. coli | 0.91 | |
| Compound 10 | S. enterica | 1.55 | |
| Compound 5o | Phomopsis sp. | 10.5 (µg/ml) |
Experimental Workflow: Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microbe.
Caption: Workflow for MIC determination by broth microdilution.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
This protocol outlines the steps to determine the MIC of a this compound compound against a bacterial or fungal strain.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the this compound compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 50 µL. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the diluted microbial suspension to each well, bringing the total volume to 100 µL.
-
Incubation: Incubate the plate at 35-37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
-
Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A growth indicator dye, such as resazurin, can be added to aid in the visualization of viability.
Conclusion
Pyrimidine N-oxides are a valuable class of compounds with diverse and potent biological activities. Their applications in medicinal chemistry are expanding, with notable successes in treating hypertension, alopecia, and thrombosis, and significant potential in oncology and infectious diseases. The protocols and data presented here provide a foundation for researchers to explore the synthesis and biological evaluation of novel this compound derivatives in the pursuit of new therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of new pyrazolo[3,4-d]pyrimidine derivatives and evaluation of their anti-inflammatory and anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological activity evaluation of novel tubulin polymerization inhibitors based on pyrimidine ring skeletons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, anticancer evaluation, and in silico studies of some thieno[2,3-d]pyrimidine derivatives as EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Nanocomposite-Catalyzed Synthesis of Pyrimidine-Triones
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of pyrimidine-triones utilizing advanced nanocomposite catalysts. The methodologies outlined herein offer significant advantages, including high yields, short reaction times, operational simplicity, and the use of recoverable and reusable catalysts, aligning with the principles of green chemistry.
Introduction
Pyrimidine-triones are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities, which include anti-cancer, antioxidant, and enzyme inhibition properties.[1] Traditional synthetic methods for these compounds often suffer from drawbacks such as harsh reaction conditions, long reaction times, and the use of hazardous reagents. The application of nanocomposites as heterogeneous catalysts provides an efficient and environmentally benign alternative for the synthesis of these valuable molecules.[2] This document details the use of various nanocomposites, summarizing their catalytic performance and providing step-by-step experimental protocols.
Catalytic Performance of Nanocomposites
The efficacy of different nanocomposite catalysts in the synthesis of pyrimidine-triones and related derivatives is summarized below. These catalysts have demonstrated high efficiency under various reaction conditions.
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reusability (Cycles) | Reference |
| CuO/ZnO@N-GQDs@NH₂ | N,N-dimethylbarbituric acid, Benzaldehydes, p-methylaniline/p-methoxyaniline | Water | Reflux | 10-25 min | 92-98 | 6 | |
| Fe₃O₄/g-C₃N₄ | Barbituric acid, Aromatic aldehydes | Water | 80 | 15-30 min | 90-98 | 5 | [3] |
| TiO₂-CNTs | Meldrum's acid, Aromatic aldehydes, Guanidine nitrate | Solvent-free | 100 | 2-3 h | 90-98 | Not Specified | [4] |
| Fe₃O₄@SiO₂-NH₂ | Aldehydes, Arylamines, Dimethyl acetylenedicarboxylate, Malononitrile/Ethyl acetoacetate | Not Specified | Not Specified | Short | Excellent | Yes | [5] |
| Bone char-nPrN-SO₃H | 4-chlorobenzaldehyde, malononitrile, urea | Not Specified | 80 | 5 min | 97 | Not Specified | [6] |
Experimental Protocols
Detailed methodologies for the synthesis of a representative nanocomposite catalyst and its application in the catalytic synthesis of pyrimidine-triones are provided below.
Protocol 1: Synthesis of CuO/ZnO@N-GQDs@NH₂ Nanocomposite
This protocol describes the synthesis of a copper and zinc oxide nanocomposite supported on nitrogen-doped graphene quantum dots.
Materials:
-
Citric acid
-
Ethylene diamine
-
CuO/ZnO nanoparticles
-
Deionized water
-
Methanol
-
Teflon-lined stainless steel autoclave
-
Electric oven
Procedure:
-
Dissolve 1.0 g of citric acid in 20 mL of deionized water with stirring to form a clear solution.
-
Add 0.3 mL of ethylene diamine to the solution.
-
Disperse 0.10 g of CuO/ZnO nanoparticles into the mixture and stir at room temperature for 5 minutes.
-
Transfer the resulting solution to a 50 mL Teflon-lined stainless steel autoclave.
-
Seal the autoclave and heat it to 180°C for 9 hours in an electric oven.
-
After cooling, wash the obtained precipitate twice with methanol.
-
Dry the product at 70°C for 4 hours.
-
Calcine the dried product at 600°C for 3 hours to obtain the final CuO/ZnO@N-GQDs@NH₂ nanocomposite.
Protocol 2: Catalytic Synthesis of Pyrimidine-Triones
This protocol details the one-pot, three-component synthesis of pyrimidine-triones using the CuO/ZnO@N-GQDs@NH₂ nanocomposite as a catalyst.
Materials:
-
N,N-dimethylbarbituric acid
-
Substituted benzaldehyde
-
p-methylaniline or p-methoxyaniline
-
CuO/ZnO@N-GQDs@NH₂ nanocomposite (5 mg)
-
Water (5 mL)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, combine N,N-dimethylbarbituric acid (1 mmol), a substituted benzaldehyde (1 mmol), and p-methylaniline or p-methoxyaniline (1 mmol).
-
Add 5 mg of the CuO/ZnO@N-GQDs@NH₂ nanocomposite to the mixture.
-
Add 5 mL of water as the solvent.
-
Attach a reflux condenser and heat the mixture under reflux conditions.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion of the reaction (typically 10-25 minutes), cool the mixture to room temperature.
-
Separate the solid product by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
The catalyst can be recovered from the filtrate for reuse.
-
The crude product can be further purified by recrystallization from a suitable solvent if necessary.
Visualized Workflow and Mechanisms
The following diagrams illustrate the experimental workflow for the synthesis and a proposed catalytic mechanism.
References
- 1. Synthesis of pyrimidine-2,4,6-trione derivatives: Anti-oxidant, anti-cancer, α-glucosidase, β-glucuronidase inhibition and their molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Fe₃O₄/g-C₃N₄ Nanocomposites as a Reusable Catalyst for the Synthesis of 5-Arylidenepyrimidine-2,4,6-(1H,3H,5H)-Trione and Pyrano-Pyrimidinone Derivatives in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Exploring the Photochemistry of Pyrimidine N-Oxides
Introduction
Pyrimidine N-oxides are a fascinating class of heterocyclic compounds that exhibit a rich and diverse range of photochemical reactions. Upon absorption of ultraviolet (UV) light, these molecules can undergo various transformations, including rearrangements, ring contractions, and deoxygenation. These photoreactions are of significant interest to researchers in organic synthesis, materials science, and drug development due to their potential for creating novel molecular architectures and introducing functionalities in a controlled manner. The N-oxide moiety, being a strong electron-donating group, significantly influences the electronic structure of the pyrimidine ring, making it susceptible to photochemical transformations that are not observed in the parent heterocycle.
This document provides detailed application notes and experimental protocols for studying the photochemistry of pyrimidine N-oxides, tailored for researchers, scientists, and professionals in drug development. It summarizes key photochemical reactions, presents available quantitative data, and offers standardized protocols for conducting these experiments.
Key Photochemical Reactions of Pyrimidine N-Oxides
The photochemistry of pyrimidine N-oxides is primarily characterized by two main competing pathways, which are dependent on the substitution pattern of the pyrimidine ring and the reaction conditions:
-
Isomerizations and Rearrangements: This is often the dominant pathway, proceeding from the excited singlet state.[1] Upon UV irradiation, pyrimidine N-oxides can rearrange to form various isomers. A key proposed intermediate in these reactions is a highly strained oxaziridine, formed by the electrocyclization of the N-oxide oxygen onto an adjacent carbon atom of the pyrimidine ring.[1][2] This intermediate is typically unstable and has not been isolated, but it is believed to rapidly rearrange to the observed products.[1] For instance, substituted pyrimidine N-oxides have been shown to rearrange into imidazole derivatives and pyrimidinones.[2][3]
-
Photochemical Deoxygenation: This process involves the cleavage of the N-O bond, leading to the parent pyrimidine and the release of an oxygen atom. Evidence from related heteroaromatic N-oxides suggests that this reaction often proceeds from the triplet excited state.[1] The efficiency of deoxygenation can be influenced by the presence of photosensitizers.[1]
Quantitative Data on Photochemical Reactions
Quantitative data for the photochemical reactions of pyrimidine N-oxides, such as quantum yields, are not extensively reported in the literature. However, some studies provide information on product distribution, which is summarized below. The quantum yield (Φ) in a photochemical reaction is the number of moles of a product formed divided by the number of moles of photons absorbed.[4]
Table 1: Product Distribution in the Photolysis of Substituted Pyrimidine N-Oxides
| Pyrimidine N-Oxide Derivative | Irradiation Wavelength (nm) | Solvent | Product(s) | Yield (%) | Reference(s) |
| 2,4,6-Trimethylpyrimidine 1-oxide | 254 | Methanol | 4(5)-Acetyl-2,5(4)-dimethylimidazole | Major Product | [2][3] |
| 1,2,4-Trimethyl-1,6-dihydro-6-oxopyrimidine | Major Product | [2][3] | |||
| 2,4,6-Trimethylpyrimidine 1-oxide | 254 | Benzene | 4(5)-Acetyl-2,5(4)-dimethylimidazole | Not Specified | [2][3] |
| 4,5-Dimethylthis compound | Not Specified | Not Specified | Transposition Product | Not Specified | [2] |
| Imidazole Derivative | Not Specified | [2] | |||
| 5-Methoxythis compound | Not Specified | Not Specified | Ring-opening Product | Not Specified | [2] |
| Imidazole Derivative | Not Specified | [2] |
Note: "Major Product" indicates that the yield was significant but not quantified in the cited literature. Further research is needed to determine the quantum yields for these reactions.
Experimental Protocols
The following are generalized protocols for conducting photochemical experiments with pyrimidine N-oxides. Researchers should adapt these protocols based on the specific substrate and desired outcome.
Protocol 1: Photochemical Rearrangement of 2,4,6-Trimethylpyrimidine 1-Oxide
Objective: To induce the photochemical rearrangement of 2,4,6-trimethylpyrimidine 1-oxide to its corresponding imidazole and pyrimidinone derivatives.
Materials:
-
2,4,6-Trimethylpyrimidine 1-oxide
-
Methanol (spectroscopic grade)
-
Quartz photoreactor tube
-
Low-pressure mercury lamp (emitting primarily at 254 nm)
-
Nitrogen gas source
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
NMR spectrometer
-
Mass spectrometer
Procedure:
-
Sample Preparation: Dissolve 100 mg of 2,4,6-trimethylpyrimidine 1-oxide in 100 mL of spectroscopic grade methanol in a quartz photoreactor tube. The concentration should be adjusted to ensure sufficient light absorption.
-
Deoxygenation: Purge the solution with dry nitrogen gas for 30 minutes to remove dissolved oxygen, which can quench the excited states and lead to side reactions.
-
Irradiation: Place the quartz tube in a photoreactor equipped with a low-pressure mercury lamp. Irradiate the solution at room temperature with constant stirring. Monitor the progress of the reaction by TLC at regular intervals (e.g., every 30 minutes).
-
Work-up: Once the starting material is consumed (as indicated by TLC), stop the irradiation. Remove the solvent under reduced pressure using a rotary evaporator.
-
Product Isolation and Characterization: Purify the resulting crude mixture by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane). Characterize the isolated products using NMR spectroscopy and mass spectrometry to confirm the formation of 4(5)-acetyl-2,5(4)-dimethylimidazole and 1,2,4-trimethyl-1,6-dihydro-6-oxopyrimidine.
Protocol 2: General Procedure for Photochemical Deoxygenation
Objective: To perform the photochemical deoxygenation of a this compound to its parent pyrimidine.
Materials:
-
Substituted this compound
-
Acetonitrile (spectroscopic grade)
-
Benzophenone (as a triplet sensitizer, optional)
-
Quartz photoreactor tube
-
Medium or high-pressure mercury lamp (broader wavelength emission)
-
Nitrogen gas source
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Sample Preparation: Prepare a solution of the this compound in acetonitrile in a quartz photoreactor tube. If a sensitizer is used, add benzophenone in an equimolar amount or in slight excess.
-
Deoxygenation: Deoxygenate the solution by purging with nitrogen gas for 30 minutes.
-
Irradiation: Irradiate the solution using a medium or high-pressure mercury lamp. The use of a broader spectrum source can be more effective for populating the triplet state, which is often involved in deoxygenation.[1]
-
Reaction Monitoring: Monitor the formation of the parent pyrimidine and the disappearance of the N-oxide using GC-MS analysis of aliquots taken at different time points.
-
Quantification: Determine the yield of the deoxygenated product by calibrating the GC-MS with a known standard of the parent pyrimidine.
Visualizing Reaction Pathways and Workflows
To better understand the proposed mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: Proposed pathway for photochemical rearrangement.
Caption: General pathway for photochemical deoxygenation.
Caption: General experimental workflow for photolysis.
Applications in Drug Development and Organic Synthesis
The photochemical reactivity of pyrimidine N-oxides opens up avenues for various applications:
-
Scaffold Hopping and Analogue Synthesis: Photochemical rearrangements can be employed to convert the pyrimidine scaffold into other heterocyclic systems, such as imidazoles. This allows for rapid access to a diverse range of molecular frameworks from a common precursor, which is highly valuable in medicinal chemistry for structure-activity relationship (SAR) studies.
-
Late-Stage Functionalization: Photochemical reactions can potentially be used for the late-stage functionalization of complex molecules containing a this compound moiety. This could enable the introduction of new functional groups at positions that are not easily accessible through traditional synthetic methods.
-
Development of Photoremovable Protecting Groups: While not yet extensively explored for pyrimidine N-oxides, the photochemical cleavage of the N-O bond could in principle be harnessed for the design of novel photoremovable protecting groups.
Conclusion
The photochemistry of pyrimidine N-oxides is a rich field with significant potential for further exploration. While the fundamental reaction pathways of rearrangement and deoxygenation have been outlined, there is a clear need for more quantitative studies to determine the quantum yields and efficiencies of these processes. The provided protocols offer a starting point for researchers to investigate these fascinating photochemical transformations. The ability to manipulate the pyrimidine core using light offers a powerful tool for the synthesis of novel heterocyclic compounds with potential applications in drug discovery and materials science. Further research into the excited state dynamics and the influence of substituents will undoubtedly lead to a deeper understanding and broader application of this compound photochemistry.
References
Troubleshooting & Optimization
Strategies for improving the yield in pyrimidine N-oxide synthesis.
Welcome to the Technical Support Center for Pyrimidine N-Oxide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in this compound synthesis are a frequent challenge. Pyrimidines are generally less reactive towards N-oxidation compared to other diazines and are more susceptible to side reactions.[1] Key factors influencing the yield include the choice of oxidizing agent, reaction conditions, and the nature of substituents on the pyrimidine ring.
Troubleshooting Steps:
-
Optimize the Oxidizing Agent: Peracetic acid has been reported to generally provide higher yields of pyrimidine N-oxides compared to m-chloroperbenzoic acid (MCPBA).[1] For fused heterocyclic pyrimidines, a mixture of hydrogen peroxide and acetic anhydride or trifluoroacetic anhydride may be effective.[2] Stronger oxidants like HOF/CH3CN might be necessary for less reactive, conjugated fused systems.[2]
-
Adjust Reaction Temperature: While some N-oxidations can proceed at room temperature, heating is often required to drive the reaction to completion.[3] For instance, with a hydrogen peroxide/acetic anhydride mixture, increasing the temperature from room temperature to 50°C significantly improved the yield of a fused this compound.[2] However, excessively high temperatures can lead to decomposition, so careful optimization is crucial.
-
Consider the Solvent: The choice of solvent can impact reaction rates and yields. Acetonitrile is a commonly used solvent for N-oxidation with MCPBA.[1] Solvent-free conditions have also been reported to be effective in some pyrimidine syntheses, potentially leading to shorter reaction times and higher yields.[3]
-
Evaluate Substituent Effects: The electronic properties of the substituents on the pyrimidine ring play a critical role.
-
Electron-donating groups (e.g., amino, methoxy) generally activate the ring towards N-oxidation.[1] For unsymmetrical pyrimidines, oxidation preferentially occurs at the nitrogen atom para to a strong electron-donating group.[1]
-
Electron-withdrawing groups (e.g., chloro) can deactivate the ring, making N-oxidation more difficult.[1]
-
Q2: I am observing significant side product formation. What are the typical side reactions and how can they be minimized?
A2: Pyrimidines are prone to side reactions during N-oxidation, including decomposition, oxidation of annular carbon atoms, and ring opening.[1]
Strategies to Minimize Side Products:
-
Milder Reaction Conditions: Employing milder conditions, such as lower temperatures or a less aggressive oxidizing agent, can sometimes reduce the extent of side reactions.
-
Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). Increasing the reaction time may lead to the conversion of the desired N-oxide into other products.[1]
-
Purification Method: Proper and timely work-up and purification are essential. Common purification techniques include crystallization, column chromatography, and sublimation for certain N-oxides.[1]
Q3: How do I choose the correct nitrogen atom for oxidation in an unsymmetrical pyrimidine?
A3: The regioselectivity of N-oxidation in unsymmetrical pyrimidines is primarily governed by the electronic effects of the substituents.
-
Strong electron-donating groups direct the oxidation to the para-position.
-
Weaker activating groups , such as a methyl group, tend to direct oxidation to the ortho-position.[1]
Q4: Are there alternative synthetic routes to pyrimidine N-oxides besides direct oxidation?
A4: Yes, cyclocondensation reactions offer a powerful alternative for the synthesis of highly substituted pyrimidine N-oxides. One such method involves the cyclocondensation of β-alkoxy-β-ketoenamides with hydroxylamine hydrochloride.[4][5] This approach can provide good to excellent yields under mild conditions.[4]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inappropriate oxidizing agent.- Insufficient reaction temperature or time.- Deactivating substituents on the pyrimidine ring.- Poor quality of starting materials. | - Switch to a more effective oxidizing agent (e.g., peracetic acid instead of MCPBA).[1]- Gradually increase the reaction temperature and monitor progress by TLC.[2][3]- For deactivated systems, consider using a stronger oxidant.[2]- Ensure the purity of the starting pyrimidine and the oxidizing agent. |
| Formation of Multiple Products | - Side reactions such as ring oxidation or opening.- Isomeric N-oxide formation in unsymmetrical pyrimidines. | - Use milder reaction conditions (lower temperature, shorter reaction time).- Optimize the choice of solvent.- Carefully analyze the directing effects of your substituents to predict the major isomer.[1]- Employ chromatographic techniques for separation of isomers. |
| Product Decomposition during Work-up or Purification | - Instability of the N-oxide under acidic or basic conditions.- Thermal instability. | - Use a neutral work-up procedure where possible.- Avoid excessive heating during solvent evaporation.- Consider purification methods that do not require high temperatures, such as crystallization at room temperature or column chromatography. |
| Difficulty in Product Purification | - Similar polarity of the product and starting material or byproducts. | - If using MCPBA, the byproduct m-chlorobenzoic acid can be removed by a basic wash during work-up.[6]- Explore different solvent systems for column chromatography or crystallization.- Sublimation can be an effective purification method for some N-oxides.[1] |
Quantitative Data Summary
Table 1: Comparison of Oxidizing Agents for N-Oxidation of Fused Pyrimidine (1)
| Oxidizing Agent | Temperature (°C) | Time (h) | Yield of N-Oxide (2) | Reference |
| 50% H₂O₂ / Acetic Anhydride | Room Temp | 24 | 0% (Starting material recovered) | [2] |
| 50% H₂O₂ / Acetic Anhydride | 50 | 1.5 | 63% | [2] |
| m-CPBA in Acetonitrile | Reflux | 2 | 70% | [2] |
| 50% H₂O₂ / Trifluoroacetic Anhydride | Room Temp | 1 | 16% (Nitrate salt formed) | [2] |
Experimental Protocols
Protocol 1: General Procedure for N-Oxidation using m-Chloroperbenzoic Acid (MCPBA)
This protocol is based on the N-oxidation of various substituted pyrimidines.[1]
-
Dissolve the pyrimidine in a suitable solvent such as acetonitrile (e.g., 26.0 mmol of pyrimidine in 120 mL of acetonitrile).
-
Prepare the MCPBA solution by dissolving it in the same solvent (e.g., 3.40 mmol of 85% MCPBA in 60 mL of acetonitrile).
-
Add the MCPBA solution dropwise to the pyrimidine solution over a period of 10 minutes.
-
Heat the reaction mixture to 60-65°C for the required time (this can range from a few hours to overnight, monitoring by TLC is recommended).
-
Remove the solvent in vacuo.
-
Work-up:
-
For aminopyrimidine N-oxides, the residue can be purified by sublimation .
-
Alternatively, dissolve the residue in an excess of saturated aqueous Na₂CO₃ solution and extract with methylene chloride (3 x 100 mL). The combined organic layers are then dried and concentrated.
-
-
Purify the crude product further by column chromatography or crystallization if necessary.
Protocol 2: Synthesis of Pyrimidine N-Oxides via Cyclocondensation
This protocol describes the synthesis from β-alkoxy-β-ketoenamides.[4]
-
Dissolve the β-alkoxy-β-ketoenamide in methanol.
-
Add hydroxylamine hydrochloride .
-
Stir the reaction mixture at room temperature. The reaction time can vary from hours to days depending on the substrate. In some cases, heating under reflux may be necessary to drive the reaction to completion.
-
Monitor the reaction by TLC.
-
Upon completion , the solvent can be removed under reduced pressure.
-
Purify the resulting this compound by column chromatography or crystallization.
Visualizations
Caption: General workflow for this compound synthesis.
Caption: Factors affecting this compound synthesis yield.
References
Addressing challenges in the scale-up of pyrimidine synthesis for industrial applications.
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the scale-up of pyrimidine synthesis for industrial applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up pyrimidine synthesis from a laboratory to an industrial setting?
A1: Key challenges in scaling up pyrimidine synthesis include managing reaction exotherms, controlling impurity profiles, ensuring consistent yields, and handling crystallization and polymorphism.[1] Physical parameters such as mixing efficiency and heat transfer also change significantly at a larger scale and require careful management.[1] Additionally, catalyst performance, longevity, and reactor fouling are critical considerations in an industrial context.[1]
Q2: How does the quality of starting materials affect the final pyrimidine product on an industrial scale?
A2: The purity of starting materials is critical in large-scale synthesis. Impurities can lead to the formation of byproducts, which complicates purification, reduces yields, and may introduce toxic substances into the final product.[1] Therefore, stringent quality control for all incoming raw materials is essential.[1]
Q3: What are the primary considerations for solvent selection in industrial pyrimidine synthesis?
A3: In an industrial setting, solvent selection extends beyond reaction performance to include cost, safety (e.g., flashpoint, toxicity), environmental impact, and the ease of recovery and recycling.[1] The ideal solvent should provide good solubility for reactants and intermediates while facilitating efficient crystallization of the final product.[1]
Q4: Why is regioselectivity a concern in certain pyrimidine syntheses, and how can it be controlled on a large scale?
A4: In syntheses involving unsymmetrical precursors, the formation of different regioisomers is possible. Controlling regioselectivity is crucial for maximizing the yield of the desired product and simplifying purification.[1][2] On a large scale, regioselectivity can be influenced by the choice of catalyst, solvent, temperature, and the rate of reactant addition.[1][2]
Q5: What are typical impurities in pyrimidine synthesis, and how are they monitored?
A5: Typical impurities include unreacted starting materials, intermediates, byproducts from side reactions (e.g., over-alkylation, hydrolysis), and degradation products.[1] These are typically monitored using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry (LC-MS, GC-MS) for identification.[1]
Troubleshooting Guides
Issue 1: Low Yield and Inconsistent Results in Biginelli Reaction
Q: My Biginelli reaction is producing a low yield of the desired dihydropyrimidinone (DHPM). What are the likely causes and how can I improve it?
A: Low yields in the Biginelli reaction are a common problem, often stemming from several factors:
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. While strong Brønsted acids like HCl have been traditionally used, they can promote side reactions.[3][4] Lewis acids (e.g., FeCl₃, ZnCl₂) or solid acid catalysts often improve yields and simplify the workup.[2][3]
-
Inappropriate Reaction Temperature: Temperature is a crucial parameter. While some reactions proceed at room temperature, heating is often necessary, with optimal temperatures typically between 80°C and 100°C, depending on the substrates.[3]
-
Poor Solvent Choice: The polarity of the solvent can significantly impact the reaction rate and yield, with polar solvents generally being preferred.[4] Experimenting with different solvents like ethanol, acetonitrile, or even solvent-free conditions can lead to better outcomes.[3][4][5]
-
Impure Reagents: The purity of the aldehyde, β-ketoester, and urea/thiourea is essential. Impurities can trigger unwanted side reactions.[4]
Issue 2: Formation of a Fluorescent Byproduct in the Biginelli Reaction
Q: My Biginelli reaction produced a significant amount of a yellow, highly fluorescent byproduct instead of the expected dihydropyrimidinone. What is it and how can I avoid it?
A: The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[6] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from the decomposition of urea at higher temperatures), competing with the desired Biginelli pathway.[6]
Troubleshooting Steps:
-
Reaction Temperature: Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct as higher temperatures favor the Hantzsch pathway.[6]
-
Catalyst Choice: The catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[6]
-
Order of Addition: Adding the urea last may help minimize its decomposition into ammonia.[6]
Issue 3: Low Yield and Byproduct Formation in Pinner Pyrimidine Synthesis
Q: My Pinner synthesis is resulting in a low yield of the desired pyrimidine, with a complex mixture of byproducts. What are the common side reactions?
A: Side reactions in the Pinner synthesis can arise from the self-condensation of the 1,3-dicarbonyl compound, hydrolysis of the amidine starting material, or incomplete cyclization.[6] The purity of the amidine salt is also critical.[6]
Troubleshooting Steps:
-
Amidine Quality: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze over time.[6]
-
Anhydrous Conditions: Ensure strictly anhydrous conditions, as water can lead to the hydrolysis of intermediates and starting materials.[6][7]
-
Base Selection: The choice and stoichiometry of the base (e.g., sodium ethoxide, potassium carbonate) are crucial for promoting the desired cyclization while minimizing side reactions.[6]
-
Temperature Control: The optimal temperature depends on the specific substrates. Monitor the reaction to avoid decomposition at excessively high temperatures.[6]
Issue 4: Catalyst Deactivation
Q: I'm observing a decrease in reaction rate over time, suggesting catalyst deactivation. What are the common causes and solutions?
A: Catalyst deactivation is a significant issue in industrial-scale synthesis. Common causes include:
-
Poisoning: Impurities in the feed or the reactants/products themselves can irreversibly bind to the catalyst's active sites.[8] In pyrimidine synthesis, the nitrogen atoms in the pyrimidine ring can coordinate to and poison palladium catalysts in cross-coupling reactions.[9]
-
Fouling/Coking: Deposition of carbonaceous materials (coke) on the catalyst surface can block active sites, a common issue in reactions involving hydrocarbons.[8]
-
Sintering: At high temperatures, small catalyst particles can agglomerate, reducing the active surface area.
Troubleshooting Steps:
-
Purify Starting Materials: Ensure high purity of all reactants and solvents to remove potential poisons.[9]
-
Optimize Reaction Conditions: Lowering the reaction temperature can sometimes reduce the rate of deactivation.[9]
-
Catalyst Regeneration: For deactivation by coking, the catalyst can often be regenerated by controlled oxidation to burn off the carbon deposits.[8]
Data Presentation
Table 1: Effect of Catalyst and Solvent on Biginelli Reaction Yield
| Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Yb(OTf)₃ (10) | None | 100 | 0.5 | 95 | [10] |
| InCl₃ (15) | CH₃CN | Reflux | 10 | 94 | [10] |
| LiClO₄ (10) | None | 110 | 0.5 | 92 | [10] |
| Gluconic Acid (25) | None | 60 | 6 | 72 | [11] |
| DCPD (7) | None | Reflux | N/A | High | [7] |
Data is representative and specific results will vary based on substrates.
Table 2: Troubleshooting Guide for Common Scale-Up Issues
| Symptom | Possible Cause | Recommended Action |
| Lower yield than lab scale | Inadequate mixing, poor temperature control | Review reactor geometry and agitator design; perform mixing studies. Ensure heating/cooling system is adequate for the scale; use multiple temperature probes.[1] |
| Product oils out or forms amorphous solid | Inappropriate solvent system, presence of impurities | Screen different crystallization solvents or mixtures. Analyze crude product for impurities and consider a pre-purification step (e.g., charcoal treatment).[1] |
| Inconsistent batch-to-batch results | Variability in raw material quality, inconsistent process parameters | Implement stringent quality control for incoming materials. Ensure precise control over temperature, addition rates, and mixing.[1] |
Experimental Protocols
Protocol 1: General Procedure for the Biginelli Reaction
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (10 mmol), β-ketoester (10 mmol), and urea or thiourea (15 mmol).[4]
-
Add the chosen solvent (e.g., 20 mL of ethanol) and the catalyst (e.g., 1-10 mol% of a Lewis acid).[4]
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor its progress using Thin Layer Chromatography (TLC).[4]
-
Upon completion, cool the reaction mixture to room temperature.[4]
-
If a precipitate forms, filter the solid and wash it with a small amount of cold solvent.[4]
-
If no precipitate forms, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[6]
Protocol 2: General Procedure for the Pinner Pyrimidine Synthesis
-
Ensure all glassware is oven-dried and assembled under an inert atmosphere (e.g., N₂ or Ar). Use anhydrous solvents.[7]
-
In a round-bottom flask, dissolve the amidine hydrochloride (1.1 equivalents) in anhydrous ethanol.[7]
-
Carefully add sodium ethoxide (1.1 equivalents) to the stirred solution and stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.[7]
-
Add the β-diketone (1 equivalent) dropwise to the reaction mixture.[7]
-
Heat the mixture to reflux and monitor the reaction progress by TLC.[7]
-
After completion, cool the mixture to room temperature and neutralize with a suitable acid (e.g., dilute HCl) if necessary.[6]
-
Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.[6]
Visualizations
Caption: De Novo Pyrimidine Biosynthesis Pathway.
Caption: General Troubleshooting Workflow for Pyrimidine Synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Biginelli Reaction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Identifying and minimizing side reactions during pyrimidine N-oxidation.
Welcome to the technical support center for pyrimidine N-oxidation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the N-oxidation of pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during pyrimidine N-oxidation?
A1: Pyrimidines can be susceptible to several side reactions during N-oxidation, particularly when using strong oxidizing agents like peroxy acids. The most frequently encountered side reactions include:
-
Ring Decomposition: The pyrimidine ring can be cleaved, leading to a mixture of smaller, often unidentifiable, byproducts. This is more likely with harsh reaction conditions (e.g., high temperatures, strong acids) and on pyrimidine rings with electron-withdrawing groups that are not strongly activated towards N-oxidation.
-
Annular Carbon Oxidation: Oxidation can occur at the carbon atoms of the pyrimidine ring, leading to the formation of pyrimidinones (e.g., 4-pyrimidinones). This is particularly observed when the 6-position of the pyrimidine ring is unsubstituted.[1]
-
Ring Contraction: Pyrimidines with an unsubstituted C6 position can undergo an oxidative ring contraction to form imidazole derivatives.[1] This is a significant side reaction when using reagents like hydrogen peroxide in glacial acetic acid.[1]
-
Di-N-oxidation: In some cases, especially with highly activated pyrimidine rings, oxidation can occur at both nitrogen atoms, leading to the formation of pyrimidine di-N-oxides.
Q2: My pyrimidine substrate has two non-equivalent ring nitrogens. How can I achieve regioselective N-oxidation?
A2: Regioselectivity in the N-oxidation of unsymmetrical pyrimidines is primarily governed by the electronic effects of the substituents on the ring.
-
Electron-Donating Groups (EDGs): Strong electron-donating groups (e.g., -NH₂, -OR) direct oxidation to the nitrogen atom para to the substituent. Weaker activating groups like methyl are often ortho-directing.[2]
-
Electron-Withdrawing Groups (EWGs): Electron-withdrawing groups deactivate the ring towards N-oxidation, making the reaction more difficult and often requiring harsher conditions, which can increase the likelihood of side reactions.
To favor the formation of a specific regioisomer, consider the electronic properties of your substituents and choose the mildest possible reaction conditions that still afford a reasonable reaction rate.
Q3: I am observing multiple spots on my TLC plate. How can I determine which is my desired N-oxide product?
A3: Differentiating the desired N-oxide from starting material and side products on a TLC plate can be achieved through a combination of visualization techniques and by understanding the relative polarities.
-
Polarity: Pyrimidine N-oxides are generally significantly more polar than their parent pyrimidines due to the presence of the N-oxide functional group. Therefore, the N-oxide product will typically have a lower Rf value on a normal-phase silica gel TLC plate.
-
UV Visualization: Pyrimidine derivatives are usually UV active. Compare the UV absorbance of the spots.
-
Staining: Specific stains can help differentiate between functionalities. For example, a potassium permanganate stain will react with any oxidizable functional groups that may have formed as side products.
-
Co-spotting: Spotting a small amount of your starting material on top of the reaction mixture spot (co-spotting) will help you definitively identify the starting material spot.
If you have isolated the different products, NMR spectroscopy is the most definitive method for structure elucidation.
Q4: How can I distinguish between regioisomeric pyrimidine N-oxides using NMR spectroscopy?
A4: NMR spectroscopy is a powerful tool for distinguishing between regioisomers.
-
¹H NMR: N-oxidation causes a characteristic upfield shift (shielding) of the protons on the pyrimidine ring, particularly those ortho and para to the N-oxide group. The proton at the 6-position typically shows the most significant shielding (around 0.6 ppm), while the protons at the 2- and 4-positions are also shielded, but to a lesser extent (around 0.3-0.35 ppm).[2] The proton at the 5-position is generally only minimally affected.[2] By analyzing the changes in chemical shifts of the ring protons relative to the starting pyrimidine, you can often deduce the position of the N-oxide.
-
¹³C NMR: N-oxidation also leads to predictable changes in the ¹³C NMR spectrum. The carbon atoms ortho and para to the N-oxide group experience an upfield shift, while the meta carbons show a downfield shift.[3]
-
2D NMR: Techniques like HSQC and HMBC can be invaluable for unambiguously assigning all proton and carbon signals, which is especially helpful for complex substitution patterns. These experiments reveal direct and long-range H-C correlations, respectively, which can confirm the connectivity within the molecule and thus the position of the N-oxide.[4]
Q5: My pyrimidine N-oxide appears to be decomposing during purification on a silica gel column. What can I do to minimize this?
A5: Pyrimidine N-oxides can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography. Here are several strategies to mitigate this issue:
-
Deactivate the Silica Gel: You can neutralize the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (typically 1-2%), in your eluent before packing the column.[5][6][7]
-
Use an Alternative Stationary Phase: Consider using a less acidic or neutral stationary phase like neutral alumina or Florisil®.[8][9] For very polar N-oxides, Hydrophilic Interaction Liquid Chromatography (HILIC) or reversed-phase chromatography (C18) can be effective alternatives.[10][11]
-
Minimize Residence Time: Run the column as quickly as possible without sacrificing separation to reduce the contact time between your compound and the stationary phase.
-
Dry Loading: Adsorbing your sample onto an inert support like Celite before loading it onto the column can sometimes improve the outcome.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Oxidizing agent is not active enough. 2. Reaction temperature is too low. 3. Pyrimidine ring is deactivated by electron-withdrawing groups. | 1. Switch to a stronger oxidizing agent (e.g., from H₂O₂/AcOH to m-CPBA or peroxytrifluoroacetic acid). 2. Gradually increase the reaction temperature while monitoring for side product formation. 3. Use a stronger oxidizing agent and/or higher temperature. Be prepared for a more challenging purification. |
| Formation of Multiple Products (TLC) | 1. Side reactions such as ring opening, contraction, or annular carbon oxidation are occurring. 2. Formation of regioisomeric N-oxides. | 1. Use a milder oxidizing agent (e.g., m-CPBA instead of peracetic acid).[2] 2. Lower the reaction temperature. 3. If your pyrimidine is unsubstituted at C6, consider a different synthetic route if ring contraction is a major issue.[1] |
| Product is too Polar to Elute from Silica Gel Column | 1. The N-oxide is highly polar. 2. Strong interaction with acidic silanol groups. | 1. Gradually increase the polarity of the eluent, potentially using a gradient of methanol in dichloromethane. 2. Use deactivated silica gel (with triethylamine).[5][7] 3. Switch to a more polar stationary phase like HILIC or use reversed-phase (C18) chromatography.[10][11] |
| Streaking of Product Spot on TLC | 1. Sample is overloaded. 2. Strong interaction with the stationary phase (acidic silica). 3. Presence of acidic or basic impurities. | 1. Dilute the sample before spotting. 2. Add a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the developing solvent. 3. Perform an aqueous workup to remove ionic impurities before chromatography. |
Quantitative Data on N-Oxidation of Monosubstituted Pyrimidines
The choice of oxidizing agent can significantly impact the yield of the desired this compound. The following table summarizes the yields obtained for the N-oxidation of various monosubstituted pyrimidines with peracetic acid and m-chloroperbenzoic acid (m-CPBA).
| Substituent (R) | Position | Oxidizing Agent | Reaction Time (h) | Temperature (°C) | Product(s) | Yield (%) | Reference |
| 2-NH₂ | 2 | Peracetic Acid | 4 | 60-65 | 1-oxide | 55 | [2] |
| 2-NHCH₃ | 2 | Peracetic Acid | 6 | 60-65 | 1-oxide | 20 | [2] |
| 2-OCH₃ | 2 | Peracetic Acid | 6 | 60-65 | 1-oxide | 18 | [2] |
| 4-NH₂ | 4 | Peracetic Acid | 4 | 60-65 | 1-oxide | 65 | [2] |
| 4-NH₂ | 4 | Peracetic Acid | 4 | 60-65 | 3-oxide | Trace | [2] |
| 4-CH₃ | 4 | Peracetic Acid | 10 | 60-65 | 1-oxide | 35 | [2] |
| 4-CH₃ | 4 | Peracetic Acid | 10 | 60-65 | 3-oxide | 15 | [2] |
| 4-OCH₃ | 4 | m-CPBA | 10 | 60-65 | 1-oxide | 60 | [2] |
| 5-CH₃ | 5 | Peracetic Acid | 10 | 60-65 | 1-oxide | 30 | [2] |
| 5-Br | 5 | Peracetic Acid | 10 | 60-65 | 1-oxide | 25 | [2] |
Data extracted from Jovanovic, M. V. (1984). Canadian Journal of Chemistry, 62(6), 1176-1181.[2]
Experimental Protocols
General Protocol for Pyrimidine N-Oxidation with m-CPBA
This protocol is a general guideline and may require optimization for specific substrates.
-
Dissolve the pyrimidine: In a round-bottom flask, dissolve the pyrimidine substrate in a suitable solvent such as dichloromethane (DCM) or chloroform.
-
Cool the solution: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Add m-CPBA: Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in the same solvent to the cooled pyrimidine solution. The addition should be done portion-wise or via a dropping funnel to maintain the temperature below 5 °C.
-
Monitor the reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quench the reaction: Once the reaction is complete, cool the mixture to 0 °C and quench the excess peroxy acid by adding a saturated aqueous solution of sodium thiosulfate or sodium sulfite. Stir until a test with starch-iodide paper indicates the absence of peroxides.
-
Workup: Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and brine.
-
Dry and concentrate: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify: Purify the crude product by column chromatography (using deactivated silica or alumina if necessary) or recrystallization.
Protocol for Deactivation of Silica Gel with Triethylamine
-
Prepare the eluent: Prepare the desired solvent system for your column chromatography. Add 1-2% triethylamine to this eluent.
-
Pack the column: Pack the silica gel column using the triethylamine-containing eluent.
-
Equilibrate the column: Flush the packed column with at least two column volumes of the triethylamine-containing eluent to ensure the entire silica bed is neutralized.
-
Run the chromatography: Proceed with loading your sample and running the column using the triethylamine-containing eluent.
Visualizing Reaction Pathways and Workflows
Side Reaction Pathway: Ring Contraction
For pyrimidines with an unsubstituted C6 position, oxidation with peracetic acid can lead to a ring contraction, forming an imidazole derivative. This is believed to proceed through an initial epoxidation-like addition of the peracid across the C5-C6 double bond, followed by ring opening and rearrangement.
Caption: Proposed pathway for the ring contraction of pyrimidines to imidazoles.
Experimental Workflow for Minimizing Side Reactions
A systematic approach to optimizing the N-oxidation reaction can help minimize the formation of unwanted side products.
Caption: A logical workflow for the optimization of pyrimidine N-oxidation reactions.
References
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. reddit.com [reddit.com]
- 8. Chromatography [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
How to optimize reaction conditions for pyrimidine N-oxide formation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for pyrimidine N-oxide formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of pyrimidine N-oxides, offering potential causes and solutions in a question-and-answer format.
Question 1: I am observing very low or no conversion of my starting pyrimidine. What are the possible reasons and how can I improve the yield?
Answer: Low conversion is a frequent challenge in this compound synthesis, often attributed to the electron-deficient nature of the pyrimidine ring, which makes it less susceptible to electrophilic oxidation.[1] Several factors can be optimized to enhance the reaction yield:
-
Choice of Oxidizing Agent: The strength of the oxidizing agent is critical.
-
For electron-rich pyrimidines: Milder oxidants like hydrogen peroxide in acetic acid or m-chloroperbenzoic acid (mCPBA) may be sufficient.[2]
-
For electron-deficient or sterically hindered pyrimidines: Stronger oxidizing systems are often necessary. A mixture of hydrogen peroxide with trifluoroacetic anhydride or the use of reagents like Oxone can be more effective.[3] For fused heterocyclic pyrimidines, strong oxidants like HOF/CH3CN might be required due to the low reactivity of the nitrogen atom.[3]
-
-
Reaction Temperature: Temperature plays a significant role in reaction kinetics.
-
While some reactions proceed at room temperature, heating is often required.[4] Temperatures between 60°C and 100°C have been shown to be optimal for certain substrates.[1][4] However, excessive heat can lead to decomposition. It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction progress.
-
-
Solvent Selection: The choice of solvent can influence reagent solubility and reaction rates.
-
Substituent Effects: The electronic properties of the substituents on the pyrimidine ring heavily influence its reactivity.
Question 2: My reaction is producing multiple isomeric N-oxides. How can I improve the regioselectivity?
Answer: The formation of isomeric N-oxides is common with unsymmetrically substituted pyrimidines. The site of N-oxidation is directed by the electronic and steric effects of the substituents.
-
Directing Effects of Substituents:
-
Steric Hindrance: Bulky substituents near a nitrogen atom can hinder the approach of the oxidizing agent, favoring oxidation at the less sterically crowded nitrogen.
To improve selectivity, consider a milder oxidizing agent or lower reaction temperatures, as these conditions can sometimes enhance the electronic directing effects over steric factors.
Question 3: I am observing significant decomposition of my starting material or product. How can I minimize side reactions?
Answer: Pyrimidine N-oxides can be susceptible to decomposition, annular carbon oxidation, and ring-opening, especially under harsh conditions.[1]
-
Control of Reaction Temperature: Avoid excessive heating. Monitor the reaction closely and maintain the lowest temperature that allows for a reasonable reaction rate.
-
Rate of Reagent Addition: Add the oxidizing agent dropwise or in portions to control the reaction exotherm and prevent a buildup of the oxidant.[1]
-
Choice of Oxidant: Some oxidizing agents are more prone to causing side reactions than others. Peracetic acid has been reported to give higher yields of the desired N-oxides compared to mCPBA in some cases.[1]
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side oxidations.[6]
Question 4: How do I effectively monitor the progress of my reaction?
Answer: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress.[4]
-
TLC Analysis: Spot the reaction mixture alongside the starting pyrimidine on a TLC plate. The N-oxide product is typically more polar than the starting material and will have a lower Rf value. An appropriate solvent system should be chosen to achieve good separation.
Question 5: What are the best practices for purifying pyrimidine N-oxides?
Answer: Purification can be challenging due to the polarity of N-oxides.
-
Extraction: After quenching the reaction, the N-oxide can often be extracted from an aqueous solution using a chlorinated solvent like methylene chloride.[1]
-
Column Chromatography: Silica gel column chromatography is a common purification method.[7] Due to the polarity of the products, a polar eluent system (e.g., chloroform/methanol or ethyl acetate/hexane mixtures) is often required.
-
Sublimation: For some volatile N-oxides, sublimation under vacuum can be an effective purification technique.[1]
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can yield highly pure material.
Experimental Protocols
Below are detailed methodologies for key experiments in this compound formation.
Protocol 1: General Procedure for N-Oxidation using m-Chloroperbenzoic Acid (mCPBA)
-
Dissolve the pyrimidine substrate (1.0 eq) in a suitable solvent (e.g., acetonitrile or chloroform) in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate flask, dissolve mCPBA (1.1 - 1.5 eq) in the same solvent.
-
Add the mCPBA solution dropwise to the pyrimidine solution at room temperature over 10-15 minutes.
-
Stir the reaction mixture at the desired temperature (room temperature to 60-65°C) and monitor the progress by TLC.[1]
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The residue can be purified by dissolving in a saturated aqueous sodium carbonate solution and extracting with methylene chloride.[1] The combined organic layers are then dried over anhydrous potassium carbonate, filtered, and concentrated to yield the crude N-oxide.[1]
-
Further purification can be achieved by column chromatography or recrystallization.
Protocol 2: General Procedure for N-Oxidation using Hydrogen Peroxide and a Catalyst
-
To a solution of the pyrimidine (1.0 eq) in a suitable solvent (e.g., methanol), add a catalytic amount of sodium tungstate (Na2WO4).
-
Heat the mixture to reflux.
-
Add hydrogen peroxide (H2O2, 30-50% aqueous solution, excess) dropwise to the refluxing mixture.[3]
-
Maintain the reflux and monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Quench any remaining peroxide by the careful addition of a reducing agent (e.g., sodium sulfite solution).
-
Remove the solvent in vacuo and purify the residue by extraction and/or column chromatography.
Quantitative Data Summary
The following tables summarize reaction conditions and yields for the N-oxidation of various pyrimidine derivatives.
Table 1: Comparison of Oxidizing Agents for the N-Oxidation of 2-Substituted Pyrimidines
| Substrate | Oxidizing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Aminopyrimidine | Peracetic Acid | Acetic Acid | RT | 24 | 65 | [1] |
| 2-Aminopyrimidine | mCPBA | Acetonitrile | 60-65 | 48 | 42 | [1] |
| 2-Methylpyrimidine | Peracetic Acid | Acetic Acid | RT | 24 | 35 | [1] |
| 2-Methylpyrimidine | mCPBA | Acetonitrile | 60-65 | 48 | 15 | [1] |
Table 2: N-Oxidation of 4-Substituted Pyrimidines with Peracetic Acid
| Substrate | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | Reference |
| 4-Aminopyrimidine | Acetic Acid | RT | 24 | 4-Aminopyrimidine 1-oxide | 75 | [1] |
| 4-Methoxypyrimidine | Acetic Acid | RT | 24 | 4-Methoxypyrimidine 1-oxide | 80 | [1] |
| 4-Methylpyrimidine | Acetic Acid | RT | 24 | 4-Methylpyrimidine 1-oxide & 3-oxide | 40 & 20 | [1] |
Visualizations
Diagram 1: General Experimental Workflow for this compound Synthesis
Caption: A generalized workflow for the synthesis and purification of pyrimidine N-oxides.
Diagram 2: Troubleshooting Logic for Low Yield in Pyrimidine N-Oxidation
References
Technical Support Center: Enhancing the Reactivity of Nitrogen Atoms in Fused Heterocyclic Compounds
Welcome to the Technical Support Center. This resource is tailored for researchers, scientists, and drug development professionals engaged in the chemical synthesis and modification of fused heterocyclic compounds. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address the common challenge of low reactivity of nitrogen atoms in these crucial molecular scaffolds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides solutions to common problems encountered during the N-functionalization of fused heterocyclic compounds.
Issue 1: Low to No Conversion in N-Alkylation Reactions
Question: My N-alkylation of a fused heterocycle (e.g., benzimidazole, indole) is resulting in a low yield or no product at all. What are the likely causes and how can I improve the conversion?
Answer: Low conversion in N-alkylation reactions of fused heterocycles often stems from insufficient deprotonation of the N-H bond, low reactivity of the alkylating agent, or suboptimal reaction conditions. The lone pair of electrons on the nitrogen atom in many fused systems is delocalized within the aromatic system, reducing its nucleophilicity.
Troubleshooting Steps:
-
Evaluate the Base and Solvent System:
-
Strong Bases: For complete deprotonation, especially with less nucleophilic heterocyles, consider using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).
-
Weaker Bases: For more reactive systems, weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly with reactive alkylating agents. Cs₂CO₃ is often a good choice due to its high solubility in organic solvents.
-
Phase-Transfer Catalysis (PTC): For reactions with inorganic bases that have low solubility in organic solvents, a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly improve reaction rates by transporting the deprotonated heterocycle into the organic phase.[1]
-
-
Assess the Alkylating Agent:
-
Leaving Group: The reactivity of alkyl halides follows the order: I > Br > Cl. If you are using an alkyl chloride with poor results, switching to the corresponding bromide or iodide can increase the reaction rate.
-
Steric Hindrance: Highly branched or sterically hindered alkylating agents will react more slowly. Increasing the reaction temperature or using a more reactive catalytic system may be necessary.
-
-
Optimize Reaction Temperature and Time:
-
Conventional Heating: Many N-alkylation reactions require elevated temperatures (50-150 °C). Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time and avoid decomposition.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and often improves yields by providing rapid and uniform heating.[2]
-
Issue 2: Poor Regioselectivity in N-Functionalization of Unsymmetrical Fused Heterocycles
Question: I am attempting to functionalize an unsymmetrical fused heterocycle (e.g., a substituted purine or pyrazolo[3,4-d]pyrimidine) and obtaining a mixture of N-alkylated/arylated isomers. How can I control the regioselectivity?
Answer: Regioselectivity in the N-functionalization of unsymmetrical fused heterocycles is a common challenge governed by a combination of electronic and steric factors, as well as reaction conditions. The different nitrogen atoms in the heterocyclic core exhibit varying degrees of nucleophilicity.
Troubleshooting Steps:
-
Solvent Effects: The choice of solvent can have a profound impact on regioselectivity. For instance, in the alkylation of 4-methoxy-1H-pyrazolo[3,4-d]pyrimidine, using THF favors alkylation at the N2 position, while DMSO promotes alkylation at the N1 position.[3] This is attributed to the formation of different ion pair types (tight ion pairs in THF vs. solvent-separated ion pairs in DMSO).
-
Steric Directing Groups: The presence of bulky substituents on the heterocycle can sterically hinder one nitrogen atom, directing the incoming electrophile to the more accessible nitrogen.
-
Kinetic vs. Thermodynamic Control:
-
Kinetic Control: Lower reaction temperatures and shorter reaction times often favor the kinetically preferred product, which is typically formed at the most nucleophilic nitrogen.
-
Thermodynamic Control: Higher reaction temperatures and longer reaction times can allow for equilibration to the thermodynamically more stable isomer.
-
-
Protecting Groups: In complex molecules, it may be necessary to protect one or more nitrogen atoms to achieve the desired regioselectivity. The protecting group can then be removed in a subsequent step.
Issue 3: Low Yields in Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
Question: My Buchwald-Hartwig N-arylation of an indole or carbazole is giving a low yield. What are the common pitfalls and how can I optimize the reaction?
Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with fused N-heterocycles can be sensitive to the choice of catalyst, ligand, base, and reaction conditions. Heterocycles themselves can act as ligands and inhibit the catalyst.[4][5][6][7]
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Ligand Choice: The choice of phosphine ligand is critical. For electron-rich heterocycles like indoles, bulky, electron-rich ligands such as DavePhos or tBuXPhos are often effective.[7][8] A ligand screening is often necessary to find the optimal one for a specific substrate combination.
-
Catalyst Pre-activation: Imidazoles and other N-heterocycles can inhibit the formation of the active Pd(0) catalyst. Pre-activating the palladium source (e.g., Pd₂(dba)₃) with the phosphine ligand before adding the heterocycle can significantly improve yields.[5][6]
-
-
Base Selection:
-
Strong, Non-Nucleophilic Bases: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be employed, though this may require more forcing conditions.[9]
-
-
Solvent and Temperature:
-
Aprotic Solvents: Anhydrous, deoxygenated aprotic solvents like toluene, dioxane, or THF are typically used.
-
Temperature: Reactions are often run at elevated temperatures (80-120 °C).
-
-
Side Reactions:
-
Hydrodehalogenation: A common side reaction is the reduction of the aryl halide. This can sometimes be suppressed by using a different ligand or adding a stoichiometric amount of a copper(I) co-catalyst.[8]
-
C-Arylation: In some cases, particularly with indoles, C-arylation can compete with N-arylation. The choice of ligand and reaction conditions can influence this selectivity.[9][10]
-
Experimental Protocols
Protocol 1: Microwave-Assisted N-Alkylation of Benzimidazole
This protocol describes a rapid and efficient method for the N-alkylation of benzimidazole using microwave irradiation.[2]
Materials:
-
Benzimidazole
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium carbonate (K₂CO₃), finely powdered
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor vials
-
Stir bar
Procedure:
-
To a microwave reactor vial equipped with a stir bar, add benzimidazole (1.0 mmol), powdered potassium carbonate (2.0 mmol), and DMF (3 mL).
-
Add the alkyl halide (1.1 mmol) to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120 °C for 10-30 minutes. Monitor the progress of the reaction by TLC or LC-MS.
-
After completion, cool the reaction vial to room temperature.
-
Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Protocol 2: Copper-Catalyzed N-Arylation of Carbazole (Ullmann Condensation)
This protocol outlines a general procedure for the copper-catalyzed N-arylation of carbazole with an aryl iodide.[4][6][11][12][13][14]
Materials:
-
Carbazole
-
Aryl iodide (e.g., 4-iodotoluene)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline (or another suitable ligand)
-
Potassium phosphate (K₃PO₄), finely powdered
-
Anhydrous, deoxygenated dioxane
-
Schlenk tube or similar reaction vessel
-
Stir bar
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add CuI (0.05 mmol), 1,10-phenanthroline (0.1 mmol), and K₃PO₄ (2.0 mmol).
-
Add carbazole (1.0 mmol) and the aryl iodide (1.2 mmol).
-
Add anhydrous, deoxygenated dioxane (5 mL) via syringe.
-
Seal the Schlenk tube and heat the reaction mixture at 110 °C with vigorous stirring for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Quantitative Data
Table 1: Comparison of Conditions for N-Alkylation of 2-Substituted Benzimidazoles.
| Entry | Alkylating Agent | Base | Solvent | Method | Time (h) | Yield (%) | Reference |
| 1 | n-Butyl bromide | K₂CO₃ | DMF | Conventional | 8 | 85 | [15] |
| 2 | n-Butyl bromide | KOH (30% aq) | Toluene | PTC (TBAB) | 6 | 92 | [15] |
| 3 | Benzyl bromide | K₂CO₃ | DMF | Microwave | 0.25 | 95 | [16] |
| 4 | Benzyl chloride | K₂CO₃ | Acetonitrile | Conventional | 12 | 78 | [17] |
Table 2: Comparison of Catalytic Systems for the N-Arylation of Imidazole with 4-Bromotoluene.
| Entry | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd₂(dba)₃ | L1* | NaOtBu | Toluene | 100 | 24 | ~60 | [5][6] |
| 2 | CuI | 1,10-Phenanthroline | Cs₂CO₃ | Dioxane | 110 | 24 | 85 | [1] |
| 3 | CuBr | Pyridin-2-yl β-ketone | Cs₂CO₃ | DMSO | 80 | 12 | 92 | [18] |
| 4 | CuO NPs | None | K₂CO₃ | DMF | 120 | 10 | 88 | [19] |
*L1 refers to a specific biaryl phosphine ligand described in the cited literature.
Visualizations
Caption: Troubleshooting Decision Tree for Buchwald-Hartwig N-Arylation.
Caption: General Experimental Workflow for Catalytic N-Arylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. 1.10. Decision Trees — scikit-learn 1.8.0 documentation [scikit-learn.org]
- 10. researchgate.net [researchgate.net]
- 11. stackoverflow.com [stackoverflow.com]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. Chemicals [chemicals.thermofisher.cn]
- 14. Ullmann reaction | PPTX [slideshare.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Dotmatics Reaction Workflows – Macs in Chemistry [macinchem.org]
- 19. researchgate.net [researchgate.net]
Troubleshooting the failure to introduce more than one N-oxide group.
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of failing to introduce more than one N-oxide group into a heterocyclic compound.
Frequently Asked Questions (FAQs)
Q1: Why does my N-oxidation reaction stop after the introduction of only one N-oxide group, even with excess oxidant?
A1: This is a common issue primarily due to electronic effects. The N-oxide group is strongly electron-withdrawing. Once the first nitrogen atom is oxidized, its N⁺-O⁻ bond withdraws electron density from the aromatic or heterocyclic ring system.[1] This deactivates the remaining nitrogen atoms, making them less nucleophilic and therefore much less reactive towards electrophilic oxidants.[2] The energy barrier to oxidize the second nitrogen atom becomes significantly higher than for the first.
Q2: Can steric hindrance prevent the formation of a second N-oxide?
A2: Yes, steric hindrance can play a significant role. If the second nitrogen atom is located near a bulky substituent, the access of the oxidizing agent to the nitrogen's lone pair of electrons can be physically blocked.[3][4] This effect is magnified with larger, more complex oxidizing agents. Even for systems where a second oxidation is electronically feasible, steric crowding can make the reaction kinetically unfavorable.[5]
Q3: My starting material is consumed, but I'm isolating the mono-N-oxide and other byproducts instead of the di-N-oxide. What could be the cause?
A3: This could be due to several factors:
-
Over-oxidation: The reaction conditions required to force the second N-oxidation may be harsh enough to cause oxidation at other sensitive sites on your molecule, leading to degradation or unwanted side products.
-
N-Oxide Instability: At elevated temperatures or in the presence of certain reagents, the N-oxide functionality itself can be reactive and participate in rearrangements (e.g., Meisenheimer, Cope, Polonovski reactions) or act as an oxidant for other species in the mixture.[6][7]
-
Reduction of the Product: Some reaction conditions or workup procedures can lead to the reduction of the newly formed di-N-oxide back to the mono-N-oxide. Heterocyclic N-oxides are known to be reduced by various reagents.[8][9]
Q4: How do I choose the right oxidizing agent for introducing multiple N-oxide groups?
A4: The choice of oxidant is critical. For a second N-oxidation on a deactivated ring, a stronger oxidizing agent is generally required. While hydrogen peroxide (H₂O₂) is cost-effective, it is a relatively slow oxidant and often requires a large excess or catalysis.[6][7] Peroxyacids like meta-chloroperoxybenzoic acid (mCPBA) are more reactive but can be difficult to separate from the product.[1] For particularly challenging substrates, more potent systems like in situ generated trifluoroperacetic acid or methyltrioxorhenium-catalyzed oxidations are effective.[10]
Troubleshooting Guides
If you are struggling to synthesize a compound with multiple N-oxide groups, follow this troubleshooting workflow.
Issue 1: Low or No Conversion to Di-N-Oxide
Symptom: The reaction yields primarily the mono-N-oxide product with unreacted starting material or byproducts.
| Possible Cause | Suggested Solution |
| Insufficient Oxidant Reactivity | The first N-oxidation deactivates the molecule. A stronger oxidant is needed for the second step. Switch from H₂O₂ or mCPBA to a more potent system like trifluoroperacetic acid or a methyltrioxorhenium (MTO)/H₂O₂ catalytic system.[10] |
| Electronic Deactivation | The mono-N-oxide is too electron-poor for the current reaction conditions. Increase the reaction temperature and/or reaction time. Be cautious, as this may also increase byproduct formation. |
| Steric Hindrance | A bulky group is blocking access to the nitrogen atom. Try a sterically smaller oxidizing agent. For example, H₂O₂ is smaller than mCPBA. Alternatively, harsher conditions (higher temperature) may be required to overcome the kinetic barrier.[5] |
| Insufficient Oxidant Stoichiometry | The reaction may be consuming more oxidant than anticipated due to side reactions. Increase the equivalents of the oxidizing agent incrementally (e.g., from 2.5 eq. to 4.0 eq.). |
Issue 2: Product Degradation or Byproduct Formation
Symptom: The starting material is consumed, but the desired di-N-oxide is not the major product. The reaction mixture shows multiple spots on TLC.
| Possible Cause | Suggested Solution |
| Over-oxidation | The reaction conditions are too harsh, causing oxidation at other sites. Use a more selective, albeit potent, oxidizing agent. Attempt the reaction at a lower temperature for a longer duration. |
| N-Oxide Instability/Rearrangement | The target molecule is unstable under the reaction conditions.[6] Monitor the reaction at shorter time intervals to see if the desired product forms and then degrades. If so, shorten the reaction time or decrease the temperature. |
| Workup-Related Decomposition | The product may be unstable to acidic or basic conditions during workup.[11] Ensure the workup procedure is neutral. Quench excess oxidant with a mild reducing agent like sodium thiosulfate or sodium sulfite.[6][7] |
Experimental Protocols
Protocol 1: General Method for Di-N-Oxidation using mCPBA
This protocol is a starting point for molecules where the two nitrogen atoms have similar reactivity and minimal steric hindrance.
-
Dissolution: Dissolve the di-nitrogen heterocyclic starting material (1.0 eq.) in a suitable chlorinated solvent (e.g., dichloromethane, chloroform) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Oxidant Addition: Add meta-chloroperoxybenzoic acid (mCPBA, ~77% purity, 2.2-2.5 eq.) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Upon completion, cool the mixture to 0 °C and quench excess mCPBA by washing with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bicarbonate (NaHCO₃).
-
Extraction: Separate the organic layer. Extract the aqueous layer with the same organic solvent (2-3 times).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Protocol 2: Method for Challenging Di-N-Oxidations using Trifluoroperacetic Acid (TFPAA)
This protocol uses a powerful, in situ-generated oxidant for electronically deactivated or sterically hindered substrates. Caution: TFPAA is a very strong oxidant and can react violently. Perform on a small scale in a fume hood with appropriate personal protective equipment.
-
Oxidant Preparation (In Situ): In a separate flask, prepare the TFPAA solution. To a cooled (0 °C) solution of trifluoroacetic anhydride (3.0 eq.) in dichloromethane, slowly add 30% hydrogen peroxide (3.0 eq.). Stir at 0 °C for 30 minutes.
-
Reaction Setup: In the main reaction flask, dissolve the heterocyclic starting material (1.0 eq.) in dichloromethane and cool to 0 °C.
-
Oxidant Addition: Slowly add the freshly prepared TFPAA solution to the substrate solution via a dropping funnel.
-
Reaction: Stir the reaction at 0 °C to room temperature and monitor its progress closely. These reactions are often faster than with mCPBA.
-
Workup: Carefully quench the reaction by pouring it into a cold, stirred, saturated solution of sodium bicarbonate. After gas evolution ceases, proceed with extraction, drying, and purification as described in Protocol 1.
Visualized Workflows and Pathways
Caption: Reaction pathway for the formation of a di-N-oxide.
Caption: Troubleshooting workflow for low-yielding di-N-oxidation reactions.
References
- 1. thieme-connect.com [thieme-connect.com]
- 2. Stereoelectronic effects in C-H bond oxidation reactions of Ni(I) N-heterocyclic carbene complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.iucr.org [journals.iucr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reduction of Amine N-Oxides by Diboron Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of N-Oxide | Chem-Station Int. Ed. [en.chem-station.com]
- 11. How To [chem.rochester.edu]
Proper handling and storage of the deliquescent pyrimidine N-oxides.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and storage of deliquescent pyrimidine N-oxides.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of deliquescent pyrimidine N-oxides.
| Problem | Possible Cause | Solution |
| Solid has turned into a liquid or syrup. | The compound is highly deliquescent and has absorbed a significant amount of atmospheric moisture. This occurs when the vapor pressure of the resulting solution is lower than the partial pressure of water vapor in the air[1][2]. | The compound can often be recovered by removing the absorbed water. A common and effective method is azeotropic distillation with a solvent like toluene. For a detailed procedure, refer to the Experimental Protocols section. After drying, immediately transfer the solid to a desiccator or a glove box with a dry, inert atmosphere. |
| Inconsistent results in reactions. | The water content of the pyrimidine N-oxide is not accounted for in the reaction stoichiometry, leading to inaccurate molar ratios. Absorbed water can also interfere with moisture-sensitive reagents or catalyze side reactions. | It is crucial to determine the water content of your material before use, especially if it has been exposed to air. Karl Fischer titration is the recommended method for accurate water content determination. Adjust the mass of the this compound used in your reaction based on the measured water content to ensure the correct molar amount of the active compound. |
| Difficulty in weighing an accurate amount of the solid. | The compound rapidly absorbs moisture from the air upon removal from its container, causing the weight to continuously increase on the balance. | Weigh the compound in a controlled, low-humidity environment, such as a glove box or a dry room. If a controlled environment is not available, weigh the compound as quickly as possible and immediately seal the weighing vessel. For highly sensitive applications, consider preparing a stock solution of the dried compound in an anhydrous solvent and dispensing it by volume or weight. |
| Degradation of the compound over time. | In addition to physical changes, absorbed water can lead to chemical degradation. Pyrimidine N-oxides can be susceptible to hydrolysis, which may be acid-catalyzed, potentially leading to ring contraction and the formation of isoxazole derivatives. They can also be sensitive to light (photochemically reactive)[3][4]. | Store deliquescent pyrimidine N-oxides in tightly sealed containers, preferably in a desiccator with a suitable desiccant or in a glove box under an inert atmosphere. Protect from light by using amber vials or storing them in the dark. For long-term storage, consider refrigeration in a sealed container, but allow the container to warm to room temperature before opening to prevent condensation. |
Frequently Asked Questions (FAQs)
Q1: What does it mean for a this compound to be deliquescent?
A1: Deliquescence is the process where a substance absorbs moisture from the atmosphere until it dissolves in the absorbed water to form a solution[1][2]. Pyrimidine N-oxides are often highly deliquescent, meaning they have a strong affinity for water and can quickly turn from a solid to a liquid upon exposure to humid air. This is an extreme form of hygroscopicity.
Q2: How should I store my deliquescent this compound sample upon receipt?
A2: Immediately upon receipt, store the compound in a tightly sealed container inside a desiccator containing a fresh desiccant (e.g., silica gel, phosphorus pentoxide). For more sensitive compounds or long-term storage, storage in a glove box under a dry, inert atmosphere (e.g., nitrogen or argon) is recommended.
Q3: My this compound has become a liquid. Is it still usable?
A3: In many cases, yes. The compound has likely just absorbed water and may not have chemically degraded, especially if the exposure was recent and not under harsh conditions (e.g., high heat or acidic pH). You will need to dry the compound thoroughly to remove the water before use. A detailed protocol for azeotropic drying is provided in the Experimental Protocols section. After drying, it is advisable to re-characterize the compound (e.g., by NMR or melting point) to confirm its integrity.
Q4: How can I accurately measure the water content of my sample?
A4: The most accurate and widely accepted method for determining water content in pharmaceutical substances is Karl Fischer titration[4][5][6][7][8][9]. This technique is highly specific to water and can provide precise results. A general protocol is outlined in the Experimental Protocols section.
Q5: Can I use a standard oven to dry my deliquescent this compound?
A5: While heating in a vacuum oven can remove water, it is often not the ideal method for deliquescent compounds that have already liquefied. The high water content can lead to bumping and sample loss. Additionally, many organic compounds, including some pyrimidine N-oxides, can be heat-sensitive and may decompose at elevated temperatures. Azeotropic distillation is generally a gentler and more effective method for removing large amounts of absorbed water.
Data Presentation
While specific critical relative humidity (CRH) data for individual pyrimidine N-oxides are not widely available in the literature, the hygroscopicity of pharmaceutical compounds can be classified according to the European Pharmacopoeia. This classification is based on the percentage increase in mass after storage at 25°C and 80% relative humidity for 24 hours[10][11].
| Hygroscopicity Classification | Mass Increase (% w/w) | Description |
| Non-hygroscopic | ≤ 0.12 | Essentially no water uptake. |
| Slightly hygroscopic | > 0.12 and < 2.0 | Small amount of water uptake. |
| Hygroscopic | ≥ 2.0 and < 15.0 | Significant water uptake. |
| Very hygroscopic | ≥ 15.0 | Substantial water uptake, likely to be deliquescent. |
Note: Many deliquescent pyrimidine N-oxides fall into the "Very hygroscopic" category.
Experimental Protocols
Protocol 1: Determination of Water Content by Karl Fischer Titration
This protocol provides a general guideline for determining the water content of a deliquescent this compound using a coulometric Karl Fischer titrator.
Materials:
-
Coulometric Karl Fischer titrator
-
Anode and cathode reagents (anolyte and catholyte)
-
Dry, airtight syringe or spatula
-
Anhydrous methanol (for sample dissolution, if needed)
Procedure:
-
System Preparation: Set up the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration cell is clean and dry. Fill the cell with the appropriate anolyte and catholyte.
-
Pre-titration (Standby): The instrument will perform a pre-titration to eliminate any residual moisture in the cell, bringing it to a dry "standby" state.
-
Sample Preparation: Due to the highly hygroscopic nature of the sample, all sample handling should be done as quickly as possible or in a glove box[5].
-
Sample Introduction:
-
For solids: Accurately weigh a small amount of the this compound (typically 10-50 mg, depending on the expected water content) using an analytical balance. Quickly and carefully add the sample directly into the titration cell.
-
For liquids/syrups: Use a dry, gas-tight syringe to draw a known weight of the sample. Inject the sample into the titration cell below the surface of the anolyte. The exact sample weight can be determined by weighing the syringe before and after injection.
-
-
Titration: Start the titration. The instrument will electrochemically generate iodine, which reacts with the water from the sample. The endpoint is detected potentiometrically when all the water has been consumed.
-
Calculation: The instrument's software will automatically calculate the water content based on the total charge passed (coulombs) and display the result, typically in ppm or percentage (w/w).
-
Replicates: Perform the measurement in triplicate to ensure accuracy and precision.
Protocol 2: Drying of a Liquefied Deliquescent this compound via Azeotropic Distillation
This protocol describes how to recover a solid this compound that has turned into a syrup due to water absorption, using a Dean-Stark apparatus.
Materials:
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle and magnetic stirrer
-
Toluene (or another suitable water-immiscible solvent that forms an azeotrope with water, like benzene or heptane)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Setup: Assemble the glassware as shown in the workflow diagram below. The liquefied this compound is placed in the round-bottom flask with a stir bar.
-
Solvent Addition: Add toluene to the flask in a sufficient volume to allow for efficient stirring and reflux (e.g., 10-20 times the volume of the sample).
-
Heating and Reflux: Begin heating the mixture to the boiling point of the toluene-water azeotrope while stirring. The vapors will rise into the condenser.
-
Azeotropic Removal of Water: The condensed liquid will drip into the Dean-Stark trap. Since water is denser than toluene and immiscible, it will separate and collect at the bottom of the trap. The lighter toluene will overflow from the side arm of the trap and return to the reaction flask[12].
-
Monitoring: Continue the reflux until no more water collects in the trap. The collection of water will slow down and eventually stop, indicating that the sample is dry.
-
Solvent Removal: Once drying is complete, turn off the heat and allow the apparatus to cool. Remove the Dean-Stark trap and reconfigure the flask for solvent evaporation under reduced pressure (rotary evaporation).
-
Final Drying and Storage: After removing the bulk of the toluene, the solid this compound may be further dried under high vacuum to remove any residual solvent. Immediately transfer the dry, solid product to a tightly sealed container and store it in a desiccator.
Visualizations
Experimental Workflow: Drying via Azeotropic Distillation
Caption: Workflow for drying a deliquescent compound using a Dean-Stark apparatus.
Signaling Pathway: Minoxidil's Mechanism of Action in Hair Follicles
Minoxidil, a well-known this compound, promotes hair growth through multiple signaling pathways. A key pathway involves the Wnt/β-catenin signaling cascade, which is crucial for hair follicle development and regeneration[13][14][15][16][17]. Minoxidil helps to activate this pathway, promoting the transition of hair follicles into the anagen (growth) phase.
Caption: Simplified Wnt/β-catenin signaling pathway activated by Minoxidil.
References
- 1. britannica.com [britannica.com]
- 2. Deliquescence in Chemistry: Meaning, Examples & Applications [vedantu.com]
- 3. US3298109A - Azeotropic drying process - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. dl.icdst.org [dl.icdst.org]
- 6. labicom.cz [labicom.cz]
- 7. metrohm.com [metrohm.com]
- 8. researchgate.net [researchgate.net]
- 9. laafon.com [laafon.com]
- 10. asiapharmaceutics.info [asiapharmaceutics.info]
- 11. pharmagrowthhub.com [pharmagrowthhub.com]
- 12. youtube.com [youtube.com]
- 13. dermatologytimes.com [dermatologytimes.com]
- 14. Revolutionary Approaches to Hair Regrowth: Follicle Neogenesis, Wnt/ß-Catenin Signaling, and Emerging Therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. academic.oup.com [academic.oup.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Effective Purification of Pyrimidine N-Oxide Products
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for the effective purification of crude pyrimidine N-oxide products.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude pyrimidine N-oxides?
A1: The primary purification strategies for pyrimidine N-oxides include column chromatography, crystallization, and acid-base extraction. Column chromatography, typically using silica gel or alumina, is versatile for separating mixtures based on polarity.[1][2] Crystallization is an effective method for obtaining highly pure solid products, provided a suitable solvent system can be found.[3] Acid-base extraction is useful for separating the basic N-oxide from non-basic impurities.[4]
Q2: What are the typical impurities I might encounter in my crude this compound product?
A2: Common impurities include unreacted starting pyrimidine, residual oxidizing agents (e.g., hydrogen peroxide, m-CPBA), byproducts from the oxidant (e.g., acetic acid), and side-reaction products.[5][6][7] Depending on the reaction conditions, rearrangement products (like those from a Boekelheide rearrangement) or over-oxidation products might also be present, although the latter are often difficult to form.[6][8] Due to their nature, many pyrimidine N-oxides are also hygroscopic and may contain significant amounts of water.[9][10]
Q3: My this compound is a solid. Should I prioritize crystallization or chromatography?
A3: If your product is a solid and you have a general idea of its purity, attempting crystallization first can be highly efficient for scalability and achieving high purity.[11] It eliminates the need for large volumes of solvent and the time required for chromatography. However, if the crude product is an oil, contains multiple closely related impurities, or if crystallization trials fail, column chromatography is the more appropriate choice.[3][12]
Q4: Are there any stability concerns when purifying pyrimidine N-oxides?
A4: Yes, pyrimidine N-oxides can be sensitive to certain conditions. Some may be thermally unstable, making purification by distillation risky unless performed under a high vacuum with careful temperature control.[13] They can also undergo rearrangement reactions, especially when heated in the presence of acid anhydrides.[8] When using silica gel chromatography, the acidic nature of the silica can sometimes cause degradation of sensitive compounds. In such cases, using neutral or basic alumina, or deactivating the silica gel with a base like triethylamine, may be necessary.
Troubleshooting Guides
Column Chromatography Issues
Q: My this compound is highly polar and streaks or remains at the baseline on a silica gel TLC plate. What should I do?
A: This is a common issue due to the polar N-O bond. Here are several strategies to address this:
-
Increase Mobile Phase Polarity: Gradually increase the polarity of your eluent. A common solvent system is dichloromethane (DCM) and methanol (MeOH). You can increase the percentage of MeOH, sometimes up to 100%, to elute highly polar compounds.[14]
-
Add a Basic Modifier: For basic pyrimidine N-oxides, tailing on acidic silica gel is common. Adding a small amount of a base, such as triethylamine (~0.1-1%) or ammonia (e.g., using a pre-mixed 7N NH3 in MeOH solution as your polar solvent), can neutralize the acidic sites on the silica and significantly improve peak shape and mobility.[1][3]
-
Switch the Stationary Phase: If modifying the mobile phase is ineffective, consider an alternative stationary phase.
-
Alumina (Neutral or Basic): Alumina can be a good alternative to silica for basic compounds.[2][5]
-
Reverse-Phase Silica (C18): For very polar compounds, reverse-phase chromatography using a polar mobile phase (like water/acetonitrile or water/methanol) can provide excellent separation.[1]
-
HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is specifically designed for the separation of highly polar compounds and can be a powerful alternative.[1][14]
-
Q: My product co-elutes with an impurity. How can I improve separation?
A: To improve the resolution between two closely eluting spots:
-
Use a Shallow Gradient: If using automated flash chromatography, run a much shallower solvent gradient. For manual columns, run the column isocratically with a solvent system that gives an Rf value of ~0.2-0.3 for your product and provides the best separation on TLC.
-
Try a Different Solvent System: The selectivity of the separation can change dramatically with different solvents. If you are using a hexanes/ethyl acetate system, try switching to a DCM/MeOH or a toluene/acetone system.
-
Change the Stationary Phase: As mentioned above, switching from silica to alumina or a reverse-phase column can alter the elution order and improve separation.[1]
Crystallization Issues
Q: My compound precipitates as an oil or an amorphous solid instead of crystals. How can I fix this?
A: Oiling out or amorphous precipitation often results from the solution being too supersaturated or cooling too quickly.[3]
-
Slow Down Cooling: Allow the flask to cool slowly to room temperature on the benchtop before moving it to an ice bath or refrigerator. Insulating the flask can help.[3]
-
Reduce Supersaturation: Add a small amount of the good solvent back to the oiled-out mixture and heat gently to redissolve it. Then, allow it to cool slowly again. Alternatively, start with a more dilute solution.
-
Use a Solvent/Anti-Solvent System: Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" or "anti-solvent" (in which it is poorly soluble) dropwise at a slightly elevated temperature until the solution becomes faintly turbid. Allowing this mixture to cool slowly can promote crystal growth.[3]
-
Seed the Solution: If you have a tiny crystal of the pure product, add it to the supersaturated solution to induce crystallization.[3]
Q: My this compound is very hygroscopic and difficult to handle after purification. How can I dry it effectively?
A: Many N-oxides are hygroscopic.[9][10]
-
High Vacuum Drying: Dry the compound under a high vacuum for an extended period, often with gentle heating if the compound is thermally stable.
-
Azeotropic Distillation: For stubborn water content, you can dissolve the compound in a solvent like toluene and remove the solvent by rotary evaporation. Repeating this process several times can effectively remove water through azeotropic distillation.[10]
-
Handling: Once dry, handle the material in a glove box or under an inert atmosphere to prevent moisture reabsorption.
Data Presentation
Table 1: Example Purification Strategies and Reported Yields
| Compound Type | Purification Method | Solvents/Conditions | Yield (%) | Reference |
| Fused Diamino this compound | Direct Isolation | Reaction at 50°C for 1.5h | 63-70% | [6] |
| Substituted Pyrimidine N-Oxides | Column Chromatography (Silica Gel) | Hexanes/Ethyl Acetate Gradient | Good to Excellent | [15] |
| 2-Methoxy-pyrimidine N-Oxide | Column Chromatography (Neutral Alumina) | Dichloromethane | 43.6% (crude) | [5] |
| Various Monosubstituted Pyrimidines | Peracetic Acid Oxidation | Not specified | Poor | [5] |
| 4-Substituted-6-methyl-pyrimidines | Peracetic Acid Oxidation | Not specified | High | [5] |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography (Silica Gel)
-
TLC Analysis: Identify a suitable mobile phase using TLC. Aim for a solvent system that gives your desired product an Rf (retention factor) of approximately 0.2-0.4 and good separation from impurities. A common starting point is a mixture of a non-polar solvent (e.g., hexanes, DCM) and a polar solvent (e.g., ethyl acetate, methanol).[1]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent like DCM. For highly polar compounds that are not very soluble in the mobile phase, it is preferable to pre-adsorb the crude material onto a small amount of silica gel (dry loading). To do this, dissolve the compound in a volatile solvent (e.g., methanol, DCM), add silica gel, evaporate the solvent completely, and carefully load the resulting dry powder onto the top of the packed column.
-
Elution: Begin eluting with the least polar mobile phase identified during TLC analysis. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.[15]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: General Procedure for Crystallization
-
Solvent Screening: Test the solubility of your crude product in various solvents to find a suitable system. An ideal single solvent for crystallization is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. Alternatively, find a solvent pair: a "good" solvent that readily dissolves the compound and a "poor" (or anti-solvent) in which the compound is insoluble.[3]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot crystallization solvent (or the "good" solvent) portion-wise until the solid is completely dissolved.
-
Induce Crystallization:
-
Single Solvent: Remove the flask from the heat and allow it to cool slowly to room temperature. If crystals do not form, gently scratch the inside of the flask with a glass rod or place it in an ice bath.[3]
-
Solvent/Anti-Solvent: While the solution in the "good" solvent is still hot, add the "poor" solvent dropwise until the solution becomes persistently cloudy (turbid). Add a drop or two of the "good" solvent to clarify the solution, then allow it to cool slowly.[3]
-
-
Isolation: Collect the formed crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.
-
Drying: Dry the crystals thoroughly, typically under a high vacuum, to remove all residual solvent.
Mandatory Visualization
Caption: General purification workflow for crude this compound products.
Caption: Troubleshooting decision tree for this compound chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. edepot.wur.nl [edepot.wur.nl]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. Deoxygenation of N-heterocyclic N-oxides using isopropanol as a recyclable reductant - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. researchgate.net [researchgate.net]
- 15. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Technical Support Center: Investigating Radical Intermediates in the Boekelheide Rearrangement
Welcome to the technical support center for researchers investigating the role of radical intermediates in the Boekelheide rearrangement. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental work in this area.
Frequently Asked Questions (FAQs)
Q1: My Boekelheide rearrangement is giving a low yield of the desired hydroxymethylpyridine product. What are the potential causes?
A1: Low yields in the Boekelheide rearrangement can stem from several factors. One possibility is the competitive formation of side products, which may arise from the involvement of radical or ionic intermediates.[1][2] The stability of these intermediates can be influenced by your substrate, solvent, and the anhydride used.[1][3] For instance, reactions with pyrimidine N-oxides have shown various side products, suggesting the presence of a (pyrimidin-4-yl)methyl radical as a key intermediate species.[1] Consider analyzing your crude reaction mixture by GC-MS or LC-MS to identify any major byproducts, which can provide clues about competing reaction pathways.
Q2: I am observing unexpected side products in my reaction, some of which seem to incorporate the solvent. What does this indicate?
A2: The incorporation of solvent molecules into your products is strong evidence for the presence of radical intermediates.[1][3][4] For example, when the Boekelheide rearrangement of a pyrimidine N-oxide was performed in toluene, a 2-phenylethyl-substituted pyrimidine derivative was isolated, indicating the involvement of a benzyl radical from the solvent.[3] If you suspect radical involvement, consider switching to a solvent that is less prone to hydrogen atom abstraction.
Q3: How can I experimentally prove the existence of radical intermediates in my specific Boekelheide rearrangement?
A3: There are several experimental techniques to detect or infer the presence of radical intermediates:
-
Radical Trapping: The most direct method is to introduce a radical scavenger, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), into your reaction mixture.[5] If radical intermediates are present, they will be "trapped" by TEMPO, forming a stable adduct that can be detected by techniques like mass spectrometry.[1][4][5] The suppression of side products or a change in the product distribution in the presence of a radical trap also points towards a radical mechanism.
-
Electron Spin Resonance (ESR) Spectroscopy: ESR (also known as Electron Paramagnetic Resonance, EPR) is a highly sensitive technique for the direct detection of species with unpaired electrons, such as radicals.[6][7] This method can provide structural information about the radical intermediate.[8]
-
Chemically Induced Dynamic Nuclear Polarization (CIDNP): This NMR technique can be used to study reactions involving radical pairs.[9] It manifests as enhanced absorption or emission signals in the NMR spectrum of the reaction products, providing evidence for a radical mechanism.
Q4: My computational studies suggest a concerted[10][10]-sigmatropic rearrangement, but my experimental results hint at a radical pathway. How can I reconcile this?
A4: It is not uncommon for computational models and experimental results to appear contradictory at first glance. High-level quantum chemical calculations have shown that concerted[10][10]-sigmatropic, stepwise ionic, and stepwise radical pathways can all be energetically feasible for the Boekelheide rearrangement.[1][4] The preferred pathway can be subtly influenced by factors such as the substrate, solvent polarity, and even the presence of byproducts like acetic acid which can stabilize ionic intermediates through hydrogen bonding.[10][11] Your experimental conditions might favor a radical pathway that is only slightly higher in energy according to the computational model. Consider refining your computational model to include explicit solvent molecules or potential catalytic species to see if this alters the predicted energy landscape.
Troubleshooting Guides
Issue 1: Inconsistent reaction outcomes and product ratios.
-
Possible Cause: The reaction may be sensitive to trace impurities, oxygen, or light, which can initiate radical chain reactions.
-
Troubleshooting Steps:
-
Ensure all solvents and reagents are freshly distilled and degassed.
-
Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Protect the reaction from light by wrapping the flask in aluminum foil.
-
Carefully control the reaction temperature, as higher temperatures can favor homolytic cleavage and radical formation.
-
Issue 2: Failure to detect radical intermediates with TEMPO.
-
Possible Cause 1: The radical intermediates are too short-lived or not present in a high enough concentration to be trapped.
-
Troubleshooting Step 1: Increase the concentration of TEMPO. However, be aware that this may also interfere with other reaction pathways.
-
Possible Cause 2: The reaction proceeds through a "radical cage" mechanism, where the radical pair recombines faster than it can diffuse apart and react with the trap.[12]
-
Troubleshooting Step 2: Vary the solvent viscosity. A less viscous solvent may allow for faster escape from the solvent cage.
-
Possible Cause 3: The reaction mechanism is not radical-based under your specific conditions.
-
Troubleshooting Step 3: Re-evaluate other potential mechanisms, such as an ionic pathway. Consider experiments to probe for ionic intermediates, such as studying the effect of solvent polarity or adding salts.
Data Presentation
Table 1: Product Distribution in the Boekelheide Rearrangement of a this compound with Acetic Anhydride under Various Conditions
| Entry | Solvent | Additive | Yield of Expected Product (%) | Yield of Side Products (%) | Reference |
| 1 | Dioxane | None | 75 | 15 (dimer) | [3] |
| 2 | Toluene | None | 54 | 22 (solvent adduct), 9 (dimer) | [3] |
| 3 | Dioxane | TEMPO | 68 | 5 (dimer) | [3] |
This table is a representation of data that might be found in the literature and is for illustrative purposes.
Experimental Protocols
Protocol 1: Radical Trapping Experiment using TEMPO
-
Materials: Substrate (e.g., 2-picoline N-oxide), acetic anhydride, degassed solvent (e.g., dioxane), TEMPO, and an internal standard (e.g., dodecane).
-
Procedure: a. To a solution of the N-oxide (1.0 mmol) and TEMPO (1.2 mmol) in the degassed solvent (10 mL) under an inert atmosphere, add acetic anhydride (1.2 mmol) dropwise at room temperature. b. Stir the reaction mixture at the desired temperature and monitor its progress by TLC or GC. c. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. d. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. e. Analyze the crude product by GC-MS to identify the TEMPO-adduct and quantify the product distribution relative to the internal standard.
Protocol 2: Sample Preparation for ESR/EPR Spectroscopy
-
Materials: Substrate, acetic anhydride, a suitable solvent that will not freeze at the analysis temperature (e.g., toluene), and a high-purity quartz ESR tube.
-
Procedure: a. Prepare a solution of the N-oxide and acetic anhydride in the chosen solvent in a glovebox or under an inert atmosphere to exclude oxygen. b. Transfer the solution to the ESR tube and seal it. c. Flash-freeze the sample in liquid nitrogen. d. The reaction can be initiated inside the ESR spectrometer's cavity by photo-irradiation if a photolytic precursor to a reactive species is used, or by rapid mixing of reactants at a controlled temperature. e. Record the ESR spectrum at a low temperature to increase the radical lifetime.
Visualizations
Caption: Competing concerted and radical pathways in the Boekelheide rearrangement.
Caption: Experimental workflow for a radical trapping experiment using TEMPO.
Caption: Troubleshooting decision tree for the Boekelheide rearrangement.
References
- 1. The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 4. researchgate.net [researchgate.net]
- 5. Determination of Mechanism Chemi [employees.csbsju.edu]
- 6. Regioselective Rearrangement of Nitrogen- and Carbon-Centered Radical Intermediates in the Hofmann–Löffler–Freytag Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Research Portal [scholarship.miami.edu]
- 9. CIDNP - Wikipedia [en.wikipedia.org]
- 10. idc-online.com [idc-online.com]
- 11. Mechanism of the Boekelheide rearrangement - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]
- 12. researchgate.net [researchgate.net]
How to prevent decomposition during the N-oxidation of pyrimidines.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the N-oxidation of pyrimidines. Our goal is to help you prevent product decomposition and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for pyrimidine N-oxide decomposition during synthesis?
A1: Decomposition of pyrimidine N-oxides can be triggered by several factors, including:
-
High Temperatures and Prolonged Reaction Times: Many N-oxides are thermally labile and can degrade when subjected to excessive heat or long reaction periods.[1]
-
Strongly Acidic or Basic Conditions: Harsh pH conditions can promote side reactions and decomposition.
-
Presence of Certain Reagents: Reagents like acetic anhydride, often used in workups or subsequent reactions, can induce rearrangements such as the Boekelheide rearrangement, especially at elevated temperatures.[2]
-
Photochemical Decomposition: Exposure to UV light can lead to the degradation of some pyrimidine N-oxides.[3]
-
Reactive Substituents: The nature of the substituents on the pyrimidine ring can influence the stability of the N-oxide.
Q2: How do I choose the right oxidizing agent for my pyrimidine substrate?
A2: The choice of oxidizing agent is critical and depends on the electronic properties of your pyrimidine.
-
For electron-rich pyrimidines: Milder oxidants are generally effective. Peracetic acid and meta-chloroperoxybenzoic acid (m-CPBA) are commonly used. Peracetic acid often provides higher yields compared to m-CPBA.[4]
-
For electron-deficient pyrimidines: Stronger oxidizing systems are typically required. A combination of hydrogen peroxide with trifluoroacetic anhydride (TFAA) or other activators can be effective.[5][6]
-
For sensitive functional groups: If your substrate contains other oxidizable groups (e.g., alkenes, sulfides), a more selective reagent or milder conditions are necessary. Hydrogen peroxide with a sodium tungstate catalyst can be a good option in such cases.
Q3: What is the Boekelheide rearrangement and how can I prevent it?
A3: The Boekelheide rearrangement is a reaction of a heteroaromatic N-oxide, often with an adjacent methyl or methylene group, in the presence of an acylating agent like acetic anhydride. This leads to the formation of an acetoxy-methyl substituted pyrimidine.[2] To prevent this:
-
Avoid using acetic anhydride in the presence of the N-oxide, especially at high temperatures.
-
If acylation is necessary, consider milder reagents or lower reaction temperatures. Trifluoroacetic anhydride can promote the rearrangement even at room temperature.[7]
-
During workup, use alternative methods to remove impurities if acetic anhydride was used in a prior step.
Q4: How can I improve the regioselectivity of N-oxidation on an unsymmetrical pyrimidine?
A4: The site of N-oxidation on an unsymmetrical pyrimidine is influenced by the electronic effects of the substituents.
-
Electron-donating groups (e.g., -NH2, -OR) direct oxidation to the nitrogen para to the substituent.[4]
-
Electron-withdrawing groups can deactivate the ring, making oxidation more difficult and potentially leading to a mixture of isomers. In such cases, the choice of a more selective oxidizing agent and careful control of reaction conditions are crucial.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Yield of N-Oxide | 1. Incorrect Oxidizing Agent: The chosen oxidant may be too weak for an electron-deficient pyrimidine or too harsh for a sensitive substrate. 2. Suboptimal Reaction Conditions: Temperature may be too low, or reaction time too short. 3. Decomposition of Product: The N-oxide may be forming but then decomposing under the reaction or workup conditions. | 1. Select an appropriate oxidant: For electron-deficient rings, try H₂O₂/TFAA. For electron-rich or sensitive substrates, use peracetic acid or m-CPBA.[4][5] 2. Optimize conditions: Gradually increase the temperature and monitor the reaction by TLC. Consider extending the reaction time.[8] 3. Use milder conditions: Lower the reaction temperature and consider a milder workup procedure. Avoid excessively high temperatures and prolonged reaction times.[1] |
| Product Decomposition Observed | 1. Thermal Instability: The N-oxide is sensitive to the reaction temperature. 2. Rearrangement Reactions: Presence of reagents like acetic anhydride is causing rearrangements (e.g., Boekelheide). 3. Harsh Workup: Exposure to strong acids or bases during workup is degrading the product. | 1. Lower the reaction temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. 2. Avoid problematic reagents: Do not use acetic anhydride with the N-oxide. If its use is unavoidable, perform the reaction at a lower temperature.[2] 3. Implement a mild workup: Neutralize the reaction mixture carefully. Use saturated sodium bicarbonate to quench acids and wash with brine.[9] |
| Formation of Multiple Products/Isomers | 1. Lack of Regioselectivity: Oxidation is occurring at multiple nitrogen atoms in an unsymmetrical pyrimidine. 2. Side Reactions: The oxidant is reacting with other functional groups on the substrate or causing ring-opening. | 1. Enhance regioselectivity: The choice of solvent and catalyst can influence the site of oxidation. Consider the electronic nature of your substituents to predict the most likely site of oxidation.[4] 2. Use a more selective oxidant: For substrates with other oxidizable groups, a milder and more selective oxidant like hydrogen peroxide with a catalyst may be necessary. Protect sensitive functional groups if possible. |
| Difficulty in Product Isolation/Purification | 1. Product is highly polar/water-soluble: The N-oxide is lost during aqueous workup. 2. Byproducts from Oxidant: Residual m-chlorobenzoic acid (from m-CPBA) or acetic acid (from peracetic acid) co-elutes with the product. | 1. Modify workup: Minimize the use of water. Extraction with a more polar solvent like chloroform or ethyl acetate may be necessary. In some cases, direct evaporation of the reaction mixture followed by chromatography or sublimation is effective.[4] 2. Remove oxidant byproducts: For m-CPBA, wash the organic layer with a saturated aqueous solution of sodium bicarbonate or sodium sulfite.[9] For peracetic acid, the acetic acid can sometimes be removed under vacuum.[4] |
Quantitative Data on N-Oxidation of Pyrimidines
The following table summarizes the yields of N-oxidation for various substituted pyrimidines using peracetic acid and m-CPBA, adapted from Jovanovic, 1984.[4]
| Pyrimidine Substituent | Oxidizing Agent | Reaction Time (h) | Temperature (°C) | Product(s) | Yield (%) |
| 2-Methoxy | Peracetic Acid | 72 | RT | 2-Methoxy-1-oxide | 18 |
| 2-Amino | Peracetic Acid | 24 | RT | 2-Amino-1-oxide | 65 |
| 2-Amino | m-CPBA | 24 | 60-65 | 2-Amino-1-oxide | 35 |
| 4-Amino | Peracetic Acid | 24 | RT | 4-Amino-1-oxide | 55 |
| 4-Amino | m-CPBA | 24 | 60-65 | 4-Amino-1-oxide | 25 |
| 4-Methyl | Peracetic Acid | 24 | RT | 4-Methyl-1-oxide & 4-Methyl-3-oxide | 15 & 10 |
| 4-Chloro | Peracetic Acid | 24 | RT | 4-Chloro-1-oxide | 40 |
| 4-Chloro | m-CPBA | 24 | 60-65 | 4-Chloro-1-oxide | 20 |
Experimental Protocols
Protocol 1: General Procedure for N-Oxidation using m-CPBA[4]
-
Dissolve the pyrimidine substrate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask.
-
Add a solution of m-CPBA (1.1-1.5 eq) in the same solvent dropwise to the stirred pyrimidine solution at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature or heat to 60-65 °C, and stir for the required time (typically a few hours to 24 hours). Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and, if necessary, filter to remove any precipitated m-chlorobenzoic acid.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to quench excess peracid and remove m-chlorobenzoic acid.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
-
Purify the product by recrystallization, column chromatography, or sublimation.
Protocol 2: General Procedure for N-Oxidation using Peracetic Acid[9]
-
Suspend the pyrimidine substrate (1.0 eq) in a suitable solvent like ethanol or glacial acetic acid in a round-bottom flask.
-
If necessary, warm the mixture gently (e.g., to 35°C) to aid dissolution.
-
Cool the mixture to 6-8°C in an ice bath.
-
Slowly add a solution of peracetic acid (1.2-1.5 eq) dropwise, maintaining the temperature between 6-8°C.
-
After the addition is complete, continue stirring at the same temperature for an additional 30 minutes.
-
Allow the reaction to warm to room temperature and stir for several hours (e.g., 3 hours to overnight). Monitor the reaction by TLC or LC-MS.
-
If the product precipitates, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization or other standard techniques.
Protocol 3: N-Oxidation of an Electron-Deficient Pyrimidine using H₂O₂ and TFAA[5]
Caution: This reaction can be exothermic and should be performed with appropriate safety precautions.
-
Dissolve the electron-deficient pyrimidine (e.g., a fused pyrimidine) (1.0 eq) in a suitable solvent like acetonitrile.
-
Cool the solution in an ice bath.
-
Slowly and carefully add trifluoroacetic anhydride (TFAA) (1.5-2.0 eq).
-
To this mixture, add 50% hydrogen peroxide (2.0-3.0 eq) dropwise, ensuring the temperature remains low.
-
Stir the reaction mixture at room temperature for the required time, monitoring by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bisulfite until a peroxide test is negative.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product as needed.
Visualized Workflows and Logic
Caption: Decision workflow for selecting an N-oxidation method.
Caption: Troubleshooting guide for this compound decomposition.
References
- 1. benchchem.com [benchchem.com]
- 2. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 3. edepot.wur.nl [edepot.wur.nl]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. benchchem.com [benchchem.com]
- 9. Workup [chem.rochester.edu]
Validation & Comparative
A Comparative Analysis of Differently Substituted Pyridine N-Oxides: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparative analysis of a series of 4-substituted pyridine N-oxides, focusing on their physicochemical properties, reactivity, and biological activity. Designed for researchers, scientists, and drug development professionals, this document offers a consolidated resource of experimental data, detailed methodologies, and visual representations of relevant biological pathways to facilitate informed decision-making in research and development.
Pyridine N-oxides are a fascinating class of heterocyclic compounds that have garnered significant attention due to their unique electronic structure and diverse applications in medicinal chemistry, catalysis, and organic synthesis. The introduction of an N-oxide functionality to the pyridine ring alters its electronic properties, enhancing its utility as a synthetic intermediate and modulating its biological activity. This guide will explore the impact of various substituents at the 4-position on key chemical and biological parameters.
Physicochemical Properties: A Quantitative Comparison
The electronic nature of the substituent at the 4-position of the pyridine N-oxide ring profoundly influences its physicochemical properties, such as basicity (pKa) and redox potential. These parameters are critical in determining the compound's reactivity, stability, and pharmacokinetic profile.
Basicity (pKa)
The pKa value is a measure of the basicity of the pyridine N-oxide, indicating its propensity to accept a proton. The basicity is sensitive to the electron-donating or electron-withdrawing nature of the substituent.
| Substituent (4-X) | pKa of Conjugate Acid | Reference |
| -NO₂ | -1.7 | [1] |
| -Cl | 0.34 | |
| -H | 0.79 | [2] |
| -CH₃ | 1.29 | |
| -OCH₃ | 1.86 | |
| Note: pKa values are compiled from various sources and may have been determined under slightly different experimental conditions. |
Redox Potentials
The redox potential provides insight into the ease with which the pyridine N-oxide can be oxidized or reduced. This property is particularly relevant for their application in catalysis and their potential role in biological redox processes.
| Substituent (4-X) | Oxidation Potential (V vs. SCE) | Reduction Potential (V vs. SHE) | Reference |
| -NO₂ | +2.13 | Not readily available | [3] |
| -Cl | Not readily available | Not readily available | |
| -H | Not readily available | -1.04 | [4] |
| -CH₃ | Not readily available | Not readily available | |
| -N(CH₃)₂ | Not readily available | - | [4] |
| Note: A comprehensive and directly comparative dataset for the redox potentials of this specific series under uniform conditions is not readily available in the reviewed literature. The provided data points are from different studies and should be interpreted with caution. |
Biological Activity: In Vitro Cytotoxicity
The biological activity of substituted pyridine N-oxides is a subject of intense research, with many derivatives showing promising anticancer properties. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the cytotoxicity of a compound against a specific cancer cell line. The following table presents a compilation of IC50 values for various pyridine and pyridine N-oxide derivatives against the MCF-7 (human breast adenocarcinoma) and HeLa (human cervical cancer) cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
| Various Pyridine Derivatives | MCF-7 | 0.93 - 69.2 | [5][6][7] |
| Various Pyridine Derivatives | HeLa | 29 - 120.0 | [7] |
| Note: The IC50 values are highly dependent on the specific structure of the pyridine derivative and the experimental conditions of the assay. A systematic study of the 4-substituted pyridine N-oxides (-NO₂, -Cl, -H, -CH₃, -OCH₃) against a single cell line under identical conditions is not available in the reviewed literature. The data presented is a range from various studies on different pyridine-based compounds to provide a general context of their cytotoxic potential. |
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed experimental protocols for the synthesis and characterization of these compounds are provided below.
Synthesis of 4-Substituted Pyridine N-Oxides
General Procedure for N-Oxidation:
The synthesis of pyridine N-oxides is typically achieved by the oxidation of the corresponding substituted pyridine.[8][9]
-
Dissolution: Dissolve the 4-substituted pyridine in a suitable solvent, such as glacial acetic acid or dichloromethane.
-
Oxidation: Add an oxidizing agent, such as hydrogen peroxide (30% aqueous solution) or meta-chloroperoxybenzoic acid (m-CPBA), dropwise to the solution at room temperature or while cooling in an ice bath.
-
Reaction Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, neutralize the excess acid with a suitable base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the product into an organic solvent (e.g., dichloromethane or chloroform).
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Determination of pKa Values
The pKa values of the conjugate acids of pyridine N-oxides can be determined spectrophotometrically or by NMR titration.[10][11][12]
Spectrophotometric Method:
-
Solution Preparation: Prepare a series of buffer solutions with known pH values. Prepare a stock solution of the pyridine N-oxide in a suitable solvent (e.g., water or a water/co-solvent mixture).
-
UV-Vis Spectroscopy: Record the UV-Vis spectrum of the pyridine N-oxide in each buffer solution.
-
Data Analysis: The absorbance at a specific wavelength will vary with pH as the compound protonates or deprotonates. Plot the absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa value.
Measurement of Redox Potentials by Cyclic Voltammetry (CV)
Cyclic voltammetry is an electrochemical technique used to measure the redox potentials of a compound.[13][14][15][16]
General Procedure:
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).
-
Analyte Solution: Dissolve the pyridine N-oxide derivative in the electrolyte solution to a final concentration of approximately 1 mM.
-
Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).
-
CV Measurement: Scan the potential between a set starting and ending potential and record the resulting current. The potential at which the peak current for oxidation (anodic peak) and reduction (cathodic peak) occurs provides information about the redox potentials.
Cytotoxicity Assessment by MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to determine the cytotoxicity of chemical compounds.[4][17][18]
Protocol for IC50 Determination:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 or HeLa) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyridine N-oxide derivatives in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (solvent only) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Signaling Pathway Involvement
The biological effects of many therapeutic agents are mediated through their interaction with specific cellular signaling pathways. Pyridine N-oxide derivatives have been implicated in the modulation of several key pathways involved in cell survival, proliferation, and apoptosis. Understanding these interactions is crucial for rational drug design.
Apoptosis Signaling Pathway
Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. Its dysregulation is a hallmark of cancer. The intrinsic apoptosis pathway is initiated by intracellular stress signals and converges on the activation of caspases, the executioner enzymes of apoptosis.
Caption: Intrinsic apoptosis signaling pathway.[19][20][21][22]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and survival. Aberrant MAPK signaling is frequently observed in cancer.
Caption: A simplified representation of the MAPK/ERK signaling pathway.[23][24][25][26][27]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in inflammation, immunity, and cell survival. Its constitutive activation is a common feature in many cancers, promoting tumor growth and resistance to therapy.
Caption: The canonical NF-κB signaling pathway.[3][28][29][30][31]
This comparative guide serves as a valuable resource for researchers working with pyridine N-oxides. The provided data and protocols aim to streamline experimental design and facilitate the discovery of novel compounds with enhanced properties for various applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. youtube.com [youtube.com]
- 10. datapdf.com [datapdf.com]
- 11. Accurate pKa determination for a heterogeneous group of organic molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclic Voltammetry of Organic Compounds | CoLab [colab.ws]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. ossila.com [ossila.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. creative-diagnostics.com [creative-diagnostics.com]
- 21. researchgate.net [researchgate.net]
- 22. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 23. creative-diagnostics.com [creative-diagnostics.com]
- 24. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 25. cdn-links.lww.com [cdn-links.lww.com]
- 26. researchgate.net [researchgate.net]
- 27. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 28. researchgate.net [researchgate.net]
- 29. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 30. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 31. NF-κB - Wikipedia [en.wikipedia.org]
A Comparative Analysis of Pyrimidine N-Oxides and Their Diazine and Triazine Analogs for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry and drug discovery, pyrimidine N-oxides, along with their diazine and triazine analogs, represent a class of compounds with significant therapeutic potential. Their diverse biological activities, ranging from anticancer to antimicrobial and vasodilatory effects, make them attractive scaffolds for medicinal chemists. This guide provides an objective comparison of pyrimidine N-oxides with other diazine (pyridazine, pyrazine) and triazine analogs, supported by experimental data, to aid researchers and drug development professionals in their endeavors.
Chemical Reactivity and Synthesis
The introduction of an N-oxide functionality into a diazine or triazine ring significantly alters its electronic properties, influencing its reactivity and biological interactions.
Synthesis:
-
Pyrimidine N-oxides: The synthesis of pyrimidine N-oxides can be challenging, often resulting in poor yields due to the pyrimidine ring's susceptibility to side reactions like decomposition and ring opening during N-oxidation.[1] Common oxidizing agents include peracetic acid and m-chloroperbenzoic acid (MCPBA).[1] A general synthetic scheme involves the direct oxidation of the corresponding pyrimidine.
-
General Procedure A (using m-CPBA): To a solution of the pyrimidine in a suitable solvent like acetonitrile, a solution of m-chloroperbenzoic acid in the same solvent is added dropwise. The reaction mixture is then heated for a specific duration. After completion, the solvent is evaporated, and the product is purified.[1]
-
General Procedure B (using peracetic acid): N-oxidation with peracetic acid is another common method.[1]
-
-
Diazine and Triazine Analogs: The synthesis of diazine and triazine analogs is well-established, with numerous methods available for constructing the core heterocyclic rings and introducing various substituents. For instance, triazines can be synthesized from primary alcohols and amidines using a supported platinum nanoparticle catalyst in a one-pot reaction.[2]
Physicochemical Properties: A Comparative Overview
The physicochemical properties of these compounds, such as acidity (pKa) and lipophilicity (logP), are crucial for their pharmacokinetic and pharmacodynamic profiles.
| Property | Pyrimidine | Pyridazine | Pyrazine | 1,3,5-Triazine | Pyrimidine N-oxide |
| pKa (of conjugate acid) | 1.3 | 2.3 | 0.6 | 1.7 | ~0.8 |
| Melting Point (°C) | 20-22 | 222-225 | 53 | 86 | 90-94[3] |
| Boiling Point (°C) | 123-124 | 208 | 115 | 114 | - |
| Dipole Moment (D) | 2.4 | 3.9 | 0 | 0 | - |
Note: The pKa values for the parent diazines and triazine are provided for comparison. The introduction of an N-oxide group generally decreases the basicity of the ring nitrogen. The values can vary significantly with substitution.
Biological Activity: A Head-to-Head Comparison
The true value of these heterocyclic compounds lies in their diverse biological activities. The following tables summarize available quantitative data for their anticancer, antimicrobial, and vasodilatory effects.
Anticancer Activity
The cytotoxicity of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
| Compound Class | Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrimidine Derivative | Pyrimido[1,2-b]pyridazin-2-one (Compound 1) | HCT-116 (Colon) | 49.35 ± 2.685 | [4] |
| MCF-7 (Breast) | 69.32 ± 3.186 | [4] | ||
| Pyrazine Derivative | Imidazo[1,2-a]pyrazine derivative | Hep-2 (Laryngeal) | >100 | [5] |
| Pyridine Derivative | Imidazo[1,2-a]pyridine (Compound 12b) | Hep-2 (Laryngeal) | 11 | [5] |
| HepG2 (Hepatocellular) | 13 | [5] | ||
| MCF-7 (Breast) | 11 | [5] | ||
| A375 (Skin) | 11 | [5] | ||
| Triazine Derivative | Pyrazolo[5,1-c]1,2,4-triazine derivative | MCF-7 (Breast) | Moderate to High Activity | [6] |
Note: Direct comparative data for pyrimidine N-oxides against a range of diazine and triazine analogs under identical experimental conditions is limited. The data presented is compiled from various studies and should be interpreted with caution.
Antimicrobial Activity
The antimicrobial potential is typically assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
| Compound Class | Compound/Analog | Bacterial Strain | MIC (µg/mL) | Reference |
| Triazine Derivative | Imidazo-triazine (Compound 3) | E. coli | 20 mm (Inhibition Zone) | [7] |
| Pyrimido-triazine (Compound 4) | S. aureus | 16 mm (Inhibition Zone) | [7] | |
| E. coli | 19 mm (Inhibition Zone) | [7] | ||
| Pyrimidine Derivative | Quinoline-pyrido[2,3-d]pyrimidinone derivative | - | 1-5 µmol/mL | [8] |
| Triazole/Triazepine/Pyrimidine Derivative | Furochromone derivatives | Various bacteria | 1-9 µmol/mL | [9] |
Note: The data for triazine derivatives is presented as inhibition zones, which is a qualitative measure. Direct comparison of MIC values across different studies can be challenging due to variations in methodology.
Vasodilator Activity
Certain pyrimidine N-oxides and their analogs exhibit potent vasodilator effects.
| Compound Class | Compound/Analog | Activity | Reference |
| This compound | Minoxidil (2,4-diamino-6-piperidinylpyrimidine 3-oxide) | Potent peripheral vasodilator | [10] |
| Pyrimidine O-sulfate | O-sulfate of 2,4-diamino-6-piperidinylpyrimidine 3-oxide | Hypotensive, direct vasodilation | [11] |
| Triazine O-sulfate | O-sulfate of 2,4-diamino-6-(diallylamino)triazine 3-oxide | Hypotensive, direct vasodilation | [11] |
| Pyridazine Derivative | 6-(4-substitutedphenyl)-3-pyridazinone (Compound 2j) | EC50 = 0.02916 µM | [12] |
Experimental Protocols
MTT Cytotoxicity Assay
This colorimetric assay assesses cell viability by measuring the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product.[13][14][15][16]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[15]
-
Absorbance Measurement: Read the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Broth Microdilution MIC Assay
This method determines the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid broth medium.[17][18][19][20][21]
Protocol:
-
Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.[21]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism.
-
Inoculation: Inoculate each well containing the antimicrobial dilutions with the microbial suspension.[18]
-
Incubation: Incubate the plates under appropriate conditions (e.g., temperature, time) for microbial growth.[21]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[18]
Signaling Pathways and Experimental Workflows
dot
Caption: A typical workflow for the discovery and development of novel heterocyclic compounds.
dot
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by heterocyclic N-oxide analogs.
Conclusion
Pyrimidine N-oxides and their diazine and triazine analogs are versatile scaffolds with a broad spectrum of biological activities. While pyrimidine N-oxides present unique synthetic challenges, their distinct electronic properties can lead to novel pharmacological profiles. The comparative data presented in this guide, though not exhaustive, highlights the potential of these compound classes in various therapeutic areas. Further head-to-head comparative studies under standardized conditions are warranted to fully elucidate the structure-activity relationships and therapeutic potential of these promising heterocyclic compounds. This information will be invaluable for the rational design and development of next-generation therapeutics.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Direct synthesis of triazines from alcohols and amidines using supported Pt nanoparticle catalysts via the acceptorless dehydrogenative methodology - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, antimicrobial evaluation, and computational investigation of new triazine-based compounds via DFT and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Antimicrobial Activity, and Molecular Docking of Novel Thiazoles, Pyrazoles, 1,3-Thiazepinones, and 1,2,4-Triazolopyrimidines Derived from Quinoline-Pyrido[2,3-d] Pyrimidinones | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrimidine and triazine 3-oxide sulfates: a new family of vasodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of potent vasodilating agents: in silico and in vitro evaluation of 6-(4-substitutedphenyl)-3-pyridazinone derivatives as potential hydralazine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. researchhub.com [researchhub.com]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 18. Broth Microdilution | MI [microbiology.mlsascp.com]
- 19. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. EUCAST: MIC Determination [eucast.org]
- 21. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
A Comparative Guide to the Structural Isomers of Pyrimidine N-Oxides
For researchers and professionals in drug development, understanding the nuanced structural and functional differences between isomers is critical. This guide provides an objective comparison of pyrimidine N-oxide isomers, supported by experimental data, to facilitate informed decisions in molecular design and synthesis. Pyrimidine, a foundational heterocyclic compound in numerous bioactive molecules, can undergo N-oxidation at two distinct nitrogen atoms, leading to isomers with potentially divergent physicochemical and biological properties.
Structural and Physicochemical Comparison
The introduction of an N-oxide moiety to the pyrimidine ring significantly alters its electronic and steric characteristics. In unsymmetrically substituted pyrimidines, N-oxidation can occur at either the N-1 or N-3 position, resulting in two distinct isomers. The site of oxidation is largely influenced by the electronic nature of the substituents on the pyrimidine ring. Generally, N-oxidation occurs preferentially at the nitrogen atom para to strong electron-donating groups, while weaker activating groups like methyl tend to be ortho directing.[1]
The parent pyrimidine is a colorless, crystalline solid with a melting point of 22°C and a boiling point of 123-124°C.[2][3] N-oxidation yields compounds that are often highly deliquescent and prone to sublimation, requiring careful handling.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₄N₂O | [5] |
| Molar Mass | 96.09 g/mol | [5] |
| XLogP3 | -0.8 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
Below is a diagram illustrating the possible N-oxidation sites on a generic monosubstituted pyrimidine.
Caption: Isomeric possibilities for N-oxidation of a substituted pyrimidine.
Spectroscopic Data Comparison
Spectroscopic analysis is fundamental for the identification and characterization of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for distinguishing between isomers. The N-oxide group deshields adjacent protons. Upon N-oxidation, the most significant proton shielding effect is observed at the H-6 position (approx. 0.6 ppm downfield shift), while H-2 and H-4 protons are similarly shielded (approx. 0.3 and 0.35 ppm downfield shift, respectively).[1]
Table 2: Comparative ¹H NMR Chemical Shifts (δ, ppm) for Pyridine and Pyridine N-Oxide
| Compound | H-2, H-6 | H-3, H-5 | H-4 | Solvent |
| Pyridine | 8.60 | 7.27 | 7.64 | CDCl₃ |
| Pyridine N-Oxide | 8.26 | 7.36 | 7.36 | CDCl₃ |
Note: Data for the analogous pyridine system is shown for illustrative comparison of the N-oxide effect on aromatic protons. Specific shifts for this compound isomers vary with substitution.[6]
Infrared (IR) Spectroscopy
The N-O stretching vibration is a key diagnostic feature in the IR spectra of pyrimidine N-oxides.
Table 3: Characteristic IR Absorption Frequencies (cm⁻¹) for Pyrimidine N-Oxides
| Vibration | Frequency Range (cm⁻¹) | Intensity | Reference |
| N-O Stretch | 1255 - 1300 | Strong | [4] |
| Characteristic N-Oxide Band | 847 - 872 | - | [4] |
| C-H Aromatic Stretch | 2920 - 2978 | - | [7] |
| C=N Aromatic Stretch | 1525 - 1575 | - | [7] |
The strong absorption band in the 1255-1300 cm⁻¹ range is consistently assigned to the N-O stretching frequency.[4] Another characteristic band for heterocyclic N-oxides is found near 847 cm⁻¹.[4]
Biological Activity
Pyrimidine derivatives are renowned for a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, and antitumor properties.[8][9] The introduction of an N-oxide moiety can modulate this activity by altering the molecule's polarity, hydrogen bonding capacity, and metabolic profile. For instance, some heterocyclic N-oxides have been developed as energetic materials due to the oxygen source provided by the N-oxide group, which also enhances thermal stability.[10][11] In medicinal chemistry, the pyrimidine core is present in drugs like Batzelladine, which inhibits HIV gp-120 binding to CD4 cells.[12] The specific orientation of the N-oxide dipole in different isomers can profoundly impact receptor binding and overall pharmacological effect, making comparative screening of isomers essential.
Experimental Protocols
General Protocol for N-Oxidation of Pyrimidines
The synthesis of pyrimidine N-oxides is typically achieved by treating the parent pyrimidine with a peracid.
Materials:
-
Substituted Pyrimidine
-
Oxidizing Agent (e.g., 30-50% Hydrogen Peroxide, m-Chloroperoxybenzoic acid (mCPBA))
-
Solvent (e.g., Glacial Acetic Acid, Dichloromethane)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Carbonate (Na₂CO₃) for neutralization/workup.
Procedure (Example using H₂O₂ in Acetic Acid): [4]
-
Dissolve the pyrimidine derivative in glacial acetic acid.
-
Add hydrogen peroxide (30%) to the solution.
-
Heat the reaction mixture, typically between 60-80°C, for a specified time (monitoring by TLC is recommended).
-
After the reaction is complete, cool the mixture and evaporate the solvent in vacuo.
-
The residue can be purified by sublimation or by dissolving it in a saturated aqueous Na₂CO₃ solution and extracting with an organic solvent like methylene chloride.
-
Dry the combined organic extracts over anhydrous K₂CO₃, filter, and evaporate the solvent to yield the N-oxide product.
The following diagram outlines the general workflow for the synthesis and characterization of pyrimidine N-oxides.
Caption: General workflow for this compound synthesis and analysis.
Characterization Protocols
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz). Samples are typically dissolved in deuterated solvents like CDCl₃ or DMSO-d₆ with tetramethylsilane (TMS) as an internal standard.
-
IR Spectroscopy: IR spectra are obtained using an FT-IR spectrometer. Solid samples can be analyzed as KBr pellets, and liquid samples as thin films. Characteristic peaks for the N-O bond are a key diagnostic.[4]
-
Mass Spectrometry (MS): Mass spectra are recorded to determine the molecular weight of the synthesized compounds, confirming the addition of an oxygen atom.
-
Single-Crystal X-Ray Diffraction: For crystalline products, X-ray diffraction provides unambiguous confirmation of the molecular structure and the specific site of N-oxidation.[10][11]
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. scialert.net [scialert.net]
- 3. researchgate.net [researchgate.net]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. This compound | C4H4N2O | CID 140172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. wjarr.com [wjarr.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. par.nsf.gov [par.nsf.gov]
- 12. juniperpublishers.com [juniperpublishers.com]
Confirming Pyrimidine N-Oxide Structures: A Comparative Guide to Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of pyrimidine N-oxides is a critical step in synthetic chemistry and drug development. The introduction of an N-oxide moiety can significantly alter the electronic properties, reactivity, and biological activity of the parent pyrimidine. This guide provides a comprehensive comparison of modern spectroscopic techniques used to confirm pyrimidine N-oxide structures, supported by experimental data and detailed protocols.
Data Presentation: A Spectroscopic Comparison
The following tables summarize the key spectroscopic features that differentiate pyrimidine from its N-oxide derivative. These quantitative data provide a clear basis for structural confirmation.
Table 1: ¹H NMR Chemical Shift Comparison (ppm)
| Proton | Pyrimidine¹[1] | This compound² (Predicted) | Expected Shift Change |
| H-2 | 9.26 | ~8.9 - 9.1 | Upfield |
| H-4/H-6 | 8.78 | ~8.4 - 8.6 | Upfield |
| H-5 | 7.36 | ~7.4 - 7.6 | Downfield |
¹Data for pyrimidine in CDCl₃. ²Predicted shifts are based on the observed shifts for pyridine N-oxide relative to pyridine, where protons alpha and gamma to the N-oxide are shielded (move upfield) and the beta proton is slightly deshielded (moves downfield).[2][3]
Table 2: ¹³C NMR Chemical Shift Comparison (ppm)
| Carbon | Pyrimidine³ | This compound⁴ (Predicted) | Expected Shift Change |
| C-2 | 157.4 | ~145-150 | Upfield |
| C-4/C-6 | 158.8 | ~135-140 | Upfield |
| C-5 | 121.7 | ~125-130 | Downfield |
³Data for pyrimidine.[4] ⁴Predicted shifts are based on the observed shifts for pyridine N-oxide relative to pyridine.[2][5][6] The carbons directly attached to the nitrogen (C-2, C-6) and the para carbon (C-4) are significantly shielded, while the meta carbons (C-3, C-5) are slightly deshielded.
Table 3: Key IR Vibrational Frequencies (cm⁻¹)
| Functional Group | Pyrimidine | This compound |
| N-O Stretch | N/A | 1300 - 1200 |
| Ring Vibration | Multiple bands | Characteristic band at 870 - 830 |
The presence of a strong absorption band in the 1300-1200 cm⁻¹ region is a hallmark of an N-oxide.
Table 4: Mass Spectrometry Fragmentation
| Compound | Primary Fragmentation Pathway | Key Fragment Ion |
| Pyrimidine | Ring cleavage | Varies |
| This compound | Loss of an oxygen atom | [M-16]⁺ |
The observation of a prominent ion corresponding to the loss of 16 mass units from the molecular ion is a strong indication of an N-oxide structure.
Experimental Workflow for Structural Confirmation
The following diagram illustrates a typical workflow for the spectroscopic confirmation of a this compound structure.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To observe the chemical shifts of protons and carbons in the pyrimidine ring and identify the characteristic shifts caused by N-oxidation.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent should be based on the solubility of the compound.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (often several hundred to thousands) to achieve adequate signal-to-noise due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.[7]
-
-
Data Analysis: Compare the obtained chemical shifts with those of the parent pyrimidine and known pyrimidine N-oxides. Look for the characteristic upfield shifts of the protons and carbons at positions 2, 4, and 6, and the slight downfield shift at position 5.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic N-O stretching vibration.
Methodology:
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Solid Samples (Nujol Mull): Grind a small amount of the sample (2-5 mg) with a drop of Nujol (mineral oil) to form a paste. Spread the paste thinly between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[8]
-
Liquid Samples: Place a drop of the neat liquid between two salt plates to form a thin film.[9]
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet/salt plates).
-
Place the sample in the beam path and acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the strong absorption band corresponding to the N-O stretching vibration, which is typically observed in the 1300-1200 cm⁻¹ region. Also, look for the characteristic ring vibration band around 870-830 cm⁻¹.[10][11]
Mass Spectrometry (MS)
Objective: To determine the molecular weight and identify the characteristic fragmentation pattern of the this compound.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile and thermally stable compounds, direct insertion probe or gas chromatography (GC) can be used. For less volatile or thermally sensitive compounds, electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with liquid chromatography (LC) is preferred.[12][13]
-
Ionization:
-
Electron Impact (EI): This is a common "hard" ionization technique for volatile compounds. A 70 eV electron beam is used to ionize the sample, often leading to extensive fragmentation.[14][15]
-
Electrospray Ionization (ESI): A "soft" ionization technique suitable for polar and non-volatile molecules, which typically produces the protonated molecule [M+H]⁺ with minimal fragmentation.
-
-
Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Analysis:
-
Identify the molecular ion peak (M⁺ in EI, [M+H]⁺ in ESI).
-
Look for a prominent fragment ion at [M-16]⁺ (in EI) or a fragment resulting from the loss of 16 Da from the protonated molecule in tandem MS (MS/MS) experiments, which corresponds to the loss of an oxygen atom. This is a key diagnostic peak for N-oxides.
-
Alternative and Definitive Method: Single-Crystal X-ray Diffraction
While spectroscopic methods provide strong evidence for the structure of a this compound, single-crystal X-ray diffraction is the gold standard for unambiguous structure determination.[16][17]
Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing definitive proof of the N-oxide structure and stereochemistry.
Methodology:
-
Crystal Growth: Grow a high-quality single crystal of the this compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling). The ideal crystal size is typically 0.1-0.3 mm in all dimensions.[18]
-
Data Collection:
-
Mount a suitable crystal on a goniometer head in the X-ray diffractometer.
-
A monochromatic X-ray beam is directed at the crystal.
-
The crystal is rotated, and the diffraction pattern (the intensities and positions of the diffracted X-rays) is collected by a detector.[19]
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The initial positions of the atoms are determined using direct methods or Patterson methods.
-
The atomic positions and thermal parameters are refined against the experimental data to generate the final crystal structure.
-
-
Data Analysis: The final structure provides precise bond lengths, bond angles, and the exact location of the N-oxide oxygen atom, unequivocally confirming the molecular structure.
Comparison: While spectroscopy is rapid and requires a small amount of material, X-ray crystallography provides unparalleled structural detail but is contingent on obtaining suitable single crystals and is a more time-consuming technique.
Conclusion
The confirmation of this compound structures relies on a combination of spectroscopic techniques. ¹H and ¹³C NMR provide detailed information about the electronic environment of the pyrimidine ring, IR spectroscopy confirms the presence of the N-O bond, and mass spectrometry reveals the characteristic loss of an oxygen atom. For absolute certainty, especially in cases of ambiguity or for novel compounds, single-crystal X-ray diffraction remains the definitive method. By employing the workflows and protocols outlined in this guide, researchers can confidently and efficiently characterize their this compound products.
References
- 1. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. Pyridine-N-oxide(694-59-7) 1H NMR [m.chemicalbook.com]
- 4. Pyrimidine(289-95-2) 13C NMR [m.chemicalbook.com]
- 5. Pyridine-N-oxide(694-59-7) 13C NMR spectrum [chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.uiowa.edu [chem.uiowa.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Mass 2021 2 (Electron impact) | PDF [slideshare.net]
- 16. fiveable.me [fiveable.me]
- 17. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. Single-crystal X-ray Diffraction [serc.carleton.edu]
A Researcher's Guide to Validating N-Oxidation Sites: A Comparison of Theoretical and Experimental Methodologies
Introduction
The N-oxidation of drug candidates is a critical metabolic pathway that can significantly alter their pharmacological and toxicological profiles. Identifying the precise site of N-oxidation is paramount for understanding a compound's metabolic fate, optimizing its properties, and ensuring its safety and efficacy. Both theoretical calculations and experimental techniques are employed to pinpoint these metabolic hotspots. This guide provides a comparative overview of these approaches, offering researchers, scientists, and drug development professionals the necessary information to select and implement the most appropriate validation strategies.
I. Theoretical and Computational Prediction of N-Oxidation Sites
In silico methods offer a rapid and cost-effective means to predict the likely sites of metabolism (SoM), including N-oxidation, early in the drug discovery process.[1][2] These approaches can help prioritize compounds for synthesis and experimental testing.[3][4]
Computational models for predicting drug metabolism can be broadly categorized into ligand-based, protein-based, and rule-based approaches.[4] Many modern software tools integrate multiple methods to enhance prediction accuracy.[5]
Common Computational Methods:
-
Quantum Mechanics (QM) Calculations: Methods like Density Functional Theory (DFT) are used to calculate electronic properties of molecules, such as the average local ionization energy (ALIE).[6][7] Lower ALIE values on a nitrogen atom suggest a higher susceptibility to oxidation.[6][8] DFT-based descriptors have been shown to improve the performance of metabolism prediction models.[9]
-
Molecular Docking: This method simulates the interaction between a substrate (the drug molecule) and the active site of a metabolizing enzyme, such as Cytochrome P450 (CYP).[10][11][12] The proximity and orientation of a nitrogen atom to the enzyme's catalytic center can indicate its likelihood of being oxidized.
-
Knowledge-Based/Expert Systems: These systems use a set of predefined biotransformation rules derived from extensive experimental data to predict metabolic pathways.[1][4]
-
Machine Learning (ML): ML models, including random forests and support vector machines, are trained on large datasets of known metabolic transformations to predict the oxidation sites of new compounds.[13][14]
Commercially and Academically Available Software:
Several software packages are available to predict drug metabolism:
-
Semeta & StarDrop (Optibrium): These tools predict Phase I and II metabolic routes and sites, combining quantum mechanical simulations with accessibility descriptors.[1][15]
-
MetaSite (Molecular Discovery): This software uses a pseudo-docking approach and is not dependent on a training set, which may improve its predictive performance for novel compounds.[1][16]
-
BioTransformer: This tool uses both knowledge-based and machine learning approaches to predict the metabolism of small molecules.[17]
Table 1: Comparison of Theoretical and Computational Methods for N-Oxidation Site Prediction
| Method | Principle | Advantages | Disadvantages |
| Quantum Mechanics (e.g., DFT) | Calculates electronic properties (e.g., ALIE) to determine the reactivity of nitrogen atoms.[6] | High accuracy for predicting intrinsic reactivity; not dependent on protein structure or training data. | Computationally expensive; does not account for enzyme accessibility.[18] |
| Molecular Docking | Simulates the binding of a molecule within the enzyme's active site to identify sterically accessible and reactive sites.[12] | Provides insights into enzyme-substrate interactions; can differentiate between enzyme isoforms. | Requires a high-resolution crystal structure of the enzyme; scoring functions can be inaccurate. |
| Knowledge-Based Systems | Uses a database of known metabolic reactions to predict transformations based on structural motifs.[1] | Fast and easy to use; provides a good overview of potential metabolites. | May fail to predict the metabolism of novel scaffolds not present in the database. |
| Machine Learning | Learns patterns from large datasets of experimental results to predict the most probable sites of metabolism.[13] | Can identify complex relationships between structure and metabolism; improves with more data. | Predictive power is limited by the diversity and quality of the training data; can be a "black box". |
Workflow for Theoretical Prediction of N-Oxidation Sites
Caption: A generalized workflow for the computational prediction of N-oxidation sites.
II. Experimental Validation of N-Oxidation Sites
While computational methods are valuable for generating hypotheses, experimental validation is essential to definitively identify the site of N-oxidation. The following techniques are considered the gold standard in metabolite identification.
Key Experimental Techniques:
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a cornerstone technique for metabolite identification.[19][20] It separates metabolites from a complex mixture, determines their mass-to-charge ratio, and fragments them to obtain structural information.[19] Specific fragmentation patterns can help distinguish N-oxides from hydroxylated metabolites.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about molecules, making it a powerful tool for unambiguously identifying metabolite structures.[22][23][24] Both 1D (e.g., 1H NMR) and 2D (e.g., COSY, HSQC) experiments are used.[25] The combination of NMR and MS is particularly effective for structure elucidation.[26]
-
Site-Directed Mutagenesis: This technique involves mutating amino acid residues in the active site of a metabolizing enzyme (e.g., a CYP).[27][28] If a mutation abolishes or reduces the formation of a specific N-oxide metabolite, it provides strong evidence that the enzyme is responsible for that specific transformation.[29]
Table 2: Comparison of Experimental Validation Techniques
| Technique | Principle | Advantages | Disadvantages |
| LC-MS/MS | Separates compounds by chromatography and identifies them based on their mass-to-charge ratio and fragmentation patterns.[19] | High sensitivity and selectivity; suitable for complex mixtures; provides molecular weight information.[30] | May not always distinguish between isomers; requires authentic standards for absolute confirmation. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed information about molecular structure, including atom connectivity.[23] | Provides unambiguous structure elucidation; quantitative.[24] | Lower sensitivity compared to MS; requires larger sample amounts and pure compounds for best results.[26] |
| Site-Directed Mutagenesis | Modifies the enzyme's active site to probe its role in a specific metabolic reaction.[27][31] | Provides a direct link between a specific enzyme and a metabolic transformation. | Labor-intensive; requires expertise in molecular biology; does not directly identify the metabolite structure. |
Experimental Protocols
Protocol 1: General Procedure for Metabolite Identification using LC-MS/MS
-
Incubation: Incubate the test compound with a metabolically active system (e.g., human liver microsomes, hepatocytes) and appropriate cofactors (e.g., NADPH).
-
Sample Preparation: Stop the reaction (e.g., by adding cold acetonitrile) and centrifuge to precipitate proteins. Collect the supernatant.
-
LC Separation: Inject the supernatant onto an LC system, typically with a reversed-phase column (e.g., C18). Elute the metabolites using a gradient of aqueous and organic mobile phases.
-
MS/MS Analysis: Analyze the eluent using a mass spectrometer in both full scan and product ion scan modes.[32]
-
Data Analysis: Compare the retention times and mass spectra of potential metabolites with those of the parent drug and, if available, synthetic standards. Analyze fragmentation patterns to identify the site of modification.[19]
Protocol 2: General Procedure for Metabolite Structure Elucidation using NMR
-
Sample Generation and Purification: Produce a sufficient quantity of the metabolite of interest through scaled-up in vitro incubations or in vivo studies. Purify the metabolite using techniques like preparative HPLC.
-
NMR Sample Preparation: Dissolve the purified metabolite in a suitable deuterated solvent (e.g., CD3OD, D2O).
-
NMR Data Acquisition: Acquire a suite of NMR spectra, including 1D 1H and 13C spectra, and 2D spectra such as COSY (to identify proton-proton couplings), HSQC (to identify proton-carbon one-bond correlations), and HMBC (to identify long-range proton-carbon correlations).[24]
-
Structure Elucidation: Interpret the NMR spectra to piece together the molecular structure and unambiguously determine the site of N-oxidation.[25]
Workflow for Experimental Validation of N-Oxidation Sites
Caption: A typical workflow for the experimental identification of N-oxidation metabolites.
III. A Synergistic Approach: Integrating Computational and Experimental Data
The most robust strategy for validating N-oxidation sites involves the integration of both theoretical and experimental methods. Computational predictions can guide experimental efforts, reducing the time and resources needed for metabolite identification.[5][33][34] Conversely, experimental data can be used to refine and improve the accuracy of in silico models.[14]
Table 3: Hypothetical Comparison of Predicted vs. Experimental N-Oxidation for Compound X
| Nitrogen Atom | Computational Prediction (Likelihood Score) | Experimental Finding (Relative Abundance) | Confirmation |
| N1 (Pyridine) | 0.85 (High) | 75% | Confirmed by LC-MS/MS and NMR |
| N7 (Tertiary Amine) | 0.45 (Medium) | 20% | Confirmed by LC-MS/MS |
| N12 (Amide) | 0.05 (Low) | <5% | Tentatively identified by LC-MS/MS |
| N15 (Aniline) | 0.02 (Very Low) | Not Detected | Not a metabolite |
Integrated Drug Metabolism Workflow
Caption: An integrated workflow combining computational and experimental approaches.
Validating the site of N-oxidation is a multifaceted process that benefits significantly from a dual approach. Theoretical and computational methods provide rapid, early-stage predictions that are invaluable for guiding drug design and prioritizing experimental work.[4] However, these predictions must be confirmed by rigorous experimental techniques like LC-MS/MS and NMR spectroscopy to ensure accuracy.[19][22] By leveraging the strengths of both in silico and in vitro/in vivo methods in a synergistic workflow, researchers can confidently identify N-oxidation sites, leading to a more comprehensive understanding of a drug's metabolic profile and facilitating the development of safer and more effective therapeutics.
References
- 1. optibrium.com [optibrium.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Computational approaches to predict drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 6. N-oxidation Regioselectivity and Risk Prediction Using DFT-ALIE Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. MetaQM: Exploring the Role of QM Calculations in Drug Metabolism Prediction [mdpi.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Investigation of the effect of the N-oxidation process on the interaction of selected pyridine compounds with biomacromolecules: structural, spectral, theoretical and docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Docking Revealed the Potential Anti-Oxidative Stress Mechanism of the Walnut Polypeptide on HT22 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A machine learning approach for predicting methionine oxidation sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovering Superhard B–N–O Compounds by Iterative Machine Learning and Evolutionary Structure Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. optibrium.com [optibrium.com]
- 16. MetaSite - Metabolism prediction [moldiscovery.com]
- 17. biotransformer.ca [biotransformer.ca]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 23. NMR Spectroscopy and Databases for the Identification of Metabolites | Technology Networks [technologynetworks.com]
- 24. Frontiers | Studying Metabolism by NMR-Based Metabolomics [frontiersin.org]
- 25. gala.gre.ac.uk [gala.gre.ac.uk]
- 26. creative-biostructure.com [creative-biostructure.com]
- 27. Engineering of cytochrome P450 3A4 for enhanced peroxide-mediated substrate oxidation using directed evolution and site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Site-directed mutagenesis of cytochrome P450eryF: implications for substrate oxidation, cooperativity, and topology of the active site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Engineering an enzyme by site-directed mutagenesis to be resistant to chemical oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 31. web.stanford.edu [web.stanford.edu]
- 32. Identification of oxidation sites and covalent cross-links in metal catalyzed oxidized interferon beta-1a: potential implications for protein aggregation and immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
Comparing the effectiveness of different oxidants for pyrimidine N-oxide synthesis.
For Researchers, Scientists, and Drug Development Professionals
The synthesis of pyrimidine N-oxides is a critical transformation in medicinal chemistry and materials science, as the N-oxide moiety can significantly alter the parent molecule's biological activity and physical properties. The choice of oxidant is paramount for achieving high yields and selectivity. This guide provides an objective comparison of the effectiveness of various common oxidants for pyrimidine N-oxide synthesis, supported by experimental data from the literature.
Overview of Common Oxidants
Several oxidizing agents have been successfully employed for the N-oxidation of pyrimidines. The most common classes include peroxy acids, hydrogen peroxide-based systems, and other reagents like Oxone and Trichloroisocyanuric acid (TCAA). The efficacy of each oxidant is highly dependent on the electronic properties of the pyrimidine substrate.
Data Presentation: A Comparative Analysis
The following tables summarize the performance of different oxidants in the synthesis of pyrimidine N-oxides, based on reported experimental data.
| Oxidant System | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| m-CPBA | Furazano-pyrimidine | Acetonitrile | Reflux | 2 | 70 | [1] |
| H₂O₂ / Acetic Anhydride | Furazano-pyrimidine | - | 50 | 1.5 | 63 | [1] |
| H₂O₂ / TFAA | Furazano-pyrimidine | - | Room Temp. | 1 | 16 (N-oxide), 85 (nitrate salt) | [1] |
| Na₂WO₄ / H₂O₂ | 6-Chloro-2,4-diaminopyrimidine | Methanol | Reflux | - | 92 | |
| Peracetic Acid | Various substituted pyrimidines | - | - | - | Generally higher than m-CPBA | [2] |
| H₂O₂ / Trifluoroacetic Acid | 5-Nitroso-2,4,6-triaminopyrimidine | - | - | - | Good yields for mono- and di-N-oxides | [3][4] |
Table 1: Comparison of Oxidant Effectiveness for this compound Synthesis. This table presents a summary of reported yields for the N-oxidation of various pyrimidine derivatives using different oxidizing agents.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and adaptation.
N-Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
m-Chloroperoxybenzoic acid is a widely used and effective oxidant for a variety of heterocyclic compounds, including pyrimidines.[1]
General Procedure:
-
Dissolve the pyrimidine substrate in a suitable solvent, such as acetonitrile.[1]
-
Add a solution of m-CPBA (typically 1.1 to 1.5 equivalents) in the same solvent dropwise to the pyrimidine solution.
-
The reaction mixture is then stirred at a specific temperature (e.g., reflux) for a designated time.[1]
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, the reaction mixture is worked up. This typically involves quenching excess oxidant, followed by extraction and purification of the desired N-oxide.
N-Oxidation using Hydrogen Peroxide with Anhydride Activation
Hydrogen peroxide, a green and inexpensive oxidant, often requires activation with an acid anhydride to effectively oxidize the electron-deficient nitrogen atoms in the pyrimidine ring.[1]
General Procedure with Acetic Anhydride:
-
To a solution of the pyrimidine substrate, add acetic anhydride.
-
Carefully add a solution of hydrogen peroxide (e.g., 30-50% aqueous solution) dropwise while maintaining the desired reaction temperature (e.g., 50 °C).[1]
-
Stir the reaction mixture for the required duration.[1]
-
Monitor the reaction for the formation of the product.
-
After the reaction is complete, the mixture is cooled and the product is isolated and purified.
General Procedure with Trifluoroacetic Anhydride (TFAA):
-
Dissolve the pyrimidine substrate in a suitable solvent.
-
Cool the solution in an ice bath.
-
Add trifluoroacetic anhydride, followed by the slow addition of hydrogen peroxide (e.g., 50% aqueous solution).[1]
-
Allow the reaction to proceed at room temperature for the specified time.[1]
-
Work-up the reaction mixture to isolate the product. Note that with this strong oxidizing system, side reactions such as nitration may occur.[1]
Tungstate-Catalyzed N-Oxidation with Hydrogen Peroxide
This method offers an efficient and industrially scalable process for the N-oxidation of certain pyrimidine derivatives.
General Procedure:
-
To a solution of the pyrimidine substrate in a solvent like methanol, add a catalytic amount of sodium tungstate.
-
Heat the mixture to reflux.
-
Add hydrogen peroxide (e.g., 30% aqueous solution) dropwise to the refluxing solution.
-
Maintain the reaction at reflux until completion, as monitored by TLC or other methods.
-
Cool the reaction mixture and isolate the this compound product through filtration or extraction, followed by purification.
Mandatory Visualization
The following diagrams illustrate the general workflow and logical relationships in this compound synthesis.
Caption: General experimental workflow for this compound synthesis.
References
The Influence of Substituent Electronic Effects on Pyrimidine N-Oxide Structure: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Core Structural Changes: A Tale of Two Effects
The introduction of a substituent onto the pyrimidine N-oxide ring induces significant changes in bond lengths and angles, primarily driven by the substituent's ability to either donate or withdraw electron density. These perturbations are most pronounced in the vicinity of the substituent and the N-oxide group.
Electron-Donating Groups (EDGs) , such as methyl (-CH₃) and methoxy (-OCH₃), increase the electron density in the aromatic ring. This leads to:
-
Lengthening of the N-O bond: The increased electron density on the ring nitrogen weakens the N-O bond.
-
Decrease in the ipso-angle: The endocyclic bond angle at the point of substitution (the ipso-angle) tends to decrease.
-
Alterations in ring bond lengths: A general trend towards equalization of the C-C and C-N bond lengths within the ring is observed.
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO₂) and cyano (-CN), pull electron density away from the aromatic ring. This results in:
-
Shortening of the N-O bond: The decrease in electron density on the ring nitrogen strengthens the N-O bond, giving it more double-bond character.[1]
-
Increase in the ipso-angle: The ipso-angle at the point of substitution typically increases.[1]
-
Significant alterations in ring geometry: The bond lengths within the pyrimidine ring show more pronounced alternation between single and double bond character.
Quantitative Structural Comparison: Pyridine N-Oxide Analogues
The most detailed and directly comparable quantitative data comes from gas-phase electron diffraction (GED) and computational studies on 4-substituted pyridine N-oxides. These findings provide a robust model for understanding the analogous effects in pyrimidine N-oxides.
| Parameter | 4-Methylpyridine N-oxide (EDG)[2] | Pyridine N-oxide (unsubstituted)[2] | 4-Nitropyridine N-oxide (EWG)[2] | 4-Cyanopyridine N-oxide (EWG)[3][4][5] |
| N-O Bond Length (Å) | 1.303 | 1.290 | 1.253 | 1.2997 |
| C(ipso)-Substituent Bond Length (Å) | 1.516 (C-C) | - | 1.482 (C-N) | 1.446 (C-C) |
| C2-N1-C6 Angle (°) | 120.1 | 121.5 | 123.0 | - |
| C3-C4-C5 Angle (°) | 118.0 | 118.5 | 117.7 | - |
Note: Data for 4-cyanopyridine N-oxide is from X-ray crystallography.
Spectroscopic Correlations
The electronic effects of substituents are also reflected in the spectroscopic properties of pyrimidine N-oxides.
| Spectroscopic Feature | Electron-Donating Group | Electron-Withdrawing Group |
| ¹H NMR Chemical Shifts | Upfield shift of ring protons | Downfield shift of ring protons |
| ¹³C NMR Chemical Shifts | Shielding of ring carbons | Deshielding of ring carbons |
| IR N-O Stretch Freq. (cm⁻¹) | Lower frequency | Higher frequency |
Experimental Protocols
General Synthesis of Substituted Pyrimidine N-Oxides
A common method for the synthesis of pyrimidine N-oxides is the direct oxidation of the corresponding substituted pyrimidine.[6][7][8]
Materials:
-
Substituted pyrimidine
-
Oxidizing agent (e.g., m-chloroperoxybenzoic acid (mCPBA), hydrogen peroxide in acetic acid)
-
Solvent (e.g., chloroform, acetic acid)
-
Sodium bicarbonate or other base for neutralization
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve the substituted pyrimidine in a suitable solvent.
-
Add the oxidizing agent portion-wise at a controlled temperature (often 0 °C to room temperature).
-
Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) if excess peroxide is present.
-
Neutralize the mixture with a base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
X-ray Crystallography for Structural Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise molecular geometry of these compounds.
Procedure:
-
Grow suitable single crystals of the substituted this compound, typically by slow evaporation of a saturated solution in an appropriate solvent.
-
Mount a selected crystal on a goniometer head.
-
Collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).
-
Process the diffraction data (integration, scaling, and absorption correction).
-
Solve the crystal structure using direct methods or Patterson methods.
-
Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.
Logical Relationship Diagram
The following diagram illustrates the impact of electron-donating and electron-withdrawing groups on the key structural parameters of the this compound ring.
Caption: Substituent effects on this compound geometry.
References
- 1. 4-aminothis compound | C4H5N3O | CID 13098188 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Redetermination of 4-cyanopyridine N-oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 8. pubs.acs.org [pubs.acs.org]
Unveiling the Structural Landscape of Pyridine N-Oxide Analogs: A Crystallographic Comparison
For researchers, scientists, and drug development professionals, understanding the subtle yet significant impact of substituent effects on the crystal packing and molecular geometry of pyridine N-oxide derivatives is paramount for rational drug design and materials science. This guide provides a comprehensive comparison of the crystallographic data for a series of pyridine N-oxide analogs, supported by detailed experimental protocols and a conceptual visualization of a key biological pathway.
This comparative analysis focuses on the parent pyridine N-oxide and a selection of its 4-substituted analogs: 4-methylpyridine N-oxide, 4-nitropyridine N-oxide, 4-cyanopyridine N-oxide, 4-methoxypyridine N-oxide, and 4-aminopyridine N-oxide. The inclusion of electron-donating and electron-withdrawing groups at the para-position allows for a systematic evaluation of their influence on the solid-state architecture of these versatile heterocyclic compounds.
Comparative Crystallographic Data
The following tables summarize key crystallographic parameters for the selected pyridine N-oxide analogs, offering a quantitative basis for comparison.
Table 1: Unit Cell Parameters
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| Pyridine N-oxide | C₅H₅NO | Orthorhombic | P2₁2₁2₁ | 12.986(2) | 6.138(1) | 5.864(1) | 90 | 90 | 90 | 4 |
| 4-Methylpyridine N-oxide | C₆H₇NO | Monoclinic | P2₁/c | 5.892(1) | 13.784(2) | 7.289(1) | 90 | 108.78(1) | 90 | 4 |
| 4-Nitropyridine N-oxide | C₅H₄N₂O₃ | Monoclinic | P2₁/c | 11.088(2) | 5.923(1) | 9.773(2) | 90 | 117.98(1) | 90 | 4 |
| 4-Cyanopyridine N-oxide | C₆H₄N₂O | Monoclinic | P2₁/c | 7.8743(8) | 6.0582(6) | 11.6278(10) | 90 | 91.973(6) | 90 | 4 |
| 4-Methoxypyridine N-oxide | C₆H₇NO₂ | Monoclinic | P2₁/c | 8.453(2) | 6.021(1) | 12.345(3) | 90 | 109.13(1) | 90 | 4 |
| 4-Aminopyridine N-oxide | C₅H₆N₂O | Orthorhombic | P2₁2₁2₁ | 5.5138(4) | 7.1866(5) | 12.0459(4) | 90 | 90 | 90 | 4 |
Table 2: Selected Bond Lengths and Angles
| Compound | N-O Bond Length (Å) | C-N-C Angle (°) |
| Pyridine N-oxide | 1.290(2) | 121.3(1) |
| 4-Methylpyridine N-oxide | 1.295(2) | 121.5(1) |
| 4-Nitropyridine N-oxide | 1.277(3) | 122.1(2) |
| 4-Cyanopyridine N-oxide | 1.2997(15) | 121.8(1) |
| 4-Methoxypyridine N-oxide | 1.301(2) | 121.4(1) |
| 4-Aminopyridine N-oxide | 1.305(2) | 120.9(1) |
Experimental Protocols
The crystallographic data presented in this guide are typically obtained through the following standardized experimental procedures.
Synthesis and Crystallization
The pyridine N-oxide analogs are generally synthesized by the oxidation of the corresponding substituted pyridine.[1] A common method involves the use of a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA), in a suitable solvent like dichloromethane. The reaction is typically carried out at low temperatures initially and then allowed to proceed at room temperature.
Single crystals suitable for X-ray diffraction are grown using various techniques, with slow evaporation of a saturated solution being the most common.[1] The choice of solvent is crucial and is determined empirically for each analog. Common solvents include ethanol, methanol, acetone, and mixtures thereof. The process involves dissolving the purified compound in a minimal amount of the chosen solvent at an elevated temperature and allowing the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer.
X-ray Data Collection
A single crystal of suitable size and quality is mounted on a goniometer head of a single-crystal X-ray diffractometer. The data is collected at a controlled temperature, often 100 K or 293 K, to minimize thermal vibrations. The diffractometer is equipped with a monochromatic X-ray source, typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation, and a sensitive detector such as a CCD or CMOS area detector.
A series of diffraction images are collected by rotating the crystal through a range of angles (ω and φ scans). This ensures that a comprehensive set of diffraction spots, representing the reciprocal lattice of the crystal, is recorded.
Structure Solution and Refinement
The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
This initial model is then refined using full-matrix least-squares on F². During refinement, the atomic coordinates, and thermal parameters (isotropic or anisotropic) are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model. The final refined structure is validated using various crystallographic metrics.
Visualization of a Relevant Biological Pathway
Pyridine N-oxides are of significant interest in drug development, particularly as hypoxia-activated prodrugs (HAPs).[2][3] The N-oxide moiety can be selectively reduced in the low-oxygen environment characteristic of solid tumors by enzymes such as cytochrome P450 reductases. This bioactivation releases a cytotoxic agent, targeting the tumor cells while minimizing systemic toxicity. The following diagram illustrates this general mechanism.
Caption: General mechanism of action for pyridine N-oxide based hypoxia-activated prodrugs.
This guide provides a foundational understanding of the crystallographic landscape of pyridine N-oxide analogs. The presented data and protocols serve as a valuable resource for researchers working on the design and synthesis of novel derivatives for applications in medicinal chemistry and materials science. The subtle interplay of electronic effects and crystal packing forces, as revealed by X-ray crystallography, is a critical consideration in the development of next-generation therapeutic agents and functional materials.
References
A Comparative Guide to Pyrimidine N-Oxides and Their Parent Pyrimidine Compounds for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the key differences between pyrimidine N-oxides and their parent pyrimidine compounds, focusing on their physicochemical properties, biological activities, and spectroscopic signatures. This document is intended for researchers, scientists, and drug development professionals seeking to understand the impact of N-oxidation on the pyrimidine scaffold, a prevalent core in numerous therapeutic agents.
Introduction: The Significance of N-Oxidation
The pyrimidine ring is a fundamental heterocyclic structure found in nucleic acids (cytosine, thymine, and uracil) and a wide array of biologically active molecules.[1] N-oxidation, the process of converting a nitrogen atom in a heterocyclic ring to its corresponding N-oxide, is a powerful strategy in medicinal chemistry to modulate the properties of a parent compound. This modification can significantly alter a molecule's electronic distribution, steric profile, and hydrogen-bonding capabilities, thereby influencing its solubility, metabolic stability, and interaction with biological targets.[2] This guide will delve into these differences with supporting experimental data and protocols.
Physicochemical and Spectroscopic Differences
Table 1: Comparison of Physicochemical Properties
| Property | 2-Aminopyrimidine | 2-Aminopyridine N-oxide (Analogue) | Key Difference and Implication |
| Molecular Formula | C₄H₅N₃ | C₅H₆N₂O | The addition of an oxygen atom in the N-oxide increases the molecular weight and changes the elemental composition. |
| Molecular Weight | 95.10 g/mol [3] | 110.11 g/mol [4] | Increased mass is a direct consequence of N-oxidation. |
| Melting Point | 122-126 °C[3] | Not available | N-oxides often exhibit different crystal packing and intermolecular forces, which can lead to changes in melting point. |
| pKa | 3.45 (at 20°C)[5] | Not available | N-oxidation generally decreases the basicity of the ring nitrogen due to the electron-withdrawing effect of the oxygen atom. |
| Appearance | White to light yellow powder[5] | Not available | Physical appearance can vary based on purity and crystalline form. |
| Solubility | Soluble in water[5] | Not available | The N-oxide group is more polar and can act as a hydrogen bond acceptor, often leading to increased aqueous solubility. |
Spectroscopic Characterization:
N-oxidation leads to characteristic shifts in NMR and IR spectra, providing clear evidence of the chemical transformation.
Table 2: Comparison of Spectroscopic Data
| Spectroscopic Technique | Parent Pyrimidine (General Observations) | Pyrimidine N-Oxide (General Observations) |
| ¹H NMR | Aromatic protons typically appear in the δ 7.0-9.0 ppm range. The chemical shifts are influenced by substituents. For 2-aminopyrimidine, signals are observed around δ 6.5-8.2 ppm.[4] | N-oxidation causes a significant upfield shift (shielding) of the protons at the C2, C4, and especially the C6 positions due to increased electron density at these carbons. |
| ¹³C NMR | The carbon atoms adjacent to the nitrogen atoms (C2, C4, C6) are deshielded. | The N-oxide group influences the chemical shifts of the ring carbons, with notable changes at the positions ortho and para to the N-oxide. |
| IR Spectroscopy | Characteristic peaks for C=N and C=C stretching vibrations in the aromatic region (around 1500-1600 cm⁻¹). For 2-aminopyrimidine, N-H stretching is observed around 3174-3492 cm⁻¹.[1] | A strong, characteristic N-O stretching band appears in the 1250-1300 cm⁻¹ region. Another characteristic band is often observed around 847-872 cm⁻¹. |
Chemical Reactivity
The N-oxide group significantly alters the chemical reactivity of the pyrimidine ring.
-
Electrophilic and Nucleophilic Attack: The parent pyrimidine ring is electron-deficient and generally resistant to electrophilic attack, while being more susceptible to nucleophilic attack at the 2, 4, and 6 positions. N-oxidation further deactivates the ring towards electrophilic attack but can activate it for certain nucleophilic substitutions.
-
Boekelheide Rearrangement: A hallmark reaction of heterocyclic N-oxides with α-alkyl groups is the Boekelheide rearrangement. This reaction is not possible for the parent pyrimidine.
Biological Activity: A Comparative Overview
Pyrimidine derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][6] The introduction of an N-oxide can modulate this activity by altering the molecule's interaction with its biological target, as well as its pharmacokinetic properties.
While direct comparative biological data for a simple pyrimidine and its N-oxide is scarce, studies on related heterocyclic compounds provide valuable insights. For instance, a study on chloropyridines demonstrated that N-oxidation can either increase or decrease cytotoxicity and clastogenicity depending on the position of the chloro substituent, highlighting the complex interplay between the N-oxide group and other substituents in determining biological effect.[7]
Table 3: Exemplary Cytotoxicity Data of Pyrimidine Derivatives (Not a Direct Comparison)
| Compound Class | Compound Example | Cell Line | IC₅₀ (µM) | Reference |
| 2-Aminopyrimidine-based | X43 (LSD1 inhibitor) | A549 | 1.62 | [8] |
| 2-Aminopyrimidine-based | X43 (LSD1 inhibitor) | THP-1 | 1.21 | [8] |
| 2-Aminopyrimidine | Compound 24 (β-glucuronidase inhibitor) | - | 2.8 ± 0.10 | [9] |
| Nicotinonitrile | Compound 3 | MDA-MB-231 | 1.81 ± 0.1 | [10] |
| Nicotinonitrile | Compound 3 | MCF-7 | 2.85 ± 0.1 | [10] |
Note: The data in this table is for different pyrimidine derivatives and is not a direct comparison between a parent compound and its N-oxide. It serves to illustrate the cytotoxic potential of the pyrimidine scaffold.
Experimental Protocols
Synthesis of 2-Aminopyrimidine Derivatives
A common method for the synthesis of 2-aminopyrimidine derivatives involves the condensation of a β-dicarbonyl compound with guanidine.
Protocol: Synthesis of a 2-Aminopyrimidine Derivative
-
Reaction Setup: In a round-bottom flask, dissolve the substituted chalcone (0.01 mol) and guanidine hydrochloride (0.01 mol) in ethanol.[7]
-
Base Addition: Add a catalytic amount of a base, such as sodium hydroxide, to the mixture.[7]
-
Reflux: Reflux the reaction mixture for 3-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).[7]
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water to precipitate the product.[7]
-
Purification: Filter the solid, wash it with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure 2-aminopyrimidine derivative.[7]
Synthesis of Pyrimidine N-Oxides
The N-oxidation of pyrimidines is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).
Protocol: General Procedure for N-Oxidation
-
Dissolution: Dissolve the parent pyrimidine compound in a suitable solvent like chloroform or dichloromethane.
-
Reagent Addition: Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in the same solvent to the pyrimidine solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring by TLC.
-
Quenching: Upon completion, cool the reaction mixture and quench the excess m-CPBA by adding a saturated aqueous solution of sodium bicarbonate or sodium thiosulfate.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol: MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (parent pyrimidine and this compound) and incubate for 24-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ values.
Visualizing the Differences and a Key Signaling Pathway
Structural and Electronic Differences
Caption: Structural and electronic effects of N-oxidation on the pyrimidine ring.
Experimental Workflow for Comparison
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. 2-氨基嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2-Aminopyridine N-Oxide | C5H6N2O | CID 139694 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Aminopyrimidine | 109-12-6 [chemicalbook.com]
- 6. wjarr.com [wjarr.com]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
Distinguishing Pyrimidine N-Oxides and Nitrones: A Comparative Guide to Chemical Reactivity
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of nitrogen-containing heterocycles is paramount for molecular design and synthesis. This guide provides a comprehensive comparison of pyrimidine N-oxides and nitrones, two classes of compounds that, while both featuring an N-oxide functionality, exhibit distinct chemical behaviors. By examining their reactions, supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to effectively differentiate and utilize these valuable synthetic intermediates.
At a Glance: Key Differences in Reactivity
| Feature | Pyrimidine N-Oxide | Nitrone |
| Structure | Aromatic heterocyclic N-oxide | N-oxide of an imine (R¹R²C=N⁺(O⁻)R³)[1] |
| Primary Reactivity | Prone to rearrangement (e.g., Boekelheide), nucleophilic substitution at the ring, and participation in cycloaddition-like reactions.[2][3][4] | Acts as a 1,3-dipole in cycloaddition reactions and as an electrophile at the carbon atom in nucleophilic additions.[1] |
| 1,3-Dipolar Cycloaddition | Can react with dipolarophiles, often leading to complex rearranged products.[5] | Classic 1,3-dipole, reacting with alkenes and alkynes to form isoxazolidines and isoxazolines, respectively.[6][7][8] |
| Nucleophilic Addition | Nucleophilic attack typically occurs at the C2 or C4 positions of the pyrimidine ring, often requiring activation of the N-oxide.[9][10][11] | Nucleophilic attack occurs at the electron-deficient carbon of the C=N bond. |
| Characteristic Reaction | Boekelheide Rearrangement.[2][3][12] | [3+2] Cycloaddition.[6][7][8] |
Spectroscopic Signatures for Differentiation
Clear distinctions between pyrimidine N-oxides and nitrones can be readily observed through spectroscopic analysis, particularly Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Spectroscopic Data | Pyrimidine N-Oxides | Nitrones |
| IR (N-O Stretch) | Strong absorption band typically observed in the range of 1250-1300 cm⁻¹. | The N⁺-O⁻ stretching vibration is found in the range of 1146-1196 cm⁻¹.[13] The C=N stretch is also prominent between 1500-1600 cm⁻¹.[13] |
| ¹H NMR | Protons on the pyrimidine ring, particularly those ortho and para to the N-oxide, are shielded compared to the parent pyrimidine.[14][15][16][17] | The chemical shifts are highly dependent on the substituents (R¹, R², R³). Protons on the carbon of the C=N bond are typically in the range of 6.5-8.0 ppm. |
| ¹³C NMR | The carbon atoms of the pyrimidine ring, especially C2, C4, and C6, show significant changes in chemical shifts upon N-oxidation.[15][16][18] | The carbon of the nitrone group (C=N) typically resonates in the range of 130-150 ppm.[19][20] |
Core Reactivity Differences: A Deeper Dive
The primary value in distinguishing pyrimidine N-oxides and nitrones lies in their divergent reaction pathways, which dictate their synthetic utility.
1,3-Dipolar Cycloaddition Reactions
While both compound classes can undergo cycloaddition-type reactions, the nature of the dipole and the resulting products are fundamentally different.
Nitrones are archetypal 1,3-dipoles and readily participate in [3+2] cycloaddition reactions with a wide array of dipolarophiles (e.g., alkenes, alkynes) to yield five-membered heterocyclic rings. These reactions are a cornerstone of heterocyclic chemistry for the synthesis of isoxazolidines and their derivatives. The reaction is typically concerted and often proceeds with high regio- and stereoselectivity.[6][7][8]
Pyrimidine N-oxides , as heteroaromatic N-oxides, can be considered cyclic nitrones. However, their participation in cycloaddition-like reactions is often more complex and can be followed by subsequent rearrangements. For instance, reaction with nitrile oxides can lead to the formation of isoxazolidine-fused pyrimidines.[5]
Comparative Reaction Yields in 1,3-Dipolar Cycloadditions
| Dipole | Dipolarophile | Reaction Conditions | Yield (%) | Reference |
| N-methyl-α-chloro nitrone | Ethyl acrylate | Water | 91-97 | [6] |
| N-benzyl-C-phenylnitrone | Levoglucosenone | Toluene, reflux, 48h | 87 | [7] |
| Cyclic Nitrone | Oxa(aza)bicyclic alkene | Mild, catalyst-free | 76-99 | [8] |
| Pyrazolo[1,5-a]pyrimidine | Arylnitrile oxide | Toluene, reflux, 72h | Moderate | [5] |
Nucleophilic Addition vs. Ring Substitution
The electrophilic character of the carbon atom in the nitrone functional group is a key feature of its reactivity. In contrast, pyrimidine N-oxides typically undergo nucleophilic attack on the pyrimidine ring itself.
Nitrones readily undergo nucleophilic addition at the carbon atom of the C=N bond, which is analogous to the reactivity of a carbonyl group.[1] This reaction is a powerful tool for the formation of N,N-disubstituted hydroxylamines.
Pyrimidine N-oxides , on the other hand, are prone to nucleophilic aromatic substitution, primarily at the C2 and C4 positions, which are rendered electron-deficient by the N-oxide group. These reactions often require an activation step, for example, with acetic anhydride or a phosphonium salt, to generate a good leaving group on the oxygen atom.[9][10]
The Boekelheide Rearrangement: A Signature Reaction of Pyrimidine N-Oxides
A defining reaction that distinguishes pyrimidine N-oxides (and other heteroaromatic N-oxides with an α-alkyl group) from acyclic nitrones is the Boekelheide Rearrangement . This reaction involves the treatment of the N-oxide with an acylating agent, such as acetic anhydride or trifluoroacetic anhydride (TFAA), to yield a functionalized product where the α-alkyl group has been acyloxylated.[2][21] This rearrangement is a powerful synthetic tool for the functionalization of the side chain of heterocyclic compounds. Recent studies suggest that the mechanism can proceed through either a concerted[22][22]-sigmatropic rearrangement or via radical intermediates, depending on the reaction conditions.[12][23]
Experimental Protocols
Synthesis of a this compound
-
Reaction: Oxidation of 2,4-dimethylpyrimidine to 2,4-dimethylpyrimidine 1-oxide.
-
Procedure: To a solution of 2,4-dimethylpyrimidine (1.0 g, 9.25 mmol) in glacial acetic acid (10 mL) is added 30% hydrogen peroxide (1.5 mL, 14.7 mmol). The mixture is heated at 70-80 °C for 3 hours. The solvent is then removed under reduced pressure. The residue is made alkaline with a saturated solution of sodium carbonate and extracted with chloroform. The organic extracts are dried over anhydrous sodium sulfate and concentrated to give the crude product, which can be purified by recrystallization or chromatography.
1,3-Dipolar Cycloaddition of a Nitrone
-
Reaction: Cycloaddition of N-benzylidene-methylamine N-oxide with styrene.
-
Procedure: A solution of N-benzylidene-methylamine N-oxide (1.0 g, 7.4 mmol) and styrene (0.85 g, 8.1 mmol) in toluene (20 mL) is refluxed for 24 hours. The reaction progress can be monitored by TLC. After completion, the solvent is removed in vacuo, and the resulting residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the corresponding isoxazolidine.
The Boekelheide Rearrangement of a this compound
-
Reaction: Rearrangement of 2-methylpyrimidine 1-oxide to 2-(acetoxymethyl)pyrimidine.
-
Procedure: A solution of 2-methylpyrimidine 1-oxide (1.0 g, 8.1 mmol) in acetic anhydride (10 mL) is heated at reflux for 6 hours. After cooling, the excess acetic anhydride is removed under reduced pressure. The residue is carefully neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over magnesium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield 2-(acetoxymethyl)pyrimidine.[3][23]
Visualizing the Reaction Mechanisms
To further clarify the distinct reactivity of these compounds, the following diagrams illustrate key reaction pathways.
Caption: 1,3-Dipolar Cycloaddition of a Nitrone.
Caption: Nucleophilic Attack on Nitrones vs. Pyrimidine N-Oxides.
Caption: Boekelheide Rearrangement of a this compound.
References
- 1. Nitrone - Wikipedia [en.wikipedia.org]
- 2. Boekelheide reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. sctunisie.org [sctunisie.org]
- 6. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. 1,3-Dipolar cycloaddition of nitrones to oxa(aza)bicyclic alkenes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Mild addition of nucleophiles to pyridine-N-oxides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reactivity of 4‐nitropyridine‐N‐oxide: Preparation of 4‐substituted derivatives of pyridine‐N‐oxide and pyridine | Semantic Scholar [semanticscholar.org]
- 12. The Boekelheide Rearrangement of Pyrimidine N-oxides as a Case Study of Closed or Open Shell Reactions - Experimental and Computational Evidence for the Participation of Radical Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 17. par.nsf.gov [par.nsf.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Item - α-Organoelement Nitrones:â Synthesis, Properties, and IR and 13C NMR Spectral and X-ray Structural Characterizationâ - figshare - Figshare [figshare.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. refubium.fu-berlin.de [refubium.fu-berlin.de]
Safety Operating Guide
Proper Disposal of Pyrimidine N-oxide: A Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Disposal of Pyrimidine N-oxide
This compound and its derivatives are heterocyclic compounds utilized in various research and development applications, including pharmaceutical drug discovery. Due to their chemical properties and potential hazards, proper disposal is crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, adhering to standard laboratory safety protocols and regulatory guidelines.
Immediate Safety and Hazard Information
Before handling this compound, it is imperative to be aware of its associated hazards. Always consult the Safety Data Sheet (SDS) for the specific product you are using.
Hazard Classification:
| Hazard Statement | GHS Pictogram | Signal Word | Precautionary Statements |
| H315: Causes skin irritation.[1][2] | pictogram | Warning | P264: Wash skin thoroughly after handling.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] |
| H319: Causes serious eye irritation.[1][2] | pictogram | Warning | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] |
| H335: May cause respiratory irritation.[1][2] | pictogram | Warning | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][2] P271: Use only outdoors or in a well-ventilated area.[2] |
| H302: Harmful if swallowed.[3] | pictogram | Danger | P270: Do not eat, drink or smoke when using this product.[3] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| H318: Causes serious eye damage.[3] | pictogram | Danger | P280: Wear eye protection/face protection.[3] |
Note: Hazard classifications may vary slightly between suppliers. Always refer to the specific SDS for the most accurate information.
First Aid Measures:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[2][4]
-
In case of skin contact: Immediately wash off with soap and plenty of water. Remove contaminated clothing and shoes. Get medical aid if irritation develops and persists.[4]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[4]
-
If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[4]
Operational and Disposal Plan
The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1][5][6]
Step 1: Personal Protective Equipment (PPE)
Before beginning any disposal procedures, ensure you are wearing the appropriate PPE:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[2]
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use.[1]
-
Body Protection: Wear a lab coat, and for larger quantities or potential for splashing, consider a chemical-resistant apron or suit.[2]
-
Respiratory Protection: For solids, use a dust mask or a respirator with a particulate filter. If handling solutions that may produce vapors, use a respirator with an appropriate cartridge.
Step 2: Waste Collection and Containerization
Proper containment of this compound waste is critical to prevent leaks and exposure.
-
Solid Waste:
-
Liquid Waste:
-
Collect liquid waste containing this compound in a compatible, leak-proof container with a screw-on cap.[7] Do not use corks or parafilm to seal containers.[7]
-
Ensure the container is made of a material compatible with the waste. Plastic containers are often preferred over glass to minimize the risk of breakage.[8]
-
Leave at least 10% headspace in the container to allow for expansion.
-
-
Empty Containers:
Step 3: Labeling and Storage
Accurate labeling and proper storage are essential for safety and regulatory compliance.
-
Labeling:
-
All waste containers must be clearly labeled with the words "Hazardous Waste".[8]
-
The label must include the full chemical name, "this compound," and the concentration if in a mixture. Avoid abbreviations or chemical formulas.[8]
-
Indicate the date when waste was first added to the container.[7]
-
Include the name and contact information of the principal investigator or laboratory responsible.[8]
-
-
Storage:
-
Store hazardous waste in a designated, well-ventilated area.[2]
-
Segregate this compound waste from incompatible materials, such as strong oxidizing agents.[11]
-
Use secondary containment, such as a lab tray or bin, to capture any potential leaks or spills. The secondary container should be able to hold 110% of the volume of the primary container.[7]
-
Keep waste containers closed except when adding waste.[7]
-
Step 4: Final Disposal
The ultimate disposal of this compound must be handled by a licensed professional waste disposal service.
-
Arranging for Pickup:
-
Disposal Method:
-
The recommended disposal method is often incineration in a chemical incinerator equipped with an afterburner and scrubber.[1] Some procedures may involve dissolving the material in a combustible solvent before incineration.[1]
-
Do not attempt to treat or neutralize this compound waste unless you have a specifically approved and validated protocol from your EHS office.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
This guide provides a framework for the safe handling and disposal of this compound. Always prioritize safety and consult your institution's specific guidelines and the product's Safety Data Sheet. By adhering to these procedures, researchers can minimize risks and ensure responsible chemical waste management.
References
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. echemi.com [echemi.com]
- 3. This compound | C4H4N2O | CID 140172 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. acs.org [acs.org]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. vumc.org [vumc.org]
- 11. fishersci.com [fishersci.com]
Safe Handling and Disposal of Pyrimidine N-oxide: A Procedural Guide
This document provides essential safety protocols and logistical information for the handling and disposal of Pyrimidine N-oxide, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to minimize risk and ensure safe laboratory operations.
Essential Safety Information: Hazards, PPE, and First Aid
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed and can cause serious eye damage, skin irritation, and respiratory irritation.[1][2][3][4][5][6] The compound is also hygroscopic, meaning it readily absorbs moisture from the air.[4]
Personal Protective Equipment (PPE):
A comprehensive PPE strategy is mandatory when handling this compound. The specific equipment should be selected based on the nature and scale of the work being performed.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn if there is a significant risk of splashing.[2][6] | To protect against dust particles and splashes that can cause serious eye damage.[3][5] |
| Hand Protection | Nitrile gloves are suitable for handling the solid compound and for incidental splash protection. For prolonged contact or immersion, consider more robust gloves like butyl rubber. Always check the glove manufacturer's chemical compatibility data, especially when this compound is in a solvent.[7] | To prevent skin contact, which can cause irritation.[2] Gloves must be inspected before use and disposed of properly after handling the chemical.[2] |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 dust mask or a respirator with P95 (US) or P1 (EU) particle filters is required.[1][2] | To prevent inhalation of dust, which may cause respiratory tract irritation.[4][6] |
| Body Protection | A fully-buttoned laboratory coat is mandatory. For tasks with a higher risk of exposure, impervious clothing or a chemical-resistant apron should be worn.[2][8] | To protect the skin from accidental contact and contamination.[8] |
First Aid Measures:
Immediate action is critical in the event of an exposure.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][5]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water. If irritation develops and persists, seek medical attention.[4]
-
Inhalation: Move the exposed person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[4][6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][5]
Quantitative Data Summary
The following table summarizes key quantitative and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₄H₄N₂O[9] |
| Molecular Weight | 96.09 g/mol [9] |
| Appearance | Brown or colorless solid/powder[4][10] |
| Melting Point | 60 - 64 °C[11] |
| Boiling Point | 270 °C[10] |
| Solubility | Soluble in water and most polar solvents[10] |
| Toxicity (LD50) | Data not available[11] |
Operational and Disposal Plans
Handling and Storage Protocol
Proper handling and storage procedures are essential to maintain the chemical's integrity and prevent accidental exposure.
Handling:
-
Work Area: All work with this compound powder should be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[2][10]
-
Avoid Dust Formation: Minimize the generation of dust during handling.[4][8] Use appropriate tools (e.g., spatulas) to handle the solid.
-
Personal Hygiene: Wash hands thoroughly after handling and before breaks or leaving the laboratory.[2] Do not eat, drink, or smoke in areas where the chemical is handled.[5]
-
Equipment: Ensure an eyewash station and a safety shower are readily accessible in the immediate work area.[4]
Storage:
-
Container: Store in a tightly closed, properly labeled container.[2][8]
-
Conditions: Keep in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][11]
-
Moisture: Due to its hygroscopic nature, store protected from moisture, potentially under an inert gas like nitrogen.[4]
Experimental Protocol: Preparation of a this compound Solution
This protocol outlines a standard procedure for preparing a solution of this compound for use in a laboratory experiment. This is a representative workflow and should be adapted based on specific experimental needs.
Objective: To safely prepare a 0.1 M solution of this compound in a suitable solvent.
Materials:
-
This compound solid
-
Appropriate solvent (e.g., water, acetonitrile)
-
Volumetric flask with stopper
-
Analytical balance
-
Spatula and weighing paper/boat
-
Magnetic stirrer and stir bar (optional)
-
Required PPE (safety goggles, lab coat, nitrile gloves)
Procedure:
-
Pre-Experiment Setup:
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Don all required PPE.
-
Verify the location and functionality of the nearest eyewash station and safety shower.
-
-
Weighing the Compound:
-
Place a weighing boat on the analytical balance and tare it.
-
Carefully weigh the required mass of this compound (e.g., for 100 mL of a 0.1 M solution, weigh 0.9609 g).
-
Perform this step inside the fume hood to contain any dust.
-
-
Dissolution:
-
Carefully transfer the weighed solid into the volumetric flask.
-
Add approximately half of the final required volume of the chosen solvent to the flask.
-
Stopper the flask and gently swirl to dissolve the solid. A magnetic stirrer can be used for this purpose.
-
-
Final Volume Adjustment:
-
Once the solid is completely dissolved, add the solvent to the calibration mark on the neck of the volumetric flask.
-
Stopper the flask and invert it several times to ensure the solution is homogeneous.
-
-
Labeling and Storage:
-
Clearly label the flask with the chemical name ("0.1 M this compound"), solvent, concentration, date of preparation, and your initials.
-
If not for immediate use, store the solution in a cool, dry place in a tightly sealed container.
-
Spill and Disposal Plan
Accidental Release Measures: In the event of a spill, follow these steps:
-
Evacuate: Immediately alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Wear appropriate PPE, including respiratory protection, before attempting to clean the spill.[8]
-
Containment: For solid spills, carefully sweep up the material without creating dust and place it into a suitable, labeled container for disposal.[2]
-
Decontamination: Clean the spill area thoroughly.
Waste Disposal:
-
Collection: Collect all waste containing this compound, including unused product and contaminated materials (e.g., gloves, weighing paper), in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Do not dispose of this compound down the drain.[2] Arrange for disposal through a licensed professional waste disposal company.[2] One approved method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[2]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for safely handling this compound from initial planning to final waste disposal.
Caption: Workflow for safe handling of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. baranlab.org [baranlab.org]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. researchgate.net [researchgate.net]
- 9. scbt.com [scbt.com]
- 10. researchgate.net [researchgate.net]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
